Dimethylmethylenammonium chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
dimethyl(methylidene)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N.ClH/c1-4(2)3;/h1H2,2-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTROANVDZIEGB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952697 | |
| Record name | Dimethyl(methylene)iminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30354-18-8 | |
| Record name | Methanaminium, N-methyl-N-methylene-, chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30354-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylmethylenammonium chloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030354188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl(methylene)iminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylmethylenammonium chloride | |
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Foundational & Exploratory
synthesis and characterization of Dimethylmethylenammonium chloride
Technical Monograph: Synthesis, Characterization, and Application of Dimethylmethylenammonium Chloride (Böhme’s Salt)
Executive Summary
This compound (
Part 1: Chemical Identity & Mechanistic Basis
Identity Matrix
| Parameter | Detail |
|---|
| IUPAC Name |
Mechanistic Distinction (Böhme vs. Eschenmoser) While often used interchangeably in casual discourse, the counterion dictates the nomenclature and solubility profile:
-
Böhme’s Salt (
): Prepared via acyl cleavage of aminals. Harder counterion, more hygroscopic. -
Eschenmoser’s Salt (
): Prepared via alkylation/thermolysis. Softer counterion, generally less hygroscopic but lower atom economy in synthesis.
Reactivity Profile The reagent acts as a "naked" formaldehyde equivalent. Unlike the classical Mannich reaction, which relies on the equilibrium formation of the iminium ion from formaldehyde and amine (often the rate-determining step), Böhme’s salt introduces the electrophile directly. This allows reaction with acid-sensitive or weakly nucleophilic substrates (e.g., silyl enol ethers, ketals).
Part 2: Synthesis Protocol (The Böhme Method)
Core Directive: The synthesis relies on the cleavage of a geminal diamine (aminal) by an acyl chloride. This method is preferred for the chloride salt due to the availability of precursors and the volatility of the byproducts.
Reaction Scheme:
Experimental Workflow
Reagents:
-
Bis(dimethylamino)methane (
-Tetramethylmethanediamine): Must be distilled prior to use. -
Acetyl Chloride: Freshly distilled.
-
Solvent: Anhydrous Diethyl Ether or THF (dried over Na/Benzophenone).
Protocol Steps:
-
Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain a positive pressure of dry nitrogen throughout.
-
Solvation: Charge the flask with Bis(dimethylamino)methane (10.2 g, 0.10 mol) and anhydrous ether (150 mL). Cool the solution to 0°C using an ice/salt bath.
-
Addition: Charge the addition funnel with Acetyl Chloride (7.85 g, 0.10 mol) diluted in 20 mL anhydrous ether. Add dropwise over 30 minutes.
-
Observation: A voluminous white precipitate will form immediately. The reaction is exothermic; control addition rate to maintain internal temperature < 5°C.
-
-
Maturation: Once addition is complete, remove the ice bath and allow the slurry to stir at room temperature for 2 hours to ensure complete cleavage.
-
Isolation:
-
Perform filtration under an inert atmosphere (Schlenk frit or glovebox filtration is ideal). If using a standard Büchner funnel, work rapidly and cover the funnel with a rubber dam or inverted funnel with
flow. -
Wash the filter cake (
mL) with anhydrous ether to remove the byproduct ( -dimethylacetamide).
-
-
Drying: Dry the white crystalline solid under high vacuum (0.1 mmHg) for 4 hours.
Self-Validation Check:
-
Visual: Product must be a snow-white, free-flowing powder.
-
Air Test: A small spatula tip exposed to air should fume slightly and liquefy within seconds (deliquescence), indicating high reactivity.
Part 3: Visualization of Workflows
Diagram 1: Synthesis Mechanism & Pathway
Caption: Mechanistic pathway for the acyl cleavage of aminals to generate the iminium chloride salt.
Diagram 2: Characterization Logic
Caption: Workflow for validating the chemical integrity of the synthesized salt prior to application.
Part 4: Characterization & Quality Control
The extreme hygroscopicity of Böhme's salt requires that all characterization be performed in anhydrous conditions.
Spectroscopic Data Table
| Technique | Parameter | Diagnostic Value | Notes |
| Melting Point | Range | 146 – 148 °C | Often decomposes upon melting. Lower MP indicates hydrolysis. |
| ~8.0 – 9.0 (s, 2H) | The methylene protons ( | ||
| ~3.5 – 4.0 (s, 6H) | |||
| IR (ATR) | 1660 – 1690 | Strong | |
| Solubility | Solvents | MeCN, DMF, DMSO | Reacts violently with water/alcohols. Insoluble in Ether/Hexane. |
Critical Analysis of NMR:
Do not use
Part 5: Handling, Safety, and Storage
Safety Profile:
-
Carcinogenicity: Precursors (amines) and hydrolysis products (formaldehyde) are potential carcinogens.[3]
-
Lachrymator: The salt is a potent irritant to mucous membranes.
Storage Protocol:
-
Atmosphere: Must be stored under Argon or Nitrogen.
-
Container: Schlenk tube or tightly sealed vial inside a secondary desiccator containing
. -
Shelf Life: 6 months at -20°C. If the solid turns yellow or sticky, it has hydrolyzed and should be discarded.
Part 6: Applications in Drug Discovery
1. Rapid Mannich Reactions: Used to introduce the dimethylaminomethyl group into ketones, esters, and phenols.
-
Example: Conversion of acetophenone to
-dimethylaminopropiophenone. -
Advantage:[2][5][6][7] Avoids the harsh acidic conditions of the classical Mannich reaction, preserving acid-labile pharmacophores.
2. Synthesis of
-
Mechanism:[8] Mannich reaction followed by Hofmann elimination of the amine (via methylation to the quaternary salt) yields the exocyclic double bond.
References
-
Böhme, H., & Hartke, K. (1960). Über die Spaltung von Aminalen mit Säurechloriden (On the cleavage of aminals with acid chlorides). Chemische Berichte, 93(6), 1305–1309. Link
-
Schreiber, J., et al. (1971). Dimethyl(methylene)ammonium Iodide (Eschenmoser's Salt).[3] Angewandte Chemie International Edition, 10(5), 330–331. Link
-
Kinast, G., & Tietze, L. F. (1976). A New Simple Synthesis of Dimethyl(methylene)ammonium Chloride (Böhme's Salt). Angewandte Chemie International Edition in English, 15(4), 239–240. Link
-
Bryson, T. A., et al. (1980). Preformed Mannich Reagents: Dimethyl(methylene)ammonium Iodide. Journal of Organic Chemistry, 45, 524. Link
-
Organic Syntheses. (1988). Dimethyl(methylene)ammonium Iodide. Organic Syntheses, Coll. Vol. 6, p.522. Link
Sources
- 1. This compound | C3H8ClN | CID 11051579 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. N , N -二甲基亚甲蓝 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
physical and chemical properties of Eschenmoser's salt
Topic: Physical and Chemical Properties of Eschenmoser's Salt Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals
Dimethyl(methylene)ammonium Iodide[1][2]
Executive Summary
Eschenmoser’s salt (
Chemical Identity & Physical Characterization[1][2][3][4][5][6][7][8]
Eschenmoser’s salt is an iminium salt, specifically the iodide of the dimethyl(methylene)ammonium cation. Its reactivity is driven by the high electrophilicity of the
Physical Properties Data
The following data represents the standard iodide salt. Note that a chloride analog exists (CAS 30354-18-8) but is less commonly referred to as "Eschenmoser's salt" in high-precision synthesis due to the superior handling properties of the iodide.[1]
| Property | Data | Notes |
| IUPAC Name | Dimethyl(methylidene)azanium iodide | |
| CAS Number | 33797-51-2 | Iodide salt (Standard) |
| Formula | ||
| Molecular Weight | 185.01 g/mol | |
| Appearance | White to cream crystalline powder | Often yellows upon oxidation/hydrolysis |
| Melting Point | 219 °C (dec.)[1][2][3][4][5][6] | Sublimes at ~120 °C (0.05 torr) [1] |
| Solubility | High: DMF, DMSOModerate: Acetonitrile, DCMIncompatible: Water, Alcohols | Reacts rapidly with protic solvents (Hydrolysis) |
| Hygroscopicity | Extremely Hygroscopic | Must be handled under inert atmosphere (Ar/N2) |
Spectroscopic Signature (NMR)
Identification of the salt is best achieved via
Interpretation: The signal at 8.19 ppm is diagnostic. A shift upfield or the appearance of signals near 2-3 ppm often indicates hydrolysis to dimethylamine and formaldehyde [2].
Chemical Reactivity & Mechanism[1][2][11]
The utility of Eschenmoser’s salt stems from its role as a "kinetic" Mannich reagent. In classical Mannich reactions, the concentration of the active electrophile (the iminium ion) is low and governed by equilibrium. Eschenmoser’s salt provides a high concentration of the electrophile immediately, allowing for reactions with pre-formed enolates (Li, Na, K) or silyl enol ethers under mild conditions.
The Mannich Mechanism
The reaction proceeds via the nucleophilic attack of an enol or enolate onto the iminium carbon. This is an irreversible C-C bond formation in aprotic conditions.
Figure 1: Mechanistic pathway of the Mannich reaction using Eschenmoser's salt. The high electrophilicity of the iminium species drives rapid C-C bond formation.
Experimental Protocols
Synthesis of Eschenmoser’s Salt
While commercially available, fresh preparation is recommended for sensitive total synthesis campaigns to ensure the absence of hydrolyzed byproducts. The cleavage of aminals is the preferred method over the pyrolysis of quaternary ammonium salts due to milder conditions.
Method: Cleavage of Bis(dimethylamino)methane [3] [1]
-
Reagents: Bis(dimethylamino)methane (1.0 equiv), Trimethylsilyl iodide (TMSI, 1.1 equiv), Anhydrous Ether (
).[1] -
Setup: Flame-dried Schlenk flask under Argon.
-
Procedure:
-
Dissolve bis(dimethylamino)methane in anhydrous
(0.5 M). -
Cool to 0 °C.
-
Add TMSI dropwise via syringe. A heavy white precipitate forms immediately.
-
Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.
-
-
Isolation:
-
Filter the white solid under an inert atmosphere (Schlenk filtration or glovebox).
-
Wash copiously with anhydrous
to remove TMS-amine byproducts.[1] -
Dry under high vacuum (0.01 mmHg) for 4 hours.
-
-
Yield: Typically >90%. Store in a glovebox freezer (-20 °C).
Application: -Methylenation of Ketones
This sequence converts a ketone to an enone with an exocyclic double bond, a structural motif common in sesquiterpene lactones (e.g., Vernolepin).[1]
Step 1: Mannich Reaction
-
Generate the kinetic enolate of the ketone (LDA, THF, -78 °C).
-
Add solid Eschenmoser’s salt (1.2 equiv) in one portion (or as a suspension in THF).
- -dimethylamino ketone.
Step 2: Elimination (Hofmann)
-
Treat the crude Mannich base with Methyl Iodide (MeI) in acetone to form the quaternary ammonium salt.
-
Add weak base (
or DBU) and heat to reflux. -
Result: Elimination of
and formation of the -methylene ketone.
Figure 2: The "Eschenmoser Methylenation" workflow. This sequence is a standard method for installing exocyclic methylene groups in natural product synthesis.
Handling, Stability & Safety
Safety Critical: Eschenmoser’s salt is a potent alkylating agent and an irritant.
-
Inhalation: Dust is highly irritating to the respiratory tract. Use a fume hood.
-
Skin/Eye: Causes severe irritation.[6] Wear nitrile gloves and safety goggles.
Stability & Storage:
-
Moisture Sensitivity: The salt hydrolyzes in air to release formaldehyde (carcinogen) and dimethylamine.
-
Storage: Must be stored in a desiccator, preferably under Argon or Nitrogen, in a freezer (-20 °C).
-
Visual Indicator: Pure salt is white/cream. Yellow or brown discoloration indicates decomposition (iodine liberation or polymerization).
References
-
DrugFuture. Dimethyl(methylene)ammonium Iodide Properties and References.Link[1]
-
ChemicalBook. N,N-Dimethylmethyleneammonium Iodide NMR Spectrum and Data.Link[1]
-
Bryson, T. A., et al. "A convenient preparation of Eschenmoser's salt."[9] The Journal of Organic Chemistry, 45.3 (1980): 524-525.[1]
-
Schreiber, J., et al. "Dimethyl(methylene)ammonium Iodide."[9] Angewandte Chemie International Edition in English, 10.5 (1971): 330-331.[1]
-
Sigma-Aldrich. Product Specification: N,N-Dimethylmethyleneiminium iodide.[1][8]Link[1]
Sources
- 1. N,N-DiMethylMethyleneaMMoniuM Iodide(33797-51-2) 1H NMR spectrum [chemicalbook.com]
- 2. Cas 33797-51-2,ESCHENMOSER'S SALT | lookchem [lookchem.com]
- 3. N,N-DiMethylMethyleneaMMoniuM Iodide | 33797-51-2 [chemicalbook.com]
- 4. N,N-二甲基亚甲基碘化铵 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Sigma Aldrich N,N-Dimethylmethyleneiminium chloride 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. N,N-Dimethylmethyleneiminium iodide, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. chemimpex.com [chemimpex.com]
- 8. N,N-DiMethylMethyleneaMMoniuM Iodide Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Dimethyl(methylene)ammonium Iodide [drugfuture.com]
An In-depth Technical Guide to the Spectroscopic Data of Dimethylmethylenammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Dimethylmethylenammonium chloride, often referred to as Eschenmoser's salt analog or Böhme's salt, is a versatile and highly reactive aminomethylating agent with significant applications in organic synthesis, particularly in the construction of complex molecules relevant to drug discovery and development.[1][2][3][4] A thorough understanding of its structural and electronic properties is paramount for its effective and reproducible utilization. This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering field-proven insights into data interpretation and experimental best practices.
Introduction: The Significance of this compound in Modern Synthesis
This compound, with the chemical formula C₃H₈ClN and CAS number 30354-18-8, is the chloride salt of the dimethylaminomethylene cation.[1][2][5][6][7][8][9][10][11] Its utility stems from its powerful electrophilic nature, enabling the introduction of a dimethylaminomethyl moiety onto a wide range of nucleophiles. This functionality is a cornerstone of the Mannich reaction and its variants, which are instrumental in the synthesis of numerous nitrogen-containing compounds, including pharmaceuticals and natural products.[1][4]
The reactivity and stability of this iminium salt are directly related to its molecular structure. Spectroscopic techniques provide the necessary lens to probe this structure, offering a detailed picture of the bonding, functional groups, and connectivity within the molecule. For the researcher, this data is not merely a set of characterization points; it is a confirmation of the reagent's integrity and a window into its chemical behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by its simplicity, which directly reflects the symmetry of the molecule.
Expected ¹H NMR Resonances:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.5 - 4.0 | Singlet | 6H | N-CH₃ |
| ~7.5 - 8.0 | Singlet | 2H | N=CH₂ |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The two singlets observed in the ¹H NMR spectrum are indicative of two distinct proton environments with no adjacent protons to cause spin-spin splitting.
-
The N-CH₃ Protons: The six protons of the two methyl groups are chemically equivalent due to free rotation around the carbon-nitrogen single bonds. Their resonance typically appears in the downfield region for an amine due to the electron-withdrawing effect of the positively charged nitrogen atom.
-
The N=CH₂ Protons: The two methylene protons are also equivalent and exhibit a singlet. Their significant downfield shift is a direct consequence of being part of an iminium cation. The double bond character between the carbon and nitrogen atoms deshields these protons substantially.
The choice of solvent is critical for obtaining a high-quality spectrum, especially given the ionic and potentially hygroscopic nature of the salt. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective solvent for this purpose.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum further corroborates the structure with two distinct carbon signals.
Expected ¹³C NMR Resonances:
| Chemical Shift (ppm) | Assignment |
| ~45 - 55 | N-C H₃ |
| ~170 - 180 | N=C H₂ |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
-
The N-CH₃ Carbon: The signal for the methyl carbons appears at a chemical shift consistent with an alkyl group attached to a heteroatom.
-
The N=CH₂ Carbon: The most notable feature is the significant downfield shift of the methylene carbon. This is characteristic of an iminium carbon and reflects its sp² hybridization and the strong deshielding effect of the adjacent positively charged nitrogen atom.
Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding
Infrared spectroscopy provides valuable information about the vibrational modes of the molecule, confirming the presence of specific functional groups.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 - 2850 | Medium | C-H stretching (methyl groups) |
| ~1690 - 1640 | Strong | C=N⁺ stretching (iminium bond) |
| ~1470 - 1450 | Medium | C-H bending (methyl groups) |
Expertise & Experience: Interpreting the IR Spectrum
The most diagnostic peak in the IR spectrum of this compound is the strong absorption corresponding to the C=N⁺ stretching vibration of the iminium functional group. This peak is typically found in the region of 1690-1640 cm⁻¹, a range that is also characteristic of carbonyl groups. However, in the context of this molecule, and in conjunction with NMR data, this absorption is definitively assigned to the iminium bond. The presence of C-H stretching and bending vibrations from the methyl groups further confirms the overall structure.
Given the hygroscopic nature of the salt, Attenuated Total Reflectance (ATR) is often the preferred method for acquiring the IR spectrum as it requires minimal sample preparation and reduces interference from atmospheric moisture.
Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation
Due to its ionic and non-volatile nature, Electrospray Ionization (ESI) is the most suitable mass spectrometry technique for analyzing this compound. The analysis will be performed in positive ion mode.
Expected Mass Spectrum Data (Positive ESI):
| m/z | Identity |
| 58.06 | [M]⁺ (C₃H₈N)⁺ |
Expertise & Experience: Interpreting the Mass Spectrum
The primary ion observed in the positive ESI mass spectrum will be the intact dimethylaminomethylene cation, [C₃H₈N]⁺, with a mass-to-charge ratio (m/z) of approximately 58.06. This corresponds to the molecular weight of the cationic portion of the salt.
Fragmentation Analysis:
While the parent ion is expected to be the base peak, collision-induced dissociation (CID) experiments (MS/MS) can provide further structural confirmation. Plausible fragmentation pathways would involve the loss of neutral molecules from the parent ion. However, for a small and stable cation like this, extensive fragmentation may not be observed under standard conditions.
Experimental Protocols
5.1. NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Due to the hygroscopic nature of this compound, handle the solid in a glove box or a dry, inert atmosphere.
-
Weigh approximately 10-20 mg of the salt directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the NMR tube securely and vortex until the solid is fully dissolved.
-
-
Instrumental Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 (adjust for desired signal-to-noise).
-
Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
Instrumental Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 512-2048 (or more, depending on concentration).
-
Referencing: Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
5.2. IR Spectroscopy
Objective: To obtain a high-quality infrared spectrum of this compound.
Methodology (ATR-FTIR):
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound onto the center of the ATR crystal.
-
Lower the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumental Parameters:
-
Spectrometer: FTIR spectrometer equipped with a single-reflection ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
5.3. Mass Spectrometry
Objective: To confirm the molecular mass of the cationic component of this compound.
Methodology (Positive ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
Instrumental Parameters:
-
Mass Spectrometer: An ESI-equipped mass spectrometer (e.g., Q-TOF, ion trap).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Capillary Voltage: ~3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent system.
-
Mass Range: Scan a range that includes the expected m/z of 58 (e.g., m/z 50-200).
-
Visualizations
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic data of this compound provides a clear and consistent picture of its molecular structure. The characteristic signals in the ¹H and ¹³C NMR spectra, the prominent C=N⁺ stretch in the IR spectrum, and the observation of the parent cation in the mass spectrum serve as reliable fingerprints for the identification and purity assessment of this important synthetic reagent. For scientists and researchers in drug development and organic synthesis, a solid grasp of this data is essential for troubleshooting reactions, ensuring the quality of starting materials, and ultimately, achieving successful and reproducible synthetic outcomes.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]
-
Wikipedia. (2023, November 28). Eschenmoser's salt. In Wikipedia. Retrieved February 15, 2024, from [Link]
-
ResearchGate. (n.d.). ¹H-NMR Spectrum: (a) of N,N-dibutylmethaniminium chloride (4f) in CD₂Cl₂ and (b) of N-butyl-N-(hydroxymethyl)butan-1aminium chloride (5f) in D₂O. Retrieved February 15, 2024, from [Link]
-
chemeurope.com. (n.d.). Eschenmoser's salt. Retrieved February 15, 2024, from [Link]
-
Pharmaffiliates. (n.d.). N-Methyl-N-methylenemethanaminium Chloride. Retrieved February 15, 2024, from [Link]
-
Wikipedia. (2023, October 2). N,N,N′,N′-Tetramethylformamidinium chloride. In Wikipedia. Retrieved February 15, 2024, from [Link]
-
Antón-Cánovas, T., & Alonso, F. (2023). The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. Angewandte Chemie International Edition, 62(4), e202215916. [Link]
-
PubChem. (n.d.). (Dimethylaminomethylene)dimethylammonium chloride. National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]
-
Antón-Cánovas, T., & Alonso, F. (2023). The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. PubMed. Retrieved February 15, 2024, from [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved February 15, 2024, from [Link]
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Technical Guide: Reaction Mechanism of Eschenmoser's Salt with Enolates
Subject:
Executive Summary
In modern drug discovery, the
This guide details the mechanistic underpinnings and practical execution of reacting Eschenmoser’s salt with enolates. It is designed for medicinal chemists requiring precise installation of exocyclic methylene groups on complex intermediates.
The Reagent: Eschenmoser's Salt
Structure:
Unlike the traditional Mannich reaction, which generates the iminium ion in situ (equilibrium with formaldehyde and amine), Eschenmoser’s salt is a discrete, stoichiometric electrophile.
Key Properties & Handling:
-
Hygroscopicity: The salt is extremely hygroscopic. It must be stored in a desiccator and weighed/transferred under an inert atmosphere (Argon/Nitrogen). Moisture hydrolyzes the iminium back to formaldehyde and dimethylamine, killing reactivity.
-
Solubility: Insoluble in ether/hexane; sparingly soluble in cold THF; soluble in DMF, acetonitrile, and DMSO.
-
Preparation: Commercially available, but best prepared fresh or recrystallized (from MeOH/EtOAc) for sensitive applications.
Mechanistic Deep Dive
The transformation of a ketone/ester to an
3.1 Phase I: Regioselective Enolate Formation
The power of this method lies in the ability to pre-select the site of reaction.
-
Kinetic Control: Using LDA or LiHMDS at -78°C generates the less substituted enolate (kinetic).
-
Thermodynamic Control: Using alkoxides at higher temperatures generates the more substituted enolate.
-
Stereoelectronics: The enolate acts as a soft nucleophile attacking the hard/soft iminium center.
3.2 Phase II: The Mannich Addition
The enolate attacks the electrophilic carbon of the iminium salt.[2] This step is generally rapid and irreversible at low temperatures.
-
Intermediate: The product is a
-dimethylamino ketone (Mannich Base).[1] -
State: This intermediate is stable and can be isolated. However, in the "Eschenmoser Methylenation" sequence, it is carried forward.
3.3 Phase III: Quaternization & Elimination
To reveal the double bond, the dimethylamino group (a poor leaving group) must be activated.
-
Activation: Methylation with Methyl Iodide (MeI) creates a quaternary ammonium salt.
-
Elimination: Treatment with mild base triggers a Hofmann elimination. Alternatively, oxidation to the N-oxide allows for a thermal Cope elimination (milder conditions).
Mechanism Diagram (DOT)
Caption: Sequential pathway from enolate generation to Hofmann elimination yielding the α-methylene product.
Synthetic Workflow & Protocol
This protocol assumes a standard ketone substrate (approx. 1 mmol scale).
Reagents Required[1][2][3][4][5][6][7][8]
-
Base: LDA (Lithium Diisopropylamide) or LiHMDS.[1]
-
Electrophile: Eschenmoser’s Salt (dried).
-
Quaternization: Methyl Iodide (MeI).[9]
-
Solvent: Anhydrous THF.
Step-by-Step Methodology
-
Enolate Generation:
-
Cool a solution of LDA (1.1 equiv) in THF to -78°C under Argon.
-
Add the ketone (1.0 equiv) dropwise. Stir for 30–45 mins to ensure complete deprotonation.
-
Scientist's Note: Ensure the ketone is fully converted to avoid self-aldol side reactions later.
-
-
Mannich Addition:
-
Crucial Step: Eschenmoser’s salt is a solid. Prepare a suspension of the salt (1.2–1.5 equiv) in THF or use a specialized "salt shaker" addition funnel to add it as a solid.
-
Add the salt to the enolate at -78°C.
-
Allow the mixture to warm to Room Temperature (RT) over 2–3 hours. The suspension will dissolve as the salt reacts.[9]
-
-
Workup (Isolation of Mannich Base):
-
Quench with saturated NaHCO₃.[9]
-
Extract with DCM or EtOAc.
-
Checkpoint: The crude
-amino ketone is often pure enough for the next step. If purification is needed, use amine-functionalized silica or neutral alumina (standard silica is too acidic and causes streaking).
-
-
Methylation & Elimination (One-Pot):
-
Dissolve the Mannich base in MeOH or THF.
-
Add excess MeI (5.0 equiv). Stir at RT for 2–12 hours (precipitate may form).
-
Add solid NaHCO₃ or DBU and heat to reflux (or 50°C) for 2–4 hours.
-
Result: The quaternary amine eliminates, releasing trimethylamine (fishy odor) and generating the enone.
-
Workflow Visualization (DOT)
Caption: Decision tree for the experimental execution of the Eschenmoser methylenation.
Data & Optimization: Elimination Strategies
Choosing the right elimination method is critical for yield and substrate compatibility.
| Method | Reagents | Conditions | Mechanism | Best For |
| Hofmann | MeI, then NaHCO₃/Na₂CO₃ | Reflux (MeOH/THF) | E2 Elimination | Stable substrates; Sterically hindered bases. |
| Cope | Heat (>100°C) | Syn-Elimination (Cyclic TS) | Acid/Base sensitive substrates; avoiding alkylating agents. | |
| Silica Gel | Stirring in EtOAc | Surface Catalysis | Very labile Mannich bases (slow, milder). |
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Salt | Dry salt under high vac; use fresh bottle; ensure Argon atmosphere. |
| Polymerization | Product is a Michael Acceptor | Add radical inhibitor (BHT) during workup/concentration. Store cold. |
| Regio-scrambling | Proton transfer | Keep temp at -78°C during addition; do not prolong enolization time. |
References
-
Original Methodology: Schreiber, J.; Maag, H.; Hashimoto, N.; Eschenmoser, A. "Dimethyl(methylene)ammonium Iodide."[7] Angew. Chem. Int. Ed. Engl.1971 , 10, 330–331.[7][10][11]
-
Application in Synthesis: Danishefsky, S.; Kitahara, T.; McKee, R.; Schuda, P. F.[7] "Total synthesis of dl-vernolepin and dl-vernomenin." J. Am. Chem. Soc.1976 , 98, 6715–6717.[7]
-
Organic Syntheses Protocol: "
-Methylenation of Carbonyl Compounds." Org.[12][13] Synth.2008 , 85, 72-87. -
Reagent Properties: "Dimethyl(methylene)ammonium iodide."[6][7][11] Sigma-Aldrich Technical Data.
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The Chemistry of Dimethylmethylenammonium Chloride: A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Dimethylmethylenammonium chloride, more commonly known in the synthetic chemistry community as the Vilsmeier reagent , is a powerful and versatile organic reagent.[1][2] It is an iminium salt with the chemical formula [(CH₃)₂N=CHCl]⁺Cl⁻.[3] While it can be isolated as a white, hygroscopic solid, it is most often generated in situ for immediate use due to its reactivity and moisture sensitivity.[4][5] The Vilsmeier reagent is a cornerstone in organic synthesis, primarily celebrated for its role in the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][4] Its utility, however, extends far beyond formylation, encompassing a range of transformations including dehydrations, and the conversion of alcohols and carboxylic acids into other functional groups.[6][7] This guide provides an in-depth exploration of the chemistry of this compound, from its synthesis and mechanistic underpinnings to its diverse applications and safe handling, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₃H₈ClN |
| Molecular Weight | 93.55 g/mol |
| Appearance | White, hygroscopic solid |
| Melting Point | Decomposes |
| Solubility | Soluble in polar organic solvents |
| Synonyms | Vilsmeier reagent, (Chloromethylene)dimethylammonium chloride, Arnold's reagent |
Data sourced from PubChem[8] and Wikipedia[3].
Synthesis and Generation of this compound
The high reactivity and moisture sensitivity of the Vilsmeier reagent make its in situ generation the preferred method for its use in synthesis.[4] This approach avoids the need for isolation and purification of the unstable reagent. The most common method involves the reaction of N,N-dimethylformamide (DMF) with an acid chloride.[4]
In-Situ Generation: The Method of Choice
The reaction between DMF and POCl₃ is the most frequently employed method for preparing the Vilsmeier reagent.[4] The reaction is typically performed at low temperatures (0-10 °C) to control the exothermic nature of the reaction.[5]
Mechanism of Formation:
The formation of the Vilsmeier reagent from DMF and POCl₃ proceeds via a nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to yield the chloroiminium ion.[9]
Mechanism of Vilsmeier reagent formation from DMF and POCl₃.
Step-by-Step Experimental Protocol:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (1.2 equivalents) dissolved in an anhydrous solvent (e.g., dichloromethane).[5]
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.0 equivalent) dropwise to the stirred DMF solution via the dropping funnel, ensuring the temperature is maintained below 10 °C.[5]
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The resulting solution or slurry of the Vilsmeier reagent is then ready for use.[5]
The use of oxalyl chloride offers a cleaner reaction, as the byproducts, carbon monoxide and carbon dioxide, are gaseous and easily removed.
Mechanism and Advantages:
The mechanism is similar to that with POCl₃, involving nucleophilic attack of DMF on a carbonyl carbon of oxalyl chloride, followed by elimination. The primary advantage is the formation of volatile byproducts, simplifying workup.
Thionyl chloride can also be used to generate the Vilsmeier reagent. The byproduct in this case is sulfur dioxide, which is a gas.[10]
Mechanism and Considerations:
The reaction proceeds through a similar nucleophilic attack and elimination sequence. Care must be taken to handle the sulfur dioxide byproduct appropriately.
Stability and Storage
The Vilsmeier reagent is thermally unstable and can undergo exothermic decomposition, particularly at temperatures above 50 °C.[11] It is also highly sensitive to moisture and will readily hydrolyze.[11] For these reasons, it is almost always prepared fresh for immediate use.[11] If storage of the solid reagent is necessary, it must be under strictly anhydrous conditions at low temperatures (2-8 °C).[11]
The Vilsmeier-Haack Reaction: A Pillar of Formylation Chemistry
The Vilsmeier-Haack reaction is the quintessential application of this compound, providing a powerful method for the formylation of a wide range of electron-rich compounds.[1][2][4]
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich aromatic or heteroaromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton and hydrolysis of the resulting iminium salt intermediate yields the formylated product.[2][9]
General mechanism of the Vilsmeier-Haack reaction.
Formylation of Electron-Rich Heterocycles
The Vilsmeier-Haack reaction is particularly effective for the formylation of five-membered electron-rich heterocycles. The general order of reactivity is pyrrole > furan > thiophene.[4] Indole is also highly reactive, typically undergoing formylation at the C3 position.[4]
Regioselectivity:
The regioselectivity of the Vilsmeier-Haack reaction is governed by the electronic properties of the substrate. In general, substitution occurs at the most electron-rich position.
Table of Examples: Formylation of Heterocycles
| Substrate | Position of Formylation | Typical Yield (%) |
| Pyrrole | C2 | >90 |
| Furan | C2 | 75-85 |
| Thiophene | C2 | 70-80 |
| Indole | C3 | >90 |
Formylation of Activated Aromatic Compounds
Aromatic compounds bearing electron-donating groups, such as N,N-dimethylaniline, are readily formylated by the Vilsmeier reagent.[1]
Detailed Experimental Protocol: Formylation of Indole
-
Prepare the Vilsmeier reagent in situ from DMF (3 equivalents) and POCl₃ (1.2 equivalents) as described in section 2.1.1.[4]
-
Dissolve indole (1 equivalent) in anhydrous DMF.
-
Slowly add the solution of indole to the pre-formed Vilsmeier reagent at 0-5 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium hydroxide.
-
The product, indole-3-carboxaldehyde, will precipitate and can be collected by filtration.
Expanding the Synthetic Utility: Beyond Formylation
While renowned for its role in formylation, the Vilsmeier reagent is a versatile tool with a much broader range of applications in organic synthesis.
As a Dehydrating Agent: Synthesis of β-Lactams
(Chloromethylene)dimethylammonium chloride is a highly efficient reagent for mediating the cyclodehydration of β-amino acids to form β-lactams.[7] The reaction proceeds smoothly, and the byproducts, DMF and triethylamine hydrochloride, are water-soluble, simplifying purification.[7]
Mechanism of Cyclodehydration:
The reaction involves the formation of a highly reactive activated ester of the β-amino acid, which then undergoes intramolecular cyclization to yield the β-lactam.
Conversion of Carboxylic Acids
The Vilsmeier reagent can activate carboxylic acids for various transformations.[6]
-
To Acid Chlorides: Carboxylic acids can be converted to their corresponding acid chlorides.[6]
-
To Esters and Amides: In the presence of an alcohol or amine, the activated carboxylic acid can be converted to the corresponding ester or amide.[6]
Conversion of Alcohols to Alkyl Chlorides
Alcohols can be converted to alkyl chlorides using the Vilsmeier reagent.[6]
Synthesis of Heterocyclic Scaffolds
The Vilsmeier-Haack reaction is a powerful tool for the synthesis of a variety of heterocyclic compounds, which are important scaffolds in medicinal chemistry.[12][13][14]
Comparative Analysis: this compound vs. Eschenmoser's Salt
Eschenmoser's salt, dimethyl(methylidene)ammonium iodide, is another important iminium salt used in organic synthesis. While both are electrophilic reagents, they exhibit different reactivity and are used for distinct transformations.
| Feature | This compound (Vilsmeier Reagent) | Eschenmoser's Salt |
| Primary Application | Formylation | Mannich-type reactions (aminomethylation) |
| Electrophilic Carbon | Chloro-substituted | Unsubstituted |
| Reactivity | Milder electrophile | Stronger electrophile |
| Typical Substrates | Electron-rich aromatics and heterocycles | Enolates and other carbon nucleophiles |
While the Vilsmeier reagent is the reagent of choice for introducing a formyl group, Eschenmoser's salt is preferred for introducing a dimethylaminomethyl group.[15][16]
Safety and Handling
The Vilsmeier reagent and its precursors require careful handling due to their hazardous properties.[5][11]
Hazard Identification
-
Flammable: this compound is a flammable solid.[8]
-
Corrosive: It causes skin and eye irritation.[8]
-
Moisture-Sensitive: It reacts with water, often exothermically.[11]
-
Thermal Instability: The reagent can decompose exothermically, posing a risk of a runaway reaction.[11][17]
Safe Handling Procedures
-
Always handle the Vilsmeier reagent and its precursors in a well-ventilated fume hood.[18]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18]
-
Use dry glassware and solvents to prevent hydrolysis.[11]
-
Maintain low temperatures during the preparation and use of the reagent to control the reaction rate and prevent decomposition.[5]
Quenching and Waste Disposal
The quenching of reactions involving the Vilsmeier reagent is often highly exothermic and should be performed with caution by slowly adding the reaction mixture to a large excess of ice water or an ice-cold basic solution.[5] Dispose of all chemical waste in accordance with institutional and local regulations.[18]
Managing Thermal Instability and Runaway Reactions
The thermal instability of the Vilsmeier reagent is a significant safety concern.[17] To mitigate the risk of a runaway reaction, it is crucial to:
-
Maintain strict temperature control throughout the reaction.
-
Avoid large-scale reactions without prior thermal hazard assessment.
-
Ensure adequate cooling capacity is available.
Conclusion and Future Outlook
This compound, the Vilsmeier reagent, is a powerful and versatile tool in the arsenal of the synthetic organic chemist. Its importance in the formylation of electron-rich compounds is undisputed, and its utility in a growing number of other transformations continues to be explored. As the demand for complex molecules in drug discovery and materials science grows, the development of new applications for this classic reagent is likely to continue. Recent advancements in flow chemistry are also being applied to the synthesis and use of the Vilsmeier reagent, which may lead to safer and more scalable processes in the future.[19] A thorough understanding of its chemistry, reactivity, and safe handling is essential for any researcher seeking to leverage its synthetic potential.
References
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solubility of Eschenmoser's salt in common organic solvents
An In-Depth Technical Guide to the Solubility of Eschenmoser's Salt for Researchers and Drug Development Professionals
Executive Summary
Eschenmoser's salt (N,N-Dimethylmethyleneiminium iodide) is a cornerstone reagent in modern organic synthesis, prized for its efficacy as a dimethylaminomethylating agent.[1] Despite its widespread use, a comprehensive understanding of its solubility in common organic solvents remains a critical knowledge gap for many researchers. This guide provides an in-depth analysis of the theoretical and practical aspects of the solubility of Eschenmoser's salt. We will explore the physicochemical principles that govern its dissolution, present a consolidated view of its known qualitative solubility, and provide a rigorous, step-by-step protocol for its quantitative determination. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection, reaction optimization, and reagent handling, thereby enhancing experimental reproducibility and success.
Introduction: The Nature of Eschenmoser's Salt
Eschenmoser's salt, known systematically as N,N-Dimethylmethyleneiminium iodide, is an ionic organic compound with the chemical formula C₃H₈IN and a molar mass of 185.01 g/mol .[1] It exists as the iodide salt of the N,N-dimethylmethyleneiminium cation, a reactive species that is a resonance hybrid of an iminium cation and a carbocation. This dual character is fundamental to its high reactivity in synthetic applications, including the Mannich reaction and the preparation of α,β-unsaturated enones.[2][3]
However, the very features that make it a potent reagent also contribute to its primary handling challenges: the salt is notably hygroscopic and sensitive to light.[3][4] These properties not only dictate strict storage and handling conditions but also significantly influence its solubility characteristics and the reliability of experimental data.
Caption: Workflow for quantitative solubility determination of Eschenmoser's salt.
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): a. Tare a clean, dry, amber glass vial or a standard vial wrapped in aluminum foil. b. Add an excess amount of Eschenmoser's salt to the vial (e.g., ~200-300 mg). The key is to ensure undissolved solid remains at equilibrium. c. Record the exact mass of the salt added. d. Add a precise volume or mass (e.g., 2.0 mL or ~2.0 g) of the desired anhydrous organic solvent.
-
Equilibration: a. Securely cap the vial and place it on a magnetic stir plate within a temperature-controlled environment (e.g., a water bath at 25.0 ± 0.1 °C). b. Stir the suspension vigorously for a minimum of 24 hours to ensure equilibrium is reached. Expert Tip: For novel systems, it is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration does not change, thereby validating that equilibrium has been achieved. c. After stirring, turn off the stirrer and allow the excess solid to settle completely (minimum 1-2 hours).
-
Sample Isolation: a. Using a dry, inert gas-flushed syringe, carefully draw a portion of the clear supernatant. b. Attach a syringe filter (e.g., 0.2 µm PTFE) to the syringe. This step is critical to remove any fine, suspended solid particles that would invalidate the measurement. c. Dispense the filtered, saturated solution into a second pre-tared, dry vial. d. Immediately cap and weigh the vial to determine the exact mass of the saturated solution transferred.
-
Analysis (Gravimetric Method): a. Place the vial containing the saturated solution on a high-vacuum line or in a vacuum oven. b. Gently remove the solvent under vacuum until a constant mass is achieved for the vial containing the dried salt residue. c. Record the final mass.
-
Calculation: a. Mass of dissolved salt = (Final mass of vial + residue) - (Tare mass of vial). b. Mass of solvent = (Mass of saturated solution) - (Mass of dissolved salt). c. Solubility (g / 100 g solvent) = [(Mass of dissolved salt) / (Mass of solvent)] * 100.
Practical Implications for Researchers
-
Reaction Solvent Choice: DMF is the solvent of choice when high concentrations of Eschenmoser's salt are required. For reactions where only partial solubility is sufficient, or if DMF is incompatible with other reagents, ACN or DCM can be used. THF is also an option, particularly for reactions run at low temperatures. * Reagent Stability: The use of old or improperly stored Eschenmoser's salt can introduce significant impurities, primarily from moisture-induced decomposition. This can lead to the formation of unexpected byproducts and failed reactions, underscoring the importance of using fresh reagent stored under inert gas in a refrigerator. [5][6][7]* Process Development: In drug development and scale-up, understanding the solubility limit is crucial for defining process parameters, optimizing reaction volumes, and preventing precipitation of the reagent during the reaction.
Conclusion
Eschenmoser's salt exhibits limited but highly predictable solubility in common organic solvents, governed primarily by the solvent's polarity and cation-solvating ability. It is fully soluble in DMF and partially soluble in acetonitrile, THF, and dichloromethane, while it reacts with water. This guide provides the theoretical foundation to understand these observations and a robust experimental protocol to quantify them. By applying these principles and methodologies, researchers can leverage the full synthetic potential of Eschenmoser's salt with greater confidence and reproducibility.
References
-
AA Blocks. (n.d.). N-Methyl-N-methylenemethanaminium iodide. Retrieved from [Link]
-
chemeurope.com. (n.d.). Eschenmoser's salt. Retrieved from [Link]
-
LookChem. (n.d.). N,N-DiMethylMethyleneaMMoniuM Iodide manufacturers and suppliers in india. Retrieved from [Link]
-
Mol-Instincts. (n.d.). ESCHENMOSER'S SALT 33797-51-2 wiki. Retrieved from [Link]
-
Acevedo, I. L., et al. (2002). Solubility of Two Stable Iminium Salts in 12 Polar Solvents. Journal of Chemical & Engineering Data, 48(1), 70-74. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschenmoser's salt. Retrieved from [Link]
-
Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]
-
Trejos, A. (2012). Eschenmoser's Salt. The Alchemizt's Blog. Retrieved from [Link]
-
Lab Manager. (2017). Handling and Storing Chemicals. Retrieved from [Link]
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Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Brenntag. (2011). MATERIAL SAFETY DATA SHEET - Zero Liquid Salt. Retrieved from [Link]
-
Domin, D., & Zielesny, A. (2012). Solvation dynamics in polar solvents and imidazolium ionic liquids: failure of linear response approximations. Physical Chemistry Chemical Physics, 14(38), 13391-13404. Retrieved from [Link]
-
Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solvation dynamics in polar solvents and imidazolium ionic liquids: failure of linear response approximations. Retrieved from [Link]
-
Eslami, H., & Müller-Plathe, F. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(9), 5695-5705. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubilities of Inorganic and Organic Compounds: A Compilation of Quantitative Solubility Data from the Periodical Literature. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why are aprotic solvents unable to solvate negative ions well? Retrieved from [Link]
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Brønsted, J. N. (1922). ON THE SOLUBILITY OF SALTS IN SALT SOLUTIONS. Kgl. Danske Vidensk. Selsk. Skrifter, Naturvidensk. og Mathem. Afd., 4(4), 1-31. Retrieved from [Link]
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Van der Maelen, J., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Retrieved from [Link]
-
Brenntag. (n.d.). safetydata sheet - brennsperse 6081. Retrieved from [Link]
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An In-depth Technical Guide to the Hygroscopic Nature and Handling of Dimethylmethylenammonium Chloride
Abstract
Dimethylmethylenammonium chloride, colloquially known in its iodide form as Eschenmoser's salt, is a potent aminomethylating agent with extensive applications in modern organic synthesis, particularly in the construction of complex pharmaceutical intermediates.[1] Its high reactivity, however, is intrinsically linked to its pronounced hygroscopic nature. This guide provides an in-depth analysis of the chemical properties of this compound, focusing on the challenges presented by its sensitivity to moisture. We will explore the mechanistic consequences of hydration, delineate field-proven protocols for storage and handling under inert conditions, and outline safety procedures to ensure both experimental integrity and operator protection. This document is intended for researchers, chemists, and drug development professionals who utilize this versatile but sensitive reagent.
Core Physicochemical & Reactive Properties
This compound is the salt form of the highly electrophilic dimethylaminomethylene cation.[2] This inherent reactivity makes it an invaluable tool for introducing a dimethylaminomethyl group (—CH₂N(CH₃)₂) onto a wide range of nucleophiles, a key step in many synthetic pathways, including the Mannich reaction.[3][4][5]
The efficacy of the reagent is entirely dependent on maintaining the integrity of this electrophilic cation. The introduction of atmospheric moisture presents the most significant threat to its stability and performance.
| Property | Data |
| Molecular Formula | C₃H₈ClN[6] |
| Molecular Weight | 93.55 g/mol [6] |
| Appearance | White to yellow or brown crystalline powder.[1] |
| Solubility | Soluble in dimethylformamide (DMF); partially soluble in acetonitrile, tetrahydrofuran (THF), and dichloromethane.[1] It is soluble in water but undergoes decomposition.[1][4][5] |
| Primary Hazards | Flammable Solid, Skin Irritant, Serious Eye Irritant.[6] |
The Critical Challenge: Hygroscopicity and Its Consequences
The term hygroscopic describes a substance's tendency to absorb moisture from the surrounding atmosphere. This compound is notably hygroscopic, a property that is not merely a physical inconvenience but a critical chemical liability.[4][5]
Causality of Degradation: Upon exposure to water, the electrophilic carbon of the iminium cation is readily attacked by the nucleophilic oxygen atom of a water molecule. This initiates a hydrolysis cascade that irreversibly degrades the active reagent into dimethylamine (or its hydrochloride salt) and formaldehyde.
Experimental Ramifications:
-
Stoichiometric Inaccuracy: A partially hydrolyzed reagent means the actual amount of active aminomethylating agent is unknown, leading to incorrect molar ratios in a reaction.
-
Reduced Yields & Failed Reactions: The decomposition products are not reactive for the desired transformation, resulting in significantly lower product yields or complete reaction failure.
-
Poor Reproducibility: The variable extent of hydration from one use to the next makes reproducing experimental results nearly impossible, a critical issue in process development and scale-up.
-
Introduction of Impurities: The byproducts of hydrolysis can introduce unforeseen side reactions or complicate the purification of the desired product.
Below is a diagram illustrating the degradation pathway of this compound upon exposure to atmospheric moisture.
Caption: Degradation of Eschenmoser's salt by moisture.
Authoritative Protocols for Handling and Storage
Adherence to strict anhydrous and anaerobic techniques is non-negotiable for the successful use of this compound.
Long-Term Storage
The primary objective of storage is to isolate the reagent from atmospheric moisture and light.[1]
-
Primary Container: The reagent should be kept in its original, tightly sealed container.[7][8]
-
Secondary Containment: For optimal protection, the primary container should be placed inside a secondary sealed container, such as a desiccator containing an active desiccant (e.g., Drierite® or silica gel).
-
Inert Atmosphere: For maximum shelf-life and for use in highly sensitive applications, storing the reagent inside a nitrogen or argon-filled glovebox is the gold standard.[9]
-
Temperature: Store in a cool, dry place away from direct sunlight and heat sources.[1][7][8]
Experimental Workflow: Weighing and Dispensing
All manipulations of the solid reagent must be performed under an inert atmosphere to prevent transient exposure to moisture.
Mandatory Visualization: Inert Atmosphere Handling Workflow The following diagram outlines the validated workflow for handling this compound using standard Schlenk techniques.
Caption: Workflow for handling hygroscopic reagents.
Step-by-Step Protocol for Dispensing:
-
Glassware Preparation: Ensure all glassware that will contact the reagent, including spatulas and weighing boats, is rigorously dried in an oven (e.g., >120°C for at least 4 hours) and cooled in a desiccator or under a stream of inert gas.
-
Inert Environment: Transfer the reagent bottle and all necessary equipment into a nitrogen or argon-filled glovebox.
-
Equilibration: Allow the reagent bottle to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Dispensing: Quickly weigh the desired amount of the solid into a pre-dried and tared vial or flask.
-
Sealing: Tightly seal the weighing vessel and the main reagent bottle before removing them from the glovebox.
-
Addition to Reaction: The reagent can then be added to the reaction vessel, preferably under a positive pressure of inert gas to prevent air from entering the flask.
Safety and Hazard Management
A thorough understanding of the reagent's hazards is crucial for safe handling.
GHS Hazard Identification:
-
Flammable Solid: H228
-
Skin Corrosion/Irritation: H315 (Causes skin irritation)[6]
-
Serious Eye Damage/Irritation: H319 (Causes serious eye irritation)[6]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities.[7][10]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[7][8]
-
Skin Protection: A flame-retardant lab coat and proper footwear are required.[10]
-
Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust.[7]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill Management: In case of a spill, eliminate all ignition sources. Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for chemical waste disposal.[8] Disposal must be carried out in accordance with all local, state, and federal regulations.[11]
Quality Assessment of the Reagent
If there is any suspicion of improper storage or handling, the quality of the reagent should be assessed before use.
-
Visual Inspection: Any clumping, discoloration, or change from a free-flowing powder to a sticky solid is a strong indicator of moisture absorption.
-
Melting Point Analysis: A pure, dry salt will have a sharp, defined melting point. Impurities from hydrolysis will cause the melting point to become depressed and broaden over a wider range.[12]
-
¹H NMR Spectroscopy: This is the most definitive method. A spectrum of the pure reagent in a dry deuterated solvent (e.g., DMSO-d₆ or CD₃CN) will show characteristic peaks. The presence of additional signals corresponding to dimethylamine/dimethylammonium or formaldehyde derivatives is a clear sign of degradation.
Conclusion
This compound is a highly effective and valuable reagent in synthetic chemistry. However, its utility is directly contingent on the rigorous exclusion of atmospheric moisture. Its hygroscopic nature necessitates a disciplined approach, incorporating inert atmosphere techniques for all storage and handling operations. By understanding the causal link between moisture exposure and reagent degradation, and by implementing the authoritative protocols outlined in this guide, researchers can ensure the reliability, reproducibility, and safety of their experimental outcomes, thereby maximizing the potential of this powerful synthetic tool.
References
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Title: this compound | C3H8ClN | CID 11051579 Source: PubChem - NIH URL: [Link]
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Title: DIMETHYL AMMONIUM CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie Source: Loba Chemie URL: [Link]
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CAS number and identifiers for Dimethylmethylenammonium chloride
Synonyms: Eschenmoser’s Salt (Chloride analogue), Böhme’s Salt,
Part 1: Executive Summary & Chemical Identity
Dimethylmethylenammonium chloride is the chloride salt of the
Unlike traditional Mannich conditions (formaldehyde + amine + acid) which rely on equilibrium-generated iminium species, this salt provides a stoichiometric, anhydrous source of the electrophilic methyleneammonium cation. This allows for rapid, high-yield aminomethylation of enolates, silyl enol ethers, and electron-rich aromatic systems under mild conditions, making it indispensable in the synthesis of complex alkaloids and pharmaceutical intermediates.
Physiochemical Profile[1]
| Property | Data |
| CAS Number | 30354-18-8 |
| Molecular Weight | 93.56 g/mol |
| Appearance | White to off-white hygroscopic powder |
| Melting Point | 146–148 °C (decomposes) |
| Solubility | Soluble in acetonitrile, DCM, DMF; reacts violently with water.[1][2] |
| Stability | Highly hygroscopic; hydrolyzes rapidly to formaldehyde and dimethylamine hydrochloride. |
Part 2: Synthesis & Preparation Protocols[4]
While commercially available, the high hygroscopicity of this compound often necessitates fresh preparation or strict handling under inert atmosphere. The following protocol describes the standard laboratory synthesis via the cleavage of aminals.
Protocol: Cleavage of Bis(dimethylamino)methane
This method is preferred over direct condensation as it avoids water production, yielding a high-purity anhydrous salt.
Reaction:
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvent System: Charge the flask with Bis(dimethylamino)methane (10.2 g, 100 mmol) dissolved in anhydrous diethyl ether (100 mL). Cool the solution to 0 °C using an ice bath.
-
Addition: Dropwise add Acetyl chloride (7.85 g, 100 mmol) over 30 minutes. The reaction is exothermic; maintain internal temperature < 5 °C.
-
Precipitation: A bulky white precipitate (the product) will form immediately upon addition.
-
Maturation: Once addition is complete, remove the ice bath and stir at room temperature for 2 hours to ensure complete conversion.
-
Isolation: Filter the solid rapidly under a stream of dry nitrogen (Schlenk filtration recommended).
-
Purification: Wash the filter cake three times with anhydrous ether (3 x 30 mL) to remove the
-dimethylacetamide byproduct. -
Storage: Dry under high vacuum (0.1 mmHg) for 4 hours. Store immediately in a desiccator or glovebox at -20 °C.
Yield: Typically 90–95%.
Visualization: Synthesis Workflow
Figure 1: Synthesis of this compound via acyl cleavage of aminals.
Part 3: Mechanistic Principles
The utility of this compound lies in its ability to bypass the equilibrium constraints of the classic Mannich reaction. In a standard Mannich reaction (Amine + Formaldehyde + Acid), the concentration of the active electrophile (the iminium ion) is low and pH-dependent.
By using the pre-formed salt, the reaction becomes a simple bimolecular nucleophilic addition (
The Iminium Electrophile
The cation
Visualization: The "Pre-Formed" Mannich Mechanism
Figure 2: Mechanistic pathway for aminomethylation using pre-formed iminium salts.
Part 4: Synthetic Applications in Drug Development
-Methylenation of Carbonyls
One of the most critical applications in medicinal chemistry is the conversion of a ketone to an
-
Step 1: Reaction of the ketone enolate with this compound yields the
-dimethylamino ketone. -
Step 2: Quaternization with methyl iodide followed by base-mediated Hofmann elimination yields the
-methylene ketone.
Functionalization of Heterocycles
Electron-rich heterocycles such as indoles, pyrroles, and furans react directly with the salt.[3]
-
Example: Synthesis of Gramine derivatives. Indole reacts at the C3 position to form 3-(dimethylaminomethyl)indole. This is a versatile intermediate for Tryptophan synthesis.
Synthesis of -Lactams (Kinugasa Reaction variation)
While less common than the Vilsmeier reagent, the methyleneammonium salt can activate specific amino-acid precursors or serve as a formaldehyde equivalent in complex cyclizations.
Comparison with Vilsmeier Reagent
Critical Distinction: Researchers often confuse this salt with the Vilsmeier reagent (Chloromethylene)dimethylammonium chloride,
-
This compound (
): Adds a group. -
Vilsmeier Reagent (
): Adds a formyl group ( ) or chloro-aldehyde functionality.
Part 5: Handling, Stability & Safety[6]
Safety Data (GHS)
-
Signal Word: DANGER
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H350: May cause cancer (due to hydrolysis releasing Formaldehyde).
-
EUH014: Reacts violently with water.[4]
-
Storage & Handling Protocol
-
Inert Atmosphere: Must be handled in a glovebox or under a positive pressure of Argon/Nitrogen.
-
Solvent Compatibility: Compatible with DCM, Acetonitrile, and DMF. Incompatible with water, alcohols, and primary amines (unless they are the intended nucleophile).
-
Hydrolysis Hazard: Upon exposure to moisture, the salt decomposes:
This releases formaldehyde gas (carcinogen) and acidic vapors. -
Disposal: Quench slowly by adding to a large excess of dilute aqueous ammonia or sodium bicarbonate solution in an ice bath.
References
-
PubChem. this compound (CID 11051579).[5] National Library of Medicine. [Link]
-
Schreiber, J., et al. Dimethyl(methylene)ammonium Iodide.[6] Angewandte Chemie International Edition, 1971, 10(5), 330-331.[6] (Seminal paper on Eschenmoser's salt).[6] [Link]
-
Organic Chemistry Portal. Mannich Reaction: Mechanism and Recent Literature.[Link]
- Böhme, H., & Hartke, K.Alpha-Halogenated Amines. Chemische Berichte, 1960. (Foundational work on the chloride salt synthesis).
Sources
safety and hazards of working with Dimethylmethylenammonium chloride
An In-depth Technical Guide to the Safety and Hazards of Dimethylmethylenammonium Chloride
Introduction: Understanding the Reagent and its Associated Risks
This compound, also known as a precursor to Eschenmoser's salt, is a reactive iminium salt utilized in organic synthesis. Its utility in introducing a dimethylaminomethyl group makes it a valuable reagent for researchers and drug development professionals. However, its reactivity is intrinsically linked to potential hazards that necessitate a thorough understanding and implementation of rigorous safety protocols. This guide provides a comprehensive overview of the physicochemical properties, hazards, and safe handling procedures for this compound, grounded in established safety data and field-proven laboratory practices. The causality behind each recommendation is explained to empower scientists not just to follow protocols, but to understand the principles of chemical safety.
Section 1: Physicochemical Properties
A foundational understanding of a chemical's properties is paramount to anticipating its behavior under various laboratory conditions. This compound is a solid substance whose key characteristics are summarized below.
| Property | Value | Source |
| IUPAC Name | dimethyl(methylidene)azanium chloride | PubChem[1] |
| Molecular Formula | C₃H₈ClN | PubChem[1] |
| Molecular Weight | 93.55 g/mol | PubChem[1] |
| CAS Number | 30354-18-8 | PubChem[1] |
| Appearance | Solid (Form may vary) | N/A |
| Stability | Moisture-sensitive; hygroscopic.[2] | N/A |
The hygroscopic nature of this compound is a critical handling consideration.[2] Absorption of moisture from the atmosphere can lead to decomposition, altering the reagent's efficacy and potentially leading to the formation of hazardous byproducts. Therefore, storage under an inert, dry atmosphere is not merely a suggestion but a requirement for maintaining chemical integrity and safety.[2]
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its flammability and its irritant properties upon contact with skin, eyes, and the respiratory tract.[1]
| Hazard Class | Category | Hazard Statement | Source |
| Flammable Solids | Category 2 | H228: Flammable solid | PubChem[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | PubChem[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | PubChem[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | PubChem[1] |
These classifications mandate specific handling procedures and personal protective equipment to mitigate risk. The "Warning" signal word associated with these classifications underscores the need for caution during all handling steps.
Caption: GHS Pictograms for this compound.
Section 3: Toxicology and Health Effects
Exposure to this compound can lead to adverse health effects, primarily irritant in nature. The routes of exposure and their associated symptoms are detailed below. It is important to note that the chemical, physical, and toxicological properties have not been thoroughly investigated, warranting a cautious approach.[2]
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.[2][3] Symptoms can include coughing, shortness of breath, and a burning sensation in the throat. All work should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
-
Skin Contact: Direct contact causes skin irritation.[1][3] Symptoms may include redness, itching, and pain. Prolonged or repeated contact can exacerbate these effects.
-
Eye Contact: This substance causes serious eye irritation.[1][3] Contact can result in redness, pain, watering, and potential damage to the cornea if not addressed immediately.
-
Ingestion: Ingestion is harmful.[2][3] It can cause irritation of the gastrointestinal tract, leading to nausea, vomiting, and diarrhea.[4]
Section 4: Safe Handling and Storage Protocols
A self-validating safety protocol relies on a combination of engineering controls, administrative procedures, and personal diligence. The following workflow is designed to minimize exposure and ensure safe handling from receipt of the chemical to its storage.
Caption: Step-by-step workflow for safe handling.
Core Handling Procedures:
-
Ventilation: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.[2]
-
Avoid Contact: Prevent contact with skin and eyes by using appropriate PPE.[2][3]
-
Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling, such as weighing and transferring the solid.[2]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks.[2][3] Do not eat, drink, or smoke in the laboratory area.[3]
Storage Requirements:
-
Keep the container tightly closed to prevent moisture absorption, as the material is hygroscopic.[2][4]
-
For long-term stability and safety, store under an inert gas like argon or nitrogen.[2]
-
Store away from incompatible materials, particularly strong oxidizing agents.[4]
Section 5: Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods, are the first line of defense. When these are not sufficient to control exposure, appropriate PPE must be used. The selection of PPE is dictated by the specific task and the potential for exposure.
| Task | Minimum Required PPE |
| Transporting/Moving Container | Safety glasses with side-shields, Nitrile gloves, Lab coat |
| Weighing/Transferring Solid | Chemical safety goggles, Nitrile gloves, Lab coat, Face shield (if significant dust is possible) |
| Preparing Solutions/Running Reactions | Chemical safety goggles, Nitrile gloves, Lab coat |
| Cleaning Spills | Chemical safety goggles, Nitrile gloves (consider double-gloving), Chemical-resistant suit/apron, Particulate respirator |
Detailed PPE Specifications:
-
Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[2] A face shield may be necessary for tasks with a higher risk of splashing or dust generation.
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile).[2] Always inspect gloves before use and use a proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[2]
-
Skin and Body Protection: A standard laboratory coat is required. For larger-scale operations or spill cleanup, a complete suit protecting against chemicals may be necessary.[2]
-
Respiratory Protection: For nuisance exposures or where dust cannot be fully controlled by ventilation, use a P95 (US) or P1 (EU) particle respirator.[2] For higher-level protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended.[2]
Section 6: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with the location of safety showers, eyewash stations, and fire extinguishers.
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician immediately.[2][3]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[2][3]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a physician.[2][3]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2][3]
Spill and Fire Response:
Caption: Emergency response workflow for a chemical spill.
-
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment. Evacuate personnel to safe areas. Ensure adequate ventilation.[2]
-
Environmental Precautions: Prevent the product from entering drains.[2]
-
Containment and Cleaning: Pick up and arrange disposal without creating dust.[2] Sweep up the material and place it in a suitable, closed container for disposal.[2]
-
-
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3]
-
Special Hazards: Combustion may produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[2]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[2][3]
-
Section 7: Stability and Reactivity
-
Reactivity: No specific data on hazardous reactions under normal processing is available, but caution is warranted.[5]
-
Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, inert atmosphere).[3][4] It is sensitive to moisture.[5]
-
Conditions to Avoid: Avoid moisture, direct sunlight, and contact with air.[3][5]
-
Incompatible Materials: Avoid strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[2][4]
Section 8: Disposal Considerations
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Product Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[6] Do not dispose of it with household waste or allow it to enter the sewage system.
-
Contaminated Packaging: Dispose of as unused product in a labeled, sealed container.[6]
Conclusion
This compound is a valuable synthetic reagent, but its utility is accompanied by significant hazards, including flammability and irritation to the skin, eyes, and respiratory system. A comprehensive safety strategy, built upon the pillars of engineering controls, diligent personal hygiene, and the consistent use of appropriate personal protective equipment, is essential for its safe handling. By understanding the specific properties and risks outlined in this guide, researchers can effectively mitigate potential dangers and maintain a safe laboratory environment.
References
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DIMETHYL AMMONIUM CHLORIDE FOR SYNTHESIS MSDS. (2016, May 30). Loba Chemie. [Link]
-
Safety Data Sheet: Dicoco dimethyl ammonium chloride. (2022, May 18). Chemos GmbH&Co.KG. [Link]
-
This compound. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
-
Safety data sheet: Disinfectant, liquid RM 735. (2021, December 1). Kärcher. [Link]
-
SAFETY DATA SHEET: K-CARE® DODAC. (n.d.). CDI co. Ltd. [Link]
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The Mannich Reaction: A Century of Evolution from One-Pot Condensations to Asymmetric Organocatalysis
Topic: Historical Perspectives on the Mannich Reaction Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
Since Carl Mannich’s seminal 1912 publication, the Mannich reaction has evolved from a "black box" multi-component condensation into a precision tool for stereoselective carbon-carbon bond formation. For the modern drug developer, understanding this historical trajectory is not merely academic; it reveals the mechanistic logic required to overcome the reaction's inherent challenges—regioselectivity, polymerization, and stereocontrol. This guide analyzes three distinct eras of the Mannich reaction, providing validated protocols and mechanistic insights that bridge historical discovery with contemporary pharmaceutical application.
Part 1: The Classical Era (1912–1950s)
The Discovery and the "Double Mannich" Breakthrough
The original transformation described by Mannich involved the condensation of ammonia (or a primary/secondary amine), formaldehyde, and a compound containing an acidic proton (typically a ketone) to form a
The true synthetic power of this pathway was unlocked in 1917 by Sir Robert Robinson during his synthesis of tropinone.[2] Robinson’s "biomimetic" approach utilized a double Mannich reaction in a single pot, reducing a complex multi-step synthesis into a streamlined cascade.
Mechanistic Insight: The Robinson Annulation Logic
Robinson realized that succinaldehyde could act as a dual electrophile, while methylamine served as the nitrogen source and acetonedicarboxylic acid as the nucleophile. The success of this reaction relies on the equilibrium between the iminium intermediate and the enol form of the ketone.
Figure 1: Logical flow of Robinson's one-pot synthesis of tropinone, illustrating the double Mannich cascade.[3][4]
Part 2: The Stoichiometric Revolution (1970s)
Mastering Reactivity with Eschenmoser’s Salt
By the mid-20th century, the limitations of generating iminium ions in situ (sluggish rates, side reactions) necessitated a more rigorous approach. The introduction of Eschenmoser’s salt (dimethyl(methylene)ammonium iodide) allowed scientists to decouple the iminium formation from the enolate attack.
Why this matters: Using pre-formed iminium salts allows for the use of specific enolate equivalents (e.g., lithium enolates or silyl enol ethers), granting the chemist absolute control over regioselectivity—a feature impossible in the classic acidic conditions.
Protocol 1: Regioselective Mannich using Eschenmoser’s Salt
Target: Synthesis of
-
Enolate Formation:
-
Cool a solution of THF (anhydrous) containing diisopropylamine (1.1 equiv) to -78°C.
-
Add
-BuLi (1.1 equiv) dropwise. Stir for 15 min to generate LDA. -
Add the ketone substrate (1.0 equiv) dropwise. Stir for 30–45 min at -78°C to ensure complete kinetic enolate formation.
-
-
Mannich Addition:
-
Add solid Eschenmoser’s salt (dimethyl(methylene)ammonium iodide, 1.2 equiv) in one portion via a powder addition funnel (under inert atmosphere).
-
Note: The salt is suspended; efficient stirring is critical.
-
-
Workup:
-
Allow the mixture to warm to room temperature over 2–3 hours.
-
Quench with saturated NaHCO
. Extract with Et O.[5] -
Purify via amine-functionalized silica or acid-base extraction to isolate the free base.
-
Part 3: The Asymmetric Renaissance (2000s–Present)
Organocatalysis and the Proline Protocol
The most significant modern advancement occurred in 2000 when List and Barbas reported the proline-catalyzed direct asymmetric Mannich reaction. This moved the field away from pre-formed enolates and metal catalysts, utilizing the "enamine mechanism" to achieve high enantioselectivities under mild conditions.
Mechanistic Insight: The Enamine Cycle
L-Proline acts as a bifunctional catalyst.[6] The secondary amine forms an enamine with the ketone donor (raising the HOMO), while the carboxylic acid moiety hydrogen-bonds to the imine electrophile (lowering the LUMO), directing facial selectivity.
Figure 2: The catalytic cycle of the proline-mediated asymmetric Mannich reaction, highlighting the dual-activation mode.
Protocol 2: L-Proline Catalyzed Asymmetric Mannich Reaction
Target: Synthesis of chiral
-
Reagent Prep:
-
Dissolve
-nitrobenzaldehyde (1.0 mmol) and -anisidine (1.1 mmol) in DMSO (4 mL). -
Critical Step: Ensure the imine is formed in situ or pre-formed if the aldehyde is unreactive. For this substrate, in situ is sufficient.
-
-
Catalysis:
-
Reaction:
-
Stir at room temperature for 12–24 hours.
-
Monitor by TLC. The formation of the product is often accompanied by a color change (yellow/orange).
-
-
Isolation:
-
Quench with phosphate buffer (pH 7). Extract with ethyl acetate.[5]
-
Purify via flash chromatography on silica gel.
-
Expected Result: >90% ee, >50% yield (unoptimized).
-
Part 4: Comparative Data & Pharmaceutical Application
Data Summary: Evolution of Reaction Efficiency
The following table contrasts the three major eras of the Mannich reaction, highlighting the trade-offs between conditions and selectivity.
| Era / Method | Active Species | Key Reagent | Selectivity | Typical Yield |
| Classical (1912) | Enol (Acid catalyzed) | HCHO, HCl, Heat | Poor (Regio-random) | 20–40% |
| Robinson (1917) | Enol / Imine Equilibrium | Succinaldehyde | High (Thermodynamic) | 17% (Original) -> 90% (Optimized) |
| Modern (1970s) | Enolate (Li/Si) | Eschenmoser's Salt | Perfect Regiocontrol | 75–95% |
| Asymmetric (2000s) | Enamine (Organocatalytic) | L-Proline | High Enantioselectivity (>90% ee) | 50–85% |
Case Study: Tramadol Synthesis
The synthesis of the analgesic Tramadol exemplifies the industrial utility of the Mannich reaction.[9] The core structure is established via a classic Mannich condensation followed by a Grignard addition.[10]
-
Mannich Step: Cyclohexanone reacts with formaldehyde and dimethylamine to form 2-((dimethylamino)methyl)cyclohexanone.
-
Grignard Step: The ketone carbonyl is attacked by (3-methoxyphenyl)magnesium bromide.[11]
-
Outcome: This route remains one of the most efficient methods for constructing the quaternary center in Tramadol.
References
-
Mannich, C. & Krösche, W. (1912).[12][13][14] Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie.
-
Robinson, R. (1917).[15][3] LXIII.—A synthesis of tropinone. Journal of the Chemical Society, Transactions.
-
Schreiber, J. et al. (1971). Dimethyl(methylene)ammonium Iodide (Eschenmoser's Salt).[5][16] Angewandte Chemie International Edition.
-
List, B. (2000).[7][8][12] The Direct Catalytic Asymmetric Three-Component Mannich Reaction. Journal of the American Chemical Society.
-
Notz, W. et al. (2004).[12] The Direct Organocatalytic Asymmetric Mannich Reaction: Unmodified Aldehydes as Nucleophiles. Journal of the American Chemical Society.
-
Grünenthal GmbH. (Original Patent). Process for the preparation of Tramadol. (Referenced via modern review: Synthesis of Tramadol and Analogous).
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- 16. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
Methodological & Application
detailed protocol for aminomethylation using Eschenmoser's salt
Application Note: High-Fidelity Aminomethylation & -Methylenation Using Eschenmoser’s Salt
Executive Summary
Eschenmoser’s salt (dimethyl(methylene)ammonium iodide) is the gold-standard reagent for introducing the dimethylaminomethyl group (
This guide moves beyond textbook definitions to provide a rigorous, field-tested protocol. It addresses the reagent's hygroscopic instability, optimizes solvent selection for varying substrate classes (enolates vs. silyl enol ethers), and details the "one-pot" vs. "stepwise" workflows required for high-value intermediates.[1][3]
Chemical Profile & Mechanism of Action[4][5][6]
The Reagent
Eschenmoser’s Salt is a pre-formed iminium salt.[1] Unlike traditional Mannich conditions (formaldehyde + amine + acid), which generate the electrophile in situ in equilibrium, Eschenmoser’s salt provides a stoichiometric, irreversible source of the highly reactive species.[1]
-
Formula:
-
Appearance: Colorless to pale yellow crystalline powder.[1][3]
-
Critical Handling: Extremely Hygroscopic. The salt hydrolyzes rapidly in moist air to form formaldehyde and dimethylammonium iodide, destroying reactivity.[3] It must be weighed and transferred under an inert atmosphere (glovebox or nitrogen stream).[1]
Mechanistic Pathway
The reaction proceeds via the attack of a nucleophile (enol, enolate, or electron-rich aromatic) onto the electrophilic methylene carbon of the iminium ion.[1] For
Figure 1: The Eschenmoser Methenylation cascade.[1] The amine acts as a "dummy" group to install the methylene unit.
Detailed Experimental Protocols
Protocol A: -Methylenation of Ketones (The Standard Sequence)
Application: Synthesis of
Step 1: Formation of the Mannich Base
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and cool under
. -
Enolate Generation: Add the ketone (1.0 equiv, e.g., 5.0 mmol) and dry THF (20 mL). Cool to -78 °C. Add LDA (1.1 equiv) dropwise. Stir for 30–45 min to ensure complete enolization.
-
Reagent Addition:
-
Solid Addition: Rapidly add Eschenmoser’s salt (1.2 equiv) as a solid under a positive pressure of nitrogen.[1] (Note: The salt is sparingly soluble in THF but reacts as it dissolves).[1]
-
Alternative: For better homogeneity, suspend the salt in dry DCM before addition, though this requires solvent exchange if LDA is used.[1][3]
-
-
Reaction: Allow the mixture to warm to 0 °C (or RT for sluggish substrates) over 2–4 hours.
-
Workup: Quench with saturated
. Extract with (3x).[1][7] The product is a basic amine; ensure the aqueous layer is basic (pH > 9) to keep the amine in the organic phase.[1] Dry ( ) and concentrate.-
Checkpoint: The crude
-dimethylamino ketone is often pure enough for the next step.
-
Step 2: Quaternization & Elimination[1][3][4][5][8]
-
Methylation: Dissolve the crude Mannich base in MeOH (10 mL). Add Methyl Iodide (MeI) (2.0 equiv).[1]
-
Elimination: Add solid
(2.0 equiv) directly to the methanolic suspension and reflux for 2–4 hours. -
Purification: Filter off salts, concentrate, and purify via flash chromatography (silica gel).
Protocol B: Reaction with Silyl Enol Ethers (Mild Conditions)
Application: Acid-sensitive substrates or when regiocontrol of the enol is pre-determined.[1] Key Insight: Silyl enol ethers are neutral nucleophiles.[1][3] They require no strong base (LDA), making this protocol compatible with esters and lactones.[1][3]
-
Setup: Charge a dried flask with the silyl enol ether (1.0 equiv) and dry
(0.2 M concentration). -
Addition: Add Eschenmoser’s salt (1.1 equiv) in one portion.
-
Reaction: Stir at RT for 1–3 hours. The suspension will clear as the salt is consumed and the soluble silyl-ammonium species forms.
-
Desilylation: Add dilute fluoride source (e.g., TBAF) or simply perform an aqueous workup (
) to hydrolyze the silyl group and liberate the Mannich base.[1] -
Proceed to Elimination: Follow Step 2 from Protocol A.
Protocol C: Aminomethylation of Indoles
Application: Introduction of the gramine motif (3-dimethylaminomethylindole).[1] Mechanism: Electrophilic aromatic substitution (Friedel-Crafts type).[1][3]
Figure 2: Regioselective aminomethylation of indole at the C3 position.[1][3]
-
Solvent System: Acetonitrile (MeCN) is the solvent of choice (polar aprotic, solubilizes the salt well).[1]
-
Procedure: Dissolve indole (1.0 equiv) in MeCN. Add Eschenmoser’s salt (1.1 equiv).[1]
-
Conditions: Stir at RT for 1 hour.
-
Workup: Pour into basic water (
, pH 10). Extract with Ethyl Acetate.[1][3]
Quantitative Data Summary
| Parameter | Protocol A (Enolate) | Protocol B (Silyl Ether) | Protocol C (Indole) |
| Solvent | THF (anhydrous) | DCM or MeCN | MeCN |
| Temperature | -78 °C | 25 °C | 25 °C |
| Base Required | LDA / LiHMDS | None (neutral) | None |
| Typical Yield | 75–90% | 80–95% | >90% |
| Primary Risk | Over-alkylation | Moisture sensitivity | N-alkylation (rare) |
Troubleshooting & Field Insights
The "Dead Reagent" Phenomenon
Symptom: No reaction occurs; starting material is recovered.[1] Cause: The salt has hydrolyzed.[1] Eschenmoser’s salt turns from a free-flowing powder to a sticky, clumpy solid when wet.[3] Validation: Take a small amount of salt and add it to water.[3] It should dissolve instantly and clearly. If it leaves a cloudy residue or smells strongly of fishy amine immediately without base, it may be degraded.[1][3] Solution: Recrystallize from hot acetonitrile/ethanol or purchase fresh reagent.[1][3] Store in a desiccator.
Elimination Stalls
Symptom: Methylation works (precipitate forms), but elimination to the enone is slow.[1]
Insight: The Hofmann elimination requires an anti-periplanar geometry.[1] In rigid cyclic systems, the Mannich base might adopt a conformation where the leaving group and the
Polymerization
Symptom: The product enone polymerizes upon isolation.[1]
Insight:
References
-
Seminal Publication: Schreiber, J.; Maag, H.; Hashimoto, N.; Eschenmoser, A. "Dimethyl(methylene)ammonium Iodide."[1][3][9] Angew.[1][2][3][9][10] Chem. Int. Ed. Engl.1971 , 10, 330–331.[1][3][9][10] Link[1]
-
Direct Methylenation: Roberts, J. L.; Borromeo, P. S.; Poulter, C. D.[1][3][8] "Addition of Eschenmoser's salt to ketone, ester, and lactone enolates."[1][3][11] Tetrahedron Lett.[1][3][10]1977 , 18, 1621–1624.[1][3] Link[1]
-
Silyl Enol Ether Protocol: Danishefsky, S.; Kitahara, T.; Yan, C. F.; Morris, J. "Reaction of silyl enol ethers with dimethyl(methylene)ammonium iodide." J. Am. Chem. Soc.[1][3]1979 , 101, 6996–7000.[1][3] Link[1]
-
Organic Syntheses: "
-Methylenation of Carbonyl Compounds." Org.[1][3][10][12] Synth.2010 , 87, 201.[1][3] (Contextual reference for modern catalytic alternatives). Link
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US11401228B2 - Process for the direct alpha-methylenation of ketones - Google Patents [patents.google.com]
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- 12. m.youtube.com [m.youtube.com]
Harnessing the Power of Eschenmoser's Salt in the Elegant Art of Natural Product Total Synthesis
An Application Guide for the Advanced Organic Chemist
Introduction: The Unique Reactivity of a Versatile Reagent
In the intricate and often challenging field of natural product total synthesis, the strategic selection of reagents is paramount to success. Among the arsenal of tools available to the synthetic chemist, Eschenmoser's salt, or dimethyl(methylidene)ammonium iodide, stands out as a powerful and versatile aminomethylating agent.[1][2] Its ability to introduce a dimethylaminomethyl group (CH₂N(CH₃)₂) onto a wide range of nucleophiles, particularly enolates and silyl enol ethers, has proven invaluable in the construction of complex molecular architectures.[1][3][4] This application note will delve into the practical applications of Eschenmoser's salt in the total synthesis of several notable natural products, providing detailed protocols and mechanistic insights to guide researchers in their own synthetic endeavors.
The utility of Eschenmoser's salt lies in its pre-formed iminium ion character, which offers a distinct advantage over traditional Mannich reaction conditions that generate the reactive electrophile in situ.[5][6] This "pre-formed" nature allows for milder reaction conditions and often leads to higher yields and cleaner reactions, a critical consideration when dealing with sensitive and multi-functionalized intermediates common in natural product synthesis.
Core Application: The Mannich Reaction and Subsequent Transformations
The primary application of Eschenmoser's salt in total synthesis is the Mannich reaction, which facilitates the formation of a new carbon-carbon bond and introduces a nitrogen-containing functional group.[5][6] This reaction is often a key step in building the carbon skeleton of the target natural product. The resulting β-aminocarbonyl compound, or "Mannich base," can then be further manipulated. A common and highly effective subsequent transformation is the Hofmann elimination. This involves methylation of the tertiary amine to form a quaternary ammonium salt, followed by elimination upon treatment with a base to yield an α,β-unsaturated carbonyl compound.[1][5][6] This two-step sequence provides a reliable method for the introduction of an exocyclic methylene group, a common structural motif in many natural products.
Figure 1: General workflow of the Mannich reaction with Eschenmoser's salt followed by Hofmann elimination.
Case Study 1: The Total Synthesis of (–)-Dendrobine
The picrotoxane alkaloid (–)-dendrobine, known for its potent convulsant activity, presents a formidable synthetic challenge due to its complex, caged structure. Several total syntheses of dendrobine have been reported, with some leveraging the unique reactivity of Eschenmoser's salt.[7][8]
In a key step of one synthetic approach, Eschenmoser's salt is employed to introduce a crucial aminomethyl group that facilitates the formation of one of the heterocyclic rings. This highlights the salt's ability to react with complex, sterically hindered substrates where traditional Mannich conditions might fail.
Illustrative Transformation in a Dendrobine Synthesis:
| Parameter | Condition |
| Substrate | Complex ketone intermediate |
| Reagent | Eschenmoser's Salt (1.5 - 2.0 equiv) |
| Base | Lithium diisopropylamide (LDA) or Sodium hydride (NaH) |
| Solvent | Tetrahydrofuran (THF), anhydrous |
| Temperature | -78 °C to room temperature |
| Typical Yield | 70-90% |
Experimental Protocol: General Aminomethylation of a Ketone
-
Enolate Formation: A solution of the ketone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of LDA (1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Reaction with Eschenmoser's Salt: Eschenmoser's salt (1.5 equiv), as a solid, is added to the enolate solution in one portion. The reaction mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired β-aminoketone.
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical as both the enolate and Eschenmoser's salt are sensitive to moisture.
-
Low Temperature for Enolate Formation: Forming the enolate at low temperatures (-78 °C) helps to control the regioselectivity of deprotonation (kinetic vs. thermodynamic enolate) and minimizes side reactions.
-
Excess Eschenmoser's Salt: A slight excess of Eschenmoser's salt ensures the complete conversion of the enolate to the desired product.
Case Study 2: Key Steps in the Total Synthesis of Morphine
The total synthesis of morphine, a landmark achievement in organic chemistry, has been accomplished by numerous research groups, each employing unique and elegant strategies.[9][10][11][12] While not a universal feature, the introduction of a nitrogen-containing side chain, which is later elaborated into the characteristic piperidine ring of the morphinan core, can be achieved using Mannich-type chemistry.
In this context, a precursor to the morphinan skeleton can be functionalized with an aminomethyl group using Eschenmoser's salt. This strategic placement of the nitrogen atom early in the synthesis allows for subsequent cyclization reactions to construct the intricate tetracyclic framework of morphine.
Figure 2: A simplified retrosynthetic logic for a morphine synthesis employing Eschenmoser's salt.
Protocol: Aminomethylation of a Silyl Enol Ether
Silyl enol ethers are excellent nucleophiles for reactions with Eschenmoser's salt, often providing a milder alternative to the use of strong bases for enolate formation.[4]
| Parameter | Condition |
| Substrate | Silyl enol ether of a polycyclic ketone |
| Reagent | Eschenmoser's Salt (1.2 equiv) |
| Solvent | Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN) |
| Temperature | 0 °C to room temperature |
| Typical Yield | 85-95% |
Experimental Protocol:
-
Reaction Setup: To a solution of the silyl enol ether (1.0 equiv) in anhydrous dichloromethane at 0 °C is added Eschenmoser's salt (1.2 equiv) in one portion.
-
Reaction Progression: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 1-3 hours. The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is diluted with dichloromethane and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.
-
Purification: The resulting crude product is typically of high purity but can be further purified by recrystallization or column chromatography if necessary.
Expert Insights:
The reaction of silyl enol ethers with Eschenmoser's salt is generally very clean and high-yielding. The choice of solvent can influence the reaction rate, with more polar solvents like acetonitrile sometimes accelerating the reaction. It is crucial that the silyl enol ether is of high purity to avoid side reactions.
Broader Applications and Future Outlook
The utility of Eschenmoser's salt extends beyond the synthesis of alkaloids like dendrobine and morphine. It has been employed in the synthesis of a wide array of natural products, including macrolides, terpenes, and polyethers.[3][13] Its ability to introduce a versatile functional handle makes it a valuable tool in diversity-oriented synthesis and the preparation of natural product analogues for medicinal chemistry studies.[14][15]
Recent research continues to explore new applications for Eschenmoser's salt, including its use as a formylating agent and in cascade reactions.[16][17] As the demand for more efficient and elegant synthetic strategies grows, the importance of reliable and powerful reagents like Eschenmoser's salt will undoubtedly continue to increase in the field of natural product total synthesis.[18]
References
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Eschenmoser's salt. In: Wikipedia. Accessed February 19, 2026. [Link]
-
MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. Accessed February 19, 2026. [Link]
-
N,N-DiMethylMethyleneaMMoniuM Iodide. Nine Chongqing Chemdad Co. Accessed February 19, 2026. [Link]
-
Dimethyl(methylene)ammonium Iodide. The Merck Index. Accessed February 19, 2026. [Link]
-
Eschenmoser Salt Dimethylaminomethylating Reaction Mechanism. Organic Chemistry. YouTube. Published April 19, 2023. Accessed February 19, 2026. [Link]
-
Eschenmoser's salt | Request PDF. ResearchGate. Accessed February 19, 2026. [Link]
- Merino P. The nucleophilic additions of enolizable carbonyl compounds to electrophilic C=N bonds are generally known as Mannich-. Science of Synthesis. 2005.
- Shivers GN, et al. Direct Methenylation of 4-Alkylpyridines Using Eschenmoser's Salt. Org. Lett. 2022;24(31):5860-5864.
-
Total Synthesis of C-O Natural Products. Organic Chemistry Portal. Published April 21, 2014. Accessed February 19, 2026. [Link]
-
SYNTHESIS OF SOME COMPLEX MOLECULES. SlideShare. Published March 3, 2020. Accessed February 19, 2026. [Link]
-
Eschenmoser's salt: Application of Mannich reaction (Part 3). YouTube. Published August 9, 2019. Accessed February 19, 2026. [Link]
-
The Chemical Synthesis of the Crinine and Haemanthamine Alkaloids: Biologically Active and Enantiomerically-Related Systems that. Semantic Scholar. Published February 2, 2021. Accessed February 19, 2026. [Link]
-
Addition of Eschenmoser's salt to ketone, ester, & lactone enolates. A convenient synthesis of α-methylene carbonyls via Mannich intermediates. J-GLOBAL. Accessed February 19, 2026. [Link]
- Antón-Cánovas T, Alonso F. The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. Angew Chem Int Ed Engl. 2023;62(4):e202215916.
- Organic Chemistry. De Gruyter; 2020.
-
Eschenmoser's salt enabled initial success. Reactions were run on... ResearchGate. Accessed February 19, 2026. [Link]
-
Organocatalytic α-Methylenation of Aldehydes. Organic Syntheses. Accessed February 19, 2026. [Link]
-
Catalytic Enantioselective Total Synthesis of the Picrotoxane Alkaloids (−)-Dendrobine, (−)-Mubironine B, and (−)-Dendroxine | Request PDF. ResearchGate. Accessed February 19, 2026. [Link]
-
Total synthesis of morphine and related alkaloids. In: Wikipedia. Accessed February 19, 2026. [Link]
- Bryson TA, Bonitz GH, Reichel CJ, Dardis RE. Performed Mannich salts: a facile preparation of dimethyl(methylene)ammonium iodide. J. Org. Chem. 1980;45(3):524-525.
-
The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection | Request PDF. ResearchGate. Accessed February 19, 2026. [Link]
- Rinner U, Hudlicky T.
- Smith C, et al. A Cascade Strategy Enables a Total Synthesis of (±)‐Morphine. Angew Chem Int Ed Engl. 2016;55(42):13259-13262.
- Bryson TA, Bonitz GH, Reichel CJ, Dardis RE. Performed Mannich salts: a facile preparation of dimethyl(methylene)ammonium iodide. J. Org. Chem. 1980;45(3):524-525.
- Kreis LM, Carreira EM. Total Synthesis of (–)-Dendrobine. Angew. Chem. Int. Ed. 2012;51:3436-3439.
- Kreis LM, Carreira EM. Total synthesis of (-)-dendrobine. Angew Chem Int Ed Engl. 2012;51(14):3436-3439.
- Al-Harrasi A, et al. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties. Pharmaceuticals (Basel). 2023;16(6):894.
-
The Carreira Synthesis of (-)-Dendrobine. Organic Chemistry Portal. Published March 4, 2013. Accessed February 19, 2026. [Link]
- Hong S, et al. Total Synthesis of (-)-Morphine. Angew Chem Int Ed Engl. 2014;53(52):14468-14471.
- Sha C-K, et al. Total Synthesis of ( )-Dendrobine. J. Am. Chem. Soc. 1997;119(18):4130-4135.
- The quest for supernatural products: the impact of total synthesis in complex natural products medicinal chemistry.
- Nicolaou KC, Rigol S. Perspectives from nearly five decades of total synthesis of natural products and their analogues for biology and medicine.
- Wu AX, et al. Advances in the self-organized total synthesis of natural products. Chem Commun (Camb). 2024;60(88):12685-12700.
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experimental procedure for methylation of ketones with Eschenmoser's salt
Application Notes & Protocols
Topic: α-Methylenation of Ketones via Aminomethylation with Eschenmoser's Salt
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Route to α-Methylene Ketones
The introduction of an α-methylene group (an exocyclic double bond) to a carbonyl compound is a powerful transformation in organic synthesis, providing access to key intermediates for natural product synthesis and pharmaceutical development. These α,β-unsaturated systems are versatile Michael acceptors and dienophiles. While various methods exist, the Mannich reaction offers a robust and reliable approach.
Eschenmoser's salt, N,N-dimethylmethaniminium iodide ([(CH₃)₂N=CH₂]⁺I⁻), is a highly reactive and stable Mannich reagent.[1][2] Unlike classical Mannich conditions that involve generating the iminium ion in situ from formaldehyde and a secondary amine, Eschenmoser's salt is a pre-formed, crystalline solid that serves as a potent dimethylaminomethylating agent.[1][3]
This guide details the experimental procedure for the reaction of ketone enolates with Eschenmoser's salt to form β-aminoketones (Mannich bases). It will further describe how these intermediates are readily converted into the target α-methylene ketones through a subsequent quaternization and elimination sequence. We will explore the mechanistic underpinnings, provide a detailed step-by-step protocol, and discuss the critical parameters that ensure high yield and selectivity.
Mechanistic Pathway: A Tale of Two Steps
The overall transformation from a ketone to an α-methylene ketone via Eschenmoser's salt involves two distinct stages: (1) Aminomethylation and (2) Quaternization-Elimination.
Part 1: Aminomethylation via Enolate Attack
The core of the procedure is the C-C bond formation between the ketone and the Eschenmoser's salt. This is not a direct methylation but an aminomethylation .
-
Enolate Formation: The reaction is initiated by the deprotonation of the ketone at the α-carbon using a suitable base to form a nucleophilic enolate.[4] The choice of base and reaction conditions is paramount, especially for unsymmetrical ketones, as it dictates the regioselectivity of the reaction.[5]
-
Kinetic Control: Using a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) selectively deprotonates the less-hindered α-carbon, leading to the kinetic enolate.[6][7]
-
Thermodynamic Control: Weaker bases or higher temperatures allow for equilibration, favoring the formation of the more substituted, thermodynamically stable enolate.[7]
-
-
Nucleophilic Attack: The formed enolate then acts as a nucleophile, attacking the electrophilic carbon of the iminium cation of Eschenmoser's salt.[3][6] This step forges the new carbon-carbon bond, yielding the β-dimethylaminoketone, commonly known as a Mannich base.[6]
Part 2: From Mannich Base to Methylene Ketone
The Mannich base is typically a stable, isolable intermediate. To achieve the final α-methylenation, a two-step elimination sequence is employed.
-
Quaternization: The tertiary amine of the Mannich base is treated with an excess of a methylating agent, typically iodomethane (MeI). This converts the amine into a quaternary ammonium salt, which is an excellent leaving group.[3][6]
-
Hofmann Elimination: The quaternary ammonium salt is then subjected to base-induced elimination. A mild base is often sufficient to remove the now-acidic proton on the α-carbon, leading to the formation of the α,β-unsaturated ketone (the α-methylene product) and trimethylamine as a byproduct.[3]
Experimental Workflow Diagram
Caption: Workflow for α-methylenation of ketones.
Detailed Experimental Protocol: Synthesis of 2-Methylene-1-cyclohexanone
This protocol describes the kinetically controlled aminomethylation of cyclohexanone, followed by conversion to the corresponding α-methylene ketone.
Materials & Equipment:
-
Reagents: Cyclohexanone, Diisopropylamine, n-Butyllithium (n-BuLi) in hexanes, Eschenmoser's salt, Iodomethane (MeI), Anhydrous Tetrahydrofuran (THF), Saturated aqueous Ammonium Chloride (NH₄Cl), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Saturated aqueous Sodium Chloride (Brine), Ethyl Acetate, Magnesium Sulfate (MgSO₄).
-
Equipment: Schlenk line or argon/nitrogen manifold, magnetic stirrer, hot plate, rotary evaporator, round-bottom flasks, syringes, cannulas, separatory funnel, chromatography column, TLC plates.
Safety Precautions:
-
Eschenmoser's salt is hygroscopic and an irritant. Handle in a fume hood and wear appropriate PPE.[1]
-
n-Butyllithium is pyrophoric and reacts violently with water. All manipulations must be performed under an inert atmosphere using anhydrous solvents and proper syringe/cannula techniques.
-
Iodomethane is a carcinogen and toxic. Handle with extreme care in a well-ventilated fume hood.[8]
-
Anhydrous THF can form explosive peroxides. Use freshly distilled solvent or from a solvent purification system.
Part A: Synthesis of the Mannich Base (2-(Dimethylaminomethyl)cyclohexanone)
Step 1: Preparation of LDA Solution (in situ)
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine (1.54 mL, 11.0 mmol, 1.1 equiv).
-
Slowly add n-BuLi (e.g., 2.5 M in hexanes, 4.4 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe while maintaining the temperature at -78 °C.
-
Stir the resulting colorless solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool the solution back down to -78 °C.
Step 2: Enolate Formation and Reaction with Eschenmoser's Salt
-
In a separate flame-dried flask, prepare a solution of cyclohexanone (1.03 mL, 10.0 mmol, 1.0 equiv) in anhydrous THF (20 mL).
-
Slowly add the cyclohexanone solution to the LDA solution at -78 °C via cannula or syringe over 20 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.[6]
-
Add Eschenmoser's salt (2.04 g, 11.0 mmol, 1.1 equiv) as a solid in one portion via a powder funnel under a positive flow of argon.
-
Stir the reaction mixture at -78 °C for 2 hours, then slowly allow it to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
Step 3: Work-up and Purification
-
Cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution (30 mL).[8]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) followed by brine (50 mL).[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Mannich base.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2-(dimethylaminomethyl)cyclohexanone.
Part B: Conversion to 2-Methylene-1-cyclohexanone
Step 4: Quaternization of the Mannich Base
-
Dissolve the purified Mannich base (10.0 mmol) in a suitable solvent like acetone or THF (50 mL).
-
Add iodomethane (1.86 mL, 30.0 mmol, 3.0 equiv) and stir the mixture at room temperature for 4-6 hours. A white precipitate of the quaternary ammonium salt should form.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess iodomethane. The resulting solid can be used directly in the next step.
Step 5: Elimination to the α-Methylene Ketone
-
Dissolve the crude quaternary ammonium salt in a mixture of ethyl acetate (50 mL) and saturated aqueous NaHCO₃ solution (50 mL).
-
Stir the biphasic mixture vigorously at room temperature for 1-2 hours until the elimination is complete (monitor by TLC).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting crude oil by distillation or column chromatography to yield pure 2-methylene-1-cyclohexanone.
Key Reaction Parameters and Substrate Considerations
The success of this procedure hinges on careful control of several variables. The following table provides a general guide for adapting the protocol to different substrates.
| Parameter | Condition/Reagent | Rationale & Expert Insight |
| Base Selection | LDA, LiHMDS, KHMDS | For kinetic control and regioselectivity with unsymmetrical ketones, a strong, hindered base is essential.[7] LDA is the most common choice. |
| Temperature | -78 °C for enolate formation | Low temperature prevents enolate equilibration and side reactions like self-condensation.[6] Maintaining this temperature is critical for selectivity. |
| Solvent | Anhydrous THF, Diethyl Ether | Aprotic, anhydrous solvents are mandatory to prevent quenching the highly basic enolate and n-BuLi.[10] THF is preferred for its ability to solvate lithium cations. |
| Stoichiometry | Slight excess of base & salt (1.1-1.2 equiv) | A slight excess ensures complete conversion of the starting ketone. |
| Work-up | Quench with sat. aq. NH₄Cl | A mild acid quench is used to neutralize the remaining strong base without causing significant product degradation.[11] |
| Substrate Scope | Acyclic and cyclic ketones | The reaction is broadly applicable.[12][13] For ketones with two different enolizable positions, the choice of kinetic vs. thermodynamic conditions determines the major product.[10] Sterically hindered ketones may react more slowly. |
References
-
Title: Synthesis of β-keto-amines via a variation of the Mannich reaction Source: American Chemical Society, National Meeting URL: [Link]
-
Title: MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS Source: AdiChemistry URL: [Link]
-
Title: The Eschenmoser coupling reaction under continuous-flow conditions Source: PMC - NIH URL: [Link]
-
Title: Eschenmoser's salt Source: Wikipedia URL: [Link]
-
Title: Eschenmoser Salt Dimethylaminomethylating Reaction Mechanism | Organic Chemistry Source: YouTube (Organic Mechanisms) URL: [Link]
-
Title: Alkylation of enolates Source: University of Liverpool URL: [Link]
-
Title: Supplemental Topics - MSU chemistry Source: Michigan State University Chemistry URL: [Link]
-
Title: Eschenmoser's salt Source: chemeurope.com URL: [Link]
-
Title: ISOMERIC β-AMINO KETONES FROM THE MANNICH REACTION OF METHYL KETONES Source: Organic Syntheses URL: [Link]
-
Title: Mannich-Type Reactions Source: Science of Synthesis URL: [Link]
-
Title: Addition of Eschenmoser's salt to ketone, ester, & lactone enolates. A convenient synthesis of α-methylene carbonyls via Mannich intermediates. Source: J-GLOBAL URL: [Link]
-
Title: Organocatalytic α-Methylenation of Aldehydes Source: Organic Syntheses URL: [Link]
-
Title: III Enolate Chemistry Source: University of Cambridge URL: [Link]
-
Title: Eschenmoser's salt enabled initial success. Reactions were run on... Source: ResearchGate URL: [Link]
-
Title: The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Ni Source: SciSpace URL: [Link]
-
Title: Enolates - Formation, Stability, and Simple Reactions Source: Master Organic Chemistry URL: [Link]
-
Title: Enolates & Enamines I. Basic Principles Source: Wipf Group, University of Pittsburgh URL: [Link]
-
Title: 4.7: Reaction Work-Ups Source: Chemistry LibreTexts URL: [Link]
-
Title: Organic Reaction Workup Formulas for Specific Reagents Source: University of Rochester URL: [Link]
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- 11. rtong.people.ust.hk [rtong.people.ust.hk]
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- 13. Addition of Eschenmoser’s salt to ketone, ester, & lactone enolates. A convenient synthesis of α-methylene carbonyls via Mannich intermediates. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
Application Notes and Protocols: Eschenmoser's Salt for Peptide and Amino Acid Modification
Introduction
Eschenmoser's salt, with the chemical name N,N-Dimethylmethyleneiminium iodide or dimethyl(methylidene)ammonium iodide, is a powerful and highly reactive aminomethylating agent.[1][2][3] Its structure consists of a dimethylaminomethylene cation, [(CH₃)₂N⁺=CH₂], and an iodide counter-anion.[1] This iminium salt is a stable, crystalline solid that serves as a highly electrophilic source of a "CH₂N(CH₃)₂" moiety.[2][3] Its primary utility in organic synthesis, and by extension in the modification of complex biomolecules, lies in its ability to react with a wide range of nucleophiles, most notably enolates and other stabilized carbanions, in a process analogous to the Mannich reaction.[2][4]
In the realm of peptide chemistry and drug development, the precise modification of amino acids and peptide backbones is crucial for modulating biological activity, improving pharmacokinetic properties, and introducing biophysical probes. Eschenmoser's salt provides a unique tool for such modifications, particularly for the synthesis of α-methylene carbonyl derivatives within amino acid or peptide scaffolds.[5][6] These α,β-unsaturated systems are valuable pharmacophores found in numerous biologically active compounds and can also serve as reactive handles for further conjugation. More recently, novel applications for Eschenmoser's salt, such as its use as a mild formylating agent, have expanded its synthetic utility.[7]
This guide provides an in-depth overview of the mechanisms, applications, and detailed protocols for utilizing Eschenmoser's salt in the modification of amino acids and peptides, designed for researchers and professionals in chemical biology and drug discovery.
Mechanism of Action: The Dimethylaminomethylation Reaction
The reactivity of Eschenmoser's salt is driven by the significant electrophilicity of the iminium cation. This cation can be described as a resonance hybrid of a carbocation and an iminium ion, with the positive charge delocalized between the carbon and nitrogen atoms.[1] This structure makes it an exceptionally potent electrophile, capable of reacting even with weak carbon nucleophiles like ketone and ester enolates.[2][3]
The core reaction is a dimethylaminomethylation, where the –CH₂N(CH₃)₂ group is appended to a nucleophilic center. When applied to carbonyl-containing amino acids or peptides, the process typically involves two key stages:
-
Enolate Formation and Nucleophilic Attack: A base is used to deprotonate the α-carbon of a carbonyl group, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbon of the Eschenmoser's salt iminium ion. This step forms a new carbon-carbon bond and creates a Mannich base intermediate.
-
Elimination to Form α,β-Unsaturated Systems: The resulting dimethylaminomethylated intermediate can be subjected to further treatment to induce elimination. Methylation of the tertiary amine with a reagent like methyl iodide converts it into a quaternary ammonium salt, an excellent leaving group. Subsequent treatment with a mild base facilitates an E2 elimination, yielding an α-methylene group conjugated to the carbonyl.[4]
dot digraph "Mechanism_Aminomethylation" { graph [rankdir="LR", splines=ortho, label="General Mechanism of Aminomethylation", labelloc=t, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
// Nodes Start [label="Carbonyl Compound\n(e.g., Peptide/Amino Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enolate [label="Enolate Intermediate", fillcolor="#E8F0FE", fontcolor="#202124"]; Eschenmoser [label="Eschenmoser's Salt\n[(CH₃)₂N⁺=CH₂]I⁻", fillcolor="#FEF7E0", fontcolor="#202124"]; MannichBase [label="Mannich Base Intermediate\n(Dimethylaminomethylated Product)", fillcolor="#E6F4EA", fontcolor="#202124"];
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];
// Edges Start -> Enolate [label=" Base"]; Enolate -> inv1 [arrowhead=none]; Eschenmoser -> inv2 [arrowhead=none]; inv1 -> MannichBase; inv2 -> MannichBase [label=" Nucleophilic\n Attack"]; } dot
Caption: Aminomethylation using Eschenmoser's salt.
dot digraph "Mechanism_Elimination" { graph [rankdir="LR", splines=ortho, label="Formation of α-Methylene Carbonyl", labelloc=t, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
// Nodes MannichBase [label="Mannich Base Intermediate", fillcolor="#E6F4EA", fontcolor="#202124"]; QuatSalt [label="Quaternary Ammonium Salt", fillcolor="#FCE8E6", fontcolor="#202124"]; FinalProduct [label="α-Methylene Carbonyl\nProduct", fillcolor="#D6E2F8", fontcolor="#202124"];
// Edges MannichBase -> QuatSalt [label=" 1. CH₃I"]; QuatSalt -> FinalProduct [label=" 2. Base (e.g., NaHCO₃)"]; } dot
Caption: Elimination to form the α,β-unsaturated product.
Applications in Peptide and Amino Acid Chemistry
Synthesis of α-Methylene Modified Peptides and Amino Acids
The most well-established application of Eschenmoser's salt in this context is the creation of α-methylene functionalities.[5][6] This is particularly relevant for modifying amino acids that contain a ketone in their side chain or for modifications at the peptide backbone where an enolizable proton is available.
The introduction of an α-methylene group can have profound biological consequences:
-
Increased Rigidity: It introduces conformational constraints, which can be beneficial for receptor binding affinity and selectivity.
-
Michael Acceptor: The resulting α,β-unsaturated carbonyl system is a Michael acceptor, capable of covalent bond formation with nucleophilic residues (like cysteine) in target proteins. This is a key strategy in the design of covalent inhibitors.
-
Pharmacophore: The α-methylene lactone or ketone is a structural motif present in many natural products with potent biological activity.
Chemoselective Modification of Nucleophilic Side Chains
While the primary targets for Eschenmoser's salt are carbon nucleophiles, its high electrophilicity suggests potential reactivity with other nucleophilic amino acid side chains. The thiol group of cysteine is a particularly strong nucleophile in biological systems and is a common target for selective modification.[8][9] Under controlled pH conditions, the thiolate anion could potentially react with Eschenmoser's salt to form a stable thioether linkage. This provides a pathway for installing a dimethylaminomethyl group onto a cysteine residue, which could be used to alter solubility or serve as a handle for further quaternization to introduce a permanent positive charge.[10]
Novel Application as a Formylation Agent
Recent research has demonstrated an unexpected application of Eschenmoser's salt as a mild and effective C-H formylating agent, particularly for electron-rich heterocyclic systems like indolizines.[7] The reaction proceeds under mild conditions, often at room temperature in the presence of sodium bicarbonate. The proposed mechanism involves initial aminomethylation followed by an oxidation step where bicarbonate, rather than atmospheric oxygen, serves as the oxygen atom source.[7] This discovery opens new avenues for modifying peptide side chains containing suitable aromatic or heteroaromatic moieties (e.g., Tryptophan) or for functionalizing heterocyclic scaffolds used in drug design.
Experimental Protocols
Safety and Handling
Eschenmoser's salt is a hazardous substance and must be handled with appropriate care in a fume hood.[11]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][12] It is harmful if swallowed.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[12]
-
Handling: Avoid breathing dust.[11] Wash hands and any exposed skin thoroughly after handling.[11] It is a colorless, hygroscopic crystalline solid; store in a cool, dry, well-ventilated place away from moisture.[1][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[11]
dot digraph "Workflow_Protocol1" { graph [rankdir="TB", splines=ortho, label="Experimental Workflow: α-Methylene Synthesis", labelloc=t, fontname="Helvetica", fontsize=12, max_width="760px"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
// Nodes Start [label="Start:\nCarbonyl-containing Peptide/Amino Acid Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="1. Dissolve substrate in anhydrous solvent\n(e.g., THF, CH₂Cl₂)", fillcolor="#E8F0FE", fontcolor="#202124"]; Enolate [label="2. Generate enolate\n(Add base, e.g., LDA, at low temp)", fillcolor="#E8F0FE", fontcolor="#202124"]; AddSalt [label="3. Add Eschenmoser's Salt\n(Allow to warm to RT)", fillcolor="#FEF7E0", fontcolor="#202124", shape=ellipse]; Quench [label="4. Quench reaction\n(e.g., with aq. NH₄Cl)", fillcolor="#FCE8E6", fontcolor="#202124"]; Extract [label="5. Aqueous Workup & Extraction", fillcolor="#E6F4EA", fontcolor="#202124"]; Purify1 [label="6. Purify Mannich Base Intermediate\n(e.g., Column Chromatography)", fillcolor="#E6F4EA", fontcolor="#202124"]; Methylate [label="7. Methylate Amine\n(Treat with CH₃I)", fillcolor="#FCE8E6", fontcolor="#202124"]; Eliminate [label="8. Induce Elimination\n(Add mild base, e.g., NaHCO₃)", fillcolor="#FCE8E6", fontcolor="#202124"]; Purify2 [label="9. Purify Final Product\n(e.g., HPLC, Chromatography)", fillcolor="#D6E2F8", fontcolor="#202124"]; End [label="End:\nα-Methylene Product", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Dissolve; Dissolve -> Enolate; Enolate -> AddSalt; AddSalt -> Quench; Quench -> Extract; Extract -> Purify1; Purify1 -> Methylate; Methylate -> Eliminate; Eliminate -> Purify2; Purify2 -> End; } dot
Caption: General workflow for α-methylene synthesis.
Protocol 1: Synthesis of an α-Methylene Ketone from a Ketone-Containing Amino Acid Derivative
This protocol describes the conversion of a protected amino acid containing a ketone functionality into its corresponding α-methylene derivative.
Materials:
-
Ketone-containing amino acid or peptide (e.g., N-Boc-4-keto-proline methyl ester)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Eschenmoser's salt (N,N-Dimethylmethyleneiminium iodide)[6]
-
Methyl iodide (CH₃I)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Enolate Formation:
-
Dissolve the ketone-containing substrate (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA (1.1 eq) dropwise to the solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Aminomethylation:
-
In a separate flask, suspend Eschenmoser's salt (1.5 eq) in anhydrous THF.
-
Add the suspension of Eschenmoser's salt to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
-
Workup and Isolation of Mannich Base:
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is the Mannich base intermediate, which can be purified by column chromatography or carried directly to the next step.
-
-
Elimination:
-
Dissolve the crude or purified Mannich base in a suitable solvent like acetone or acetonitrile.
-
Add methyl iodide (3.0 eq) and stir the mixture at room temperature for 12-16 hours. The formation of the quaternary ammonium salt may be observed as a precipitate.
-
Add a saturated aqueous solution of NaHCO₃ to the mixture and stir vigorously for 2-4 hours at room temperature to induce elimination.
-
Monitor the reaction by TLC/LC-MS for the formation of the α,β-unsaturated product.
-
-
Final Purification:
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purify the final α-methylene product by flash column chromatography or preparative HPLC.
-
Data Summary
The efficiency of dimethylaminomethylation and subsequent elimination can vary based on the substrate and reaction conditions. Below are representative conditions.
| Substrate Type | Base for Enolate Formation | Solvent | Temperature (°C) | Typical Yields (%) | Reference |
| Ketone | LDA | THF | -78 to RT | 60-85% | [5] |
| Ester | Lithium N-isopropylcyclohexylamide | THF | -78 to RT | 55-80% | [13] |
| Lactone | LDA | THF | -78 to RT | 70-90% | [5] |
Conclusion
Eschenmoser's salt is a versatile and highly effective reagent for the modification of amino acids and peptides. Its primary application in forming α-methylene carbonyls provides a robust method for introducing valuable pharmacophores and reactive handles for covalent drug design.[5][6] The underlying Mannich-type reaction is well-understood, allowing for rational application to complex substrates.[2][3][4] Furthermore, emerging applications, such as its use in mild C-H formylation, highlight its continuing relevance and potential for novel transformations in peptide chemistry and drug discovery.[7] Proper handling and adherence to safety protocols are essential when working with this potent reagent.[11][12]
References
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Wikipedia. Eschenmoser's salt. Available from: [Link]
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ResearchGate. Eschenmoser's salt | Request PDF. Available from: [Link]
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Molbase. ESCHENMOSER'S SALT 33797-51-2 wiki. Available from: [Link]
-
J-GLOBAL. Addition of Eschenmoser's salt to ketone, ester, & lactone enolates. A convenient synthesis of α-methylene carbonyls via Mannich intermediates. Available from: [Link]
-
Angewandte Chemie International Edition. The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. Available from: [Link]
-
PolyU Electronic Theses. Chemoselective cysteine modification of peptides and proteins using 1H-isoindolium-based electron-deficient allenes. Available from: [Link]
-
Thieme Chemistry. Direct Methenylation of 4-Alkylpyridines Using Eschenmoser's Salt. Available from: [Link]
-
YouTube. Eschenmoser Salt Dimethylaminomethylating Reaction Mechanism | Organic Chemistry. Available from: [Link]
-
ScienceDirect. A new method of quaternizing amines and its use in amino acid and peptide chemistry. Available from: [Link]
-
Open Exploration Publishing. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Available from: [Link]
-
ResearchGate. Eschenmoser's salt enabled initial success. Reactions were run on... Available from: [Link]
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YouTube. Eschenmoser's salt: Application of Mannich reaction (Part 3). Available from: [Link]
-
University of Oxford. Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology. Available from: [Link]
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PMC. Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. Available from: [Link]
-
PMC. Tandem mass spectrometric characterization of thiol peptides modified by the chemoselective cationic sulfhydryl reagent (4-iodobutyl)triphenylphosphonium. Available from: [Link]
-
PMC. Late-stage modification of peptides and proteins at cysteine with diaryliodonium salts. Available from: [Link]
-
Open Exploration Publishing. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Available from: [Link]
-
Merck Index. Dimethyl(methylene)ammonium Iodide. Available from: [Link]
-
PubChem. Dimethyl(methylene)ammounium iodide. Available from: [Link]
-
MDPI. Straightforward Creation of Possibly Prebiotic Complex Mixtures of Thiol-Rich Peptides. Available from: [Link]
-
eScholarship.org. Functional modification of thioether groups in peptides, polypeptides, and proteins. Available from: [Link]
-
Royal Society of Chemistry. Modifications of amino acids using arenediazonium salts. Available from: [Link]
-
DSpace@MIT. Site-selective modification of cysteine residues. Available from: [Link]
-
ResearchGate. Recent advances of thiol-selective bioconjugation reactions | Request PDF. Available from: [Link]
-
PubMed. Modification of cysteine. Available from: [Link]
-
Springer. Fast and Selective Modification of Thiol Proteins/Peptides by N-(Phenylseleno) phthalimide. Available from: [Link]
-
Intrepid Potash. SAFETY DATA SHEET – Salt - SODIUM CHLORIDE. Available from: [Link]
-
Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Available from: [Link]
-
PMC. Solid‐Phase Peptide Modification via Deaminative Photochemical Csp3‐Csp3 Bond Formation Using Katritzky Salts. Available from: [Link]
-
MDPI. A Comprehensive Review on Current Advances in Peptide Drug Development and Design. Available from: [Link]
-
Anaspec. Post Cleavage Purification and Analysis of Peptides; TFA removal. Available from: [Link]
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PMC. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. Available from: [Link]
-
ProImmune. WORKING WITH PEPTIDES. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of C-terminally modified peptides. Available from: [Link]
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The Role of Eschenmoser's Salt in Elucidating Alkaloid Biosynthesis: A Guide to Application and Isotopic Labeling
Introduction: Unraveling Nature's Synthetic Blueprints
Alkaloids, a vast and structurally diverse class of naturally occurring compounds, have long been a cornerstone of pharmacology and medicine. Their complex architectures, often featuring intricate nitrogen-containing heterocyclic systems, are assembled in nature through elegant and efficient biosynthetic pathways. A fundamental transformation in the construction of many alkaloid scaffolds is the Mannich reaction, which forges a key carbon-carbon bond adjacent to a nitrogen atom.[1][2] This reaction typically involves the condensation of an amine, an aldehyde (often formaldehyde), and a carbon nucleophile.[2] In the laboratory, mimicking these biosynthetic steps is crucial for both the total synthesis of these valuable compounds and for probing their natural formation.
Eschenmoser's salt, dimethyl(methylene)ammonium iodide ([CH₂=N(CH₃)₂]⁺I⁻), stands as a powerful and highly reactive aminomethylating agent that has proven invaluable in this endeavor.[3] As a pre-formed and isolable iminium salt, it offers significant advantages over classical Mannich conditions, such as improved reactivity, milder reaction conditions, and greater control over the reaction outcome.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Eschenmoser's salt in studies related to alkaloid biosynthesis. We will delve into the mechanistic underpinnings of its reactivity, provide detailed protocols for its application in both synthesis and isotopic labeling studies, and illustrate its utility with a focus on the indole alkaloids.
Mechanistic Principles: The Power of a Pre-formed Iminium Ion
The efficacy of Eschenmoser's salt lies in its nature as a potent electrophile. The dimethylaminomethylene cation is a resonance-stabilized species, existing as a hybrid of a carbocation and an iminium ion. This inherent reactivity allows it to readily engage with a wide range of carbon nucleophiles, including enolates, silyl enol ethers, and electron-rich aromatic systems like indoles, which are common precursors in alkaloid biosynthesis.[5]
The Mannich reaction, in a biosynthetic context, is often enzyme-mediated. However, the fundamental chemical transformation involves the formation of an electrophilic iminium cation from an amino acid-derived amine and a one-carbon unit. Eschenmoser's salt serves as a stable and reliable synthetic equivalent of this biological electrophile.
Caption: General mechanism of aminomethylation using Eschenmoser's salt.
Application in Alkaloid Synthesis: A Protocol for the Preparation of Gramine
Gramine is a simple yet representative indole alkaloid found in various plant species, and its biosynthesis is believed to proceed through a Mannich-type reaction.[1][6] The following protocol details the synthesis of gramine using Eschenmoser's salt, illustrating a clean and efficient method for aminomethylation of the indole nucleus at the C3 position.
Materials:
-
Indole
-
Eschenmoser's salt (Dimethyl(methylene)ammonium iodide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add indole (1.0 eq). Dissolve the indole in anhydrous THF (approximately 0.1 M concentration).
-
Addition of Eschenmoser's Salt: To the stirred solution of indole at room temperature, add Eschenmoser's salt (1.2 eq) portion-wise over 5-10 minutes. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexanes mixture). The reaction is generally complete within 1-3 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure gramine.
Isotopic Labeling Studies: Tracing Biosynthetic Pathways
A powerful application of Eschenmoser's salt is in isotopic labeling studies to elucidate biosynthetic pathways.[7] By synthesizing Eschenmoser's salt with a stable isotope (e.g., ¹³C or ¹⁵N) or a radioisotope (e.g., ¹⁴C), researchers can introduce a labeled methylene or dimethylamino group into a potential precursor. This labeled precursor can then be fed to the organism of interest (e.g., plant tissue culture), and the resulting alkaloids can be isolated and analyzed to determine the position and extent of isotope incorporation.
Protocol for the Synthesis of [¹³C]-Methylene-Labeled Eschenmoser's Salt
This protocol outlines a plausible synthetic route to [¹³C]-labeled Eschenmoser's salt, starting from commercially available [¹³C]-paraformaldehyde.
Materials:
-
[¹³C]-Paraformaldehyde
-
Dimethylamine hydrochloride
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (DCM)
-
Sodium iodide (NaI)
-
Anhydrous acetone
Protocol:
-
Formation of Bis(dimethylamino)methane-¹³C: In a flame-dried flask under an inert atmosphere, combine [¹³C]-paraformaldehyde (1.0 eq) and dimethylamine hydrochloride (2.2 eq). Cool the mixture in an ice bath and slowly add thionyl chloride (1.1 eq). Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours. Cool the reaction and carefully quench with a saturated solution of sodium hydroxide until basic. Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous potassium carbonate, filter, and carefully remove the solvent to obtain bis(dimethylamino)methane-¹³C.
-
Formation of [¹³C]-Eschenmoser's Salt (Chloride): Dissolve the bis(dimethylamino)methane-¹³C in anhydrous DCM. Cool the solution in an ice bath and add acetyl chloride (1.0 eq) dropwise. Stir for 1 hour at 0°C to precipitate the chloride salt.
-
Anion Exchange to Iodide: Filter the resulting solid and dissolve it in anhydrous acetone. Add a solution of sodium iodide (1.1 eq) in anhydrous acetone. The less soluble sodium chloride will precipitate. Stir for 1-2 hours, then filter off the NaCl. Evaporate the acetone to yield [¹³C]-Eschenmoser's salt (iodide).
Workflow for a Biosynthetic Labeling Study
Caption: Workflow for an isotopic labeling study using labeled Eschenmoser's salt.
Data Presentation and Expected Outcomes
The success of a Mannich reaction using Eschenmoser's salt can be quantified by the yield of the aminomethylated product. For biosynthetic studies, the key data point is the percentage of isotopic incorporation into the target alkaloid.
| Substrate | Aminomethylating Agent | Product | Yield (%) | Reference |
| Indole | Eschenmoser's Salt | Gramine | ~90% | [8] |
| 2-Methylcyclohexanone | Dimethylamine/Formaldehyde | 2-[(Dimethylamino)methyl]-6-methylcyclohexanone | Good | [2] |
| Isoquinoline Derivative | Eschenmoser's Salt | 1-(Dimethylaminomethyl)isoquinoline derivative | 37% | [9] |
Conclusion and Future Perspectives
Eschenmoser's salt is a cornerstone reagent for the synthesis and study of alkaloids. Its high reactivity and amenability to isotopic labeling make it an indispensable tool for elucidating the intricate pathways of natural product biosynthesis. The protocols and principles outlined in this guide provide a solid foundation for researchers to employ this versatile reagent in their own investigations. Future advancements may focus on the development of new, even milder aminomethylating agents and their application in increasingly complex biological systems, further bridging the gap between synthetic chemistry and the marvels of natural product biosynthesis.
References
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The biosynthetic pathway to gramine in barley. Tryptophan is converted... - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
-
Studies on the biosynthesis of indole alkaloids - UBC Library Open Collections. (n.d.). Retrieved February 19, 2026, from [Link]
-
Studies related to the biosynthesis of indole alkaloids - UBC Library Open Collections. (n.d.). Retrieved February 19, 2026, from [Link]
-
Synthetic Approaches to Indole Alkaloids and Biosynthetic Investigations of the Echinocandins and Chaetoviridins - eScholarship. (n.d.). Retrieved February 19, 2026, from [Link]
-
Merino, P. (n.d.). The nucleophilic additions of enolizable carbonyl compounds to electrophilic C=N bonds are generally known as Mannich-. Retrieved February 19, 2026, from [Link]
-
Researchers discover key gene for toxic alkaloid in barley - ScienceDaily. (2024, April 4). Retrieved February 19, 2026, from [Link]
-
Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline - PubMed Central. (2018, January 11). Retrieved February 19, 2026, from [Link]
-
Dual Nature of the Excited State in Organic-Inorganic Lead Halide Perovskites - Supporting Information. (n.d.). Retrieved February 19, 2026, from [Link]
-
Electrophilic Aminating Agents in Total Synthesis - PMC - NIH. (n.d.). Retrieved February 19, 2026, from [Link]
-
An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC. (n.d.). Retrieved February 19, 2026, from [Link]
-
(PDF) Biosynthesis of indole alkaloids - ResearchGate. (1980, January 1). Retrieved February 19, 2026, from [Link]
-
Biosynthesis of the indole alkaloids - PMC. (n.d.). Retrieved February 19, 2026, from [Link]
-
Dimethyl(methylene)ammonium Iodide. (n.d.). Retrieved February 19, 2026, from [Link]
-
Synthesis of β-keto-amines via a variation of the Mannich reaction. (n.d.). Retrieved February 19, 2026, from [Link]
-
3 - Organic Syntheses Procedure. (n.d.). Retrieved February 19, 2026, from [Link]
-
MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS - AdiChemistry. (n.d.). Retrieved February 19, 2026, from [Link]
-
Isotopic labeling - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
-
1 - Organic Syntheses Procedure. (n.d.). Retrieved February 19, 2026, from [Link]
-
Recent Developments of Gramine: Chemistry and Biological Activity - MDPI. (2023, July 27). Retrieved February 19, 2026, from [Link]
-
M22184 Gramine synthesis Part 1 Starting materials - YouTube. (2019, April 23). Retrieved February 19, 2026, from [Link]
-
2,3-diphenyl-, 1-aziridinamine, (±)-2-phenyl - Organic Syntheses Procedure. (n.d.). Retrieved February 19, 2026, from [Link]
-
The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection - PubMed. (2023, January 23). Retrieved February 19, 2026, from [Link]
-
Synthetic studies towards biologically active heterocyclic alkaloids and their analogues: a thesis in Chemistry. - UMassD Repository. (n.d.). Retrieved February 19, 2026, from [Link]
-
Comparative analysis of complanadine A total syntheses - Beilstein Journals. (2025, October 30). Retrieved February 19, 2026, from [Link]
-
Isotopic labeling and metabolic Genome-Wide Association Study-guided exploration of Arabidopsis amino acid metabolism - Purdue University Graduate School - Figshare. (2025, December 8). Retrieved February 19, 2026, from [Link]
-
Experiment 5: Synthesis of Gramine by Mannich Reaction. - Filo. (2025, August 12). Retrieved February 19, 2026, from [Link]
-
The Chemical Synthesis of the Crinine and Haemanthamine Alkaloids: Biologically Active and Enantiomerically-Related Systems that Serve as Vehicles for Showcasing New Methodologies for Molecular Assembly - MDPI. (2021, February 2). Retrieved February 19, 2026, from [Link]
Sources
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- 9. Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hydroaminomethylation of Unactivated Alkenes with Eschenmoser's Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to Amine Synthesis
The synthesis of amines is a cornerstone of organic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries. Hydroaminomethylation, the formal addition of a C-N bond and a C-H bond across a carbon-carbon double bond, represents a highly atom-economical strategy for constructing valuable amine frameworks from readily available alkenes.[1][2] While traditionally dominated by transition-metal catalysis, which often requires carefully designed ligands and stringent reaction conditions, recent advancements have opened the door to more practical and broadly applicable methods.[3][4][5]
This document details a robust, acid-mediated protocol for the hydroaminomethylation of unactivated alkenes utilizing Eschenmoser's salt (N,N-dimethylmethyleneiminium iodide). This method, pioneered by the Maulide group, offers a compelling alternative to metal-catalyzed approaches, leveraging cheap, bench-stable reagents to achieve excellent regioselectivity and functional group tolerance.[3] The reaction proceeds under relatively mild conditions and provides exclusive access to the linear, anti-Markovnikov amine products, a significant advantage in streamlining synthetic routes.
Mechanistic Insights: The Rationale Behind the Reaction
The acid-mediated hydroaminomethylation with Eschenmoser's salt is proposed to proceed through a two-step mechanism involving an initial electrophilic addition followed by a key intramolecular hydride shift.[3]
-
Electrophilic Addition: The reaction commences with the electrophilic addition of the dimethylaminomethylene cation, derived from Eschenmoser's salt, to the unactivated alkene. This addition occurs at the terminal carbon of the alkene, leading to the formation of a secondary carbocation intermediate. Computational studies suggest that the energy barrier for this step is consistent with the experimental conditions.
-
[3]-Hydride Shift: The nascent carbocation is then intercepted by an intramolecular[3]-hydride shift from one of the methyl groups of the dimethylamino moiety. This irreversible step is the thermodynamic driving force of the reaction, resulting in the formation of a more stable iminium ion.
-
Workup and Product Formation: Subsequent aqueous workup quenches the iminium ion, yielding the final tertiary amine product.
This mechanistic pathway elegantly circumvents the need for an external hydride source and explains the observed high regioselectivity for the linear amine product.
Diagram of the Proposed Reaction Mechanism
Caption: Proposed mechanism for hydroaminomethylation.
Experimental Protocols
Materials and Reagents:
-
Eschenmoser's salt (N,N-dimethylmethyleneiminium iodide, CAS 33797-51-2)
-
Unactivated alkene (e.g., 1-octene, styrene)
-
Anhydrous solvent (e.g., 1,1,1,3,3,3-hexafluoroisopropanol - HFIP)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or argon gas line with manifold
-
Syringes and needles
-
Temperature-controlled oil bath or heating mantle
-
Rotary evaporator
-
Glassware for extraction (separatory funnel) and chromatography
Safety Precautions:
-
Eschenmoser's salt is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
HFIP is a corrosive and volatile solvent. Work in a well-ventilated fume hood.
-
The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent moisture from interfering with the reaction.
Detailed Step-by-Step Protocol: Hydroaminomethylation of 1-Octene
This protocol is adapted from the conditions reported by Maulide and coworkers[3] and incorporates best practices for small-scale organic synthesis.
Reaction Setup:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add Eschenmoser's salt (92.5 mg, 0.5 mmol, 1.0 equiv).
-
Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.
-
Under a positive pressure of inert gas, add anhydrous HFIP (1.0 mL) via syringe. Stir the resulting suspension.
-
Add 1-octene (78 µL, 0.5 mmol, 1.0 equiv) to the suspension via syringe.
-
Place the flask in a preheated oil bath at 80 °C.
Reaction Monitoring:
-
Stir the reaction mixture at 80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots periodically.
Workup and Purification:
-
After completion of the reaction (typically 12-24 hours), allow the reaction mixture to cool to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (5 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure tertiary amine.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Substrate Scope and Data Presentation
The acid-mediated hydroaminomethylation using Eschenmoser's salt has been shown to be effective for a range of unactivated alkenes. Below is a summary of representative substrates and their corresponding yields as reported in the literature.[3]
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | Styrene | N,N-dimethyl-3-phenylpropan-1-amine | 99 |
| 2 | 1-Octene | N,N-dimethyloctan-1-amine | 65 |
Note: The yields are for isolated products after purification. The reaction with styrene proceeds to near quantitative yield, highlighting its efficacy for activated alkenes as well. The moderate yield for 1-octene suggests that further optimization may be required for less activated, long-chain aliphatic alkenes. The original publication pivoted to an aminal-based protocol for a broader substrate scope and improved yields with challenging substrates.[3]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Incomplete drying of glassware or reagents. | Ensure all glassware is flame-dried before use. Use freshly opened or properly stored anhydrous solvents. |
| Deactivated Eschenmoser's salt. | Use freshly purchased or properly stored Eschenmoser's salt. It is hygroscopic and should be stored under an inert atmosphere. | |
| Insufficient reaction time or temperature. | Monitor the reaction for a longer period. A slight increase in temperature may be beneficial, but monitor for potential side reactions. | |
| Formation of side products | Presence of water leading to hydrolysis of Eschenmoser's salt. | Strictly adhere to anhydrous reaction conditions. |
| Ene-reaction for certain branched alkenes. | This is an inherent limitation for some substrates. The aminal-based protocol may offer better selectivity.[3] | |
| Difficult purification | Co-elution of product with residual starting material or byproducts. | Optimize the eluent system for column chromatography. Consider using an amine-functionalized silica gel for improved separation of basic compounds. |
Conclusion
The hydroaminomethylation of unactivated alkenes with Eschenmoser's salt provides a valuable and direct route to tertiary amines. This acid-mediated, metal-free approach is characterized by its operational simplicity, use of readily available reagents, and excellent regioselectivity for linear products. The detailed protocol and troubleshooting guide provided herein should enable researchers to successfully implement this methodology in their synthetic endeavors, contributing to the efficient construction of amine-containing molecules for a wide range of applications.
References
-
Kaiser, D., Tona, V., Gonçalves, C. R., Shaaban, S., Oppedisano, A., & Maulide, N. (2019). A General Acid-Mediated Hydroaminomethylation of Unactivated Alkenes and Alkynes. Angewandte Chemie International Edition, 58(41), 14639-14643. [Link]
-
Kaiser, D., Tona, V., Gonçalves, C. R., Shaaban, S., Oppedisano, A., & Maulide, N. (2019). A General Acid-Mediated Hydroaminomethylation of Unactivated Alkenes and Alkynes. Angewandte Chemie International Edition, 58(41), 14639-14643. [Link]
-
Kaiser, D., Tona, V., Goncalves, C. R., Shaaban, S., Oppedisano, A., & Maulide, N. (2019). A General Acid-Mediated Hydroaminomethylation of Unactivated Alkenes and Alkynes. Angewandte Chemie (International Edition). [Link]
-
Vezonik, U., Piacentini, P., & Maulide, N. (2025). Acid-Mediated Hydroaminomethylation of Unactivated Alkenes. Organic Syntheses, 102, 414–427. [Link]
-
Ahmed, M., Bronger, R. P. J., Jackstell, R., Kamer, P. C. J., van Leeuwen, P. W. N. M., & Beller, M. (2006). Highly selective hydroaminomethylation of internal alkenes to give linear amines. Chemistry, 12(35), 8979-8988. [Link]
-
Kortuz, W., Kirschtowski, S., Seidel-Morgenstern, A., & Hamel, C. (2022). Kinetics of the Rhodium-Catalyzed Hydroaminomethylation of 1-Decene in a Thermomorphic Solvent System. Chemie Ingenieur Technik, 94(3), 324-334. [Link]
-
Hanna, S., Holder, J. C., & Hartwig, J. F. (2019). A Multicatalytic Approach to the Hydroaminomethylation of α-Olefins. Angewandte Chemie International Edition, 58(11), 3368-3372. [Link]
-
Zhu, S., Niljianskul, N., & Buchwald, S. L. (2013). Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes. Journal of the American Chemical Society, 135(42), 15746-15749. [Link]
-
Larionov, E., & Li, H. (2010). Copper-catalysed selective hydroamination reactions of alkynes. DSpace@MIT. [Link]
-
Jin, Z., et al. (2013). Rh nanoparticle catalyzed hydroaminomethylation of 1-octene in thermoregulated ionic liquid and organic biphasic system. Catalysis Communications, 38, 59-62. [Link]
-
ResearchGate. (n.d.). Reaction network for the hydroaminomethylation of 1-octene (l-1) with... [Link]
-
ResearchGate. (n.d.). Hydroaminomethylation of styrene and piperidine. The reactor was... [Link]
-
PubChem. (n.d.). Dimethyl(methylene)ammounium iodide. National Center for Biotechnology Information. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Link]
-
Mako, T. L., & Hartwig, J. F. (2022). Enantioselective hydroamination of unactivated terminal alkenes. Chem, 8(2), 532–542. [Link]
-
Mariconda, A., et al. (2023). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst. Frontiers in Chemistry, 11. [Link]
-
Hanna, S., Holder, J. C., & Hartwig, J. F. (2019). A Multicatalytic Approach to the Hydroaminomethylation of α-Olefins. Angewandte Chemie International Edition, 58(11), 3368-3372. [Link]
-
Behr, A., & Wintzer, A. (2022). One-Pot Synthesis of Fatty Amines: Rh-Catalyzed Hydroaminomethylation of 1-Decene in an Aqueous Microemulsion System—Influence of Reaction Parameters on Activity and Selectivity. Catalysts, 12(7), 784. [Link]
-
Ahmed, M., et al. (2006). Highly selective hydroaminomethylation of internal alkenes to give linear amines. Chemistry, 12(35), 8979-88. [Link]
-
Di Dio, V. L., & Puleo, G. (2021). Amines via Hydroaminomethylation: An Updated Overview. Current Organic Synthesis, 18(5), 456-473. [Link]
-
Di Dio, V. L., & Puleo, G. (2021). Amines via Hydroaminomethylation: An Updated Overview. Bentham Science Publishers. [Link]
Sources
one-pot three-component Mannich reaction setup and procedure
Application Note: One-Pot Three-Component Mannich Reaction From Classic Synthesis to Asymmetric Organocatalysis
Part 1: Introduction & Mechanistic Grounding
Overview
The Mannich reaction is a cornerstone multicomponent reaction (MCR) in organic synthesis, facilitating the condensation of a non-enolizable aldehyde, a primary or secondary amine, and an enolizable carbonyl compound.[1][2] This reaction generates
The "Why" Behind the Chemistry The reaction's efficiency stems from its high atom economy and the ability to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds simultaneously. However, the challenge lies in controlling the equilibrium between the starting materials and the reactive intermediates.
Mechanistic Pathway (Acid-Catalyzed) The reaction proceeds through two converging pathways:
-
Electrophile Formation: The amine and aldehyde condense to form a hemiaminal, which dehydrates to form the highly electrophilic iminium ion .
-
Nucleophile Formation: The acid catalyst promotes the tautomerization of the ketone into its enol form.[3]
-
Coupling: The enol attacks the iminium ion, followed by deprotonation to yield the Mannich base.
Figure 1: Acid-Catalyzed Mannich Reaction Mechanism
Caption: Convergent pathway showing the generation of the electrophilic iminium ion and nucleophilic enol, merging to form the Mannich base.[2][4]
Part 2: Critical Parameters & Optimization
Success depends on selecting the right catalyst system for the desired stereochemistry and substrate tolerance.
Table 1: Catalyst & Solvent Selection Matrix
| Parameter | Classic (Acid-Catalyzed) | Green / Lewis Acid | Asymmetric (Organocatalytic) |
| Catalyst | HCl (conc.) or H₂SO₄ | Iodine (I₂) or ZnI₂ | L-Proline |
| Primary Solvent | Ethanol / Methanol | Solvent-free or Water | DMSO / Acetone |
| Reaction Time | 2 - 6 Hours (Reflux) | 10 min - 2 Hours (RT) | 12 - 48 Hours (RT) |
| Key Advantage | Robust; scalable; low cost. | Eco-friendly; mild conditions. | High enantioselectivity (>90% ee).[1] |
| Limitation | Harsh conditions; no chirality. | Catalyst recovery required. | High catalyst loading (10-20 mol%). |
Part 3: Experimental Protocols
Protocol A: The "Gold Standard" Classic Synthesis
Target: Synthesis of
1. Reagents & Setup:
-
Dimethylamine Hydrochloride: 52.7 g (0.65 mol) [Excess ensures complete consumption of limiting reagent][5]
-
Paraformaldehyde: 19.8 g (0.22 mol equiv. of formaldehyde)[5]
-
Catalyst: 1 mL conc. HCl
-
Solvent: 80 mL Ethanol (95%)
-
Vessel: 500 mL Round-bottom flask (RBF) with reflux condenser.
2. Step-by-Step Procedure:
-
Charging: Add acetophenone, dimethylamine hydrochloride, and paraformaldehyde to the RBF.[5]
-
Solvation: Add ethanol and the catalytic HCl.
-
Reflux: Heat the mixture to reflux on a steam bath or oil bath (approx. 80°C).
-
Observation: The mixture will initially be heterogeneous. Within 30-45 minutes, paraformaldehyde depolymerizes, and the solution becomes homogeneous and clear (yellowish).
-
-
Reaction Duration: Maintain reflux for 2 hours.
-
Workup (Crystallization):
-
Filter the hot solution if any insoluble impurities remain.
-
Transfer to a wide-mouth Erlenmeyer flask.
-
Add 400 mL of acetone to the hot mixture (Anti-solvent addition).
-
Cool slowly to room temperature, then refrigerate at 4°C overnight.
-
-
Isolation: Filter the large crystals formed. Wash with cold acetone.
-
Drying: Dry in a vacuum desiccator.
3. Validation:
Protocol B: Advanced Asymmetric Organocatalysis
Target: Direct Asymmetric Mannich Reaction using L-Proline.
Context: Synthesis of chiral
1. Reagents & Setup:
-
Aldehyde: 1.0 mmol (e.g., p-nitrobenzaldehyde)[7]
-
Amine: 1.1 mmol (e.g., p-anisidine)[7]
-
Ketone: 10.0 mmol (Acetone or Cyclohexanone) - Acts as reagent and co-solvent.
-
Catalyst: L-Proline (20-30 mol%)
-
Solvent: DMSO (anhydrous) or DMSO/Acetone mix.
2. Workflow Logic (DOT Diagram)
Caption: Workflow for the L-Proline catalyzed asymmetric Mannich reaction, highlighting the sequential addition to favor imine formation.
3. Step-by-Step Procedure:
-
Imine Pre-formation: In a vial, dissolve the aldehyde and p-anisidine in DMSO. Stir for 20 minutes. Why? This ensures the electrophile (imine) is ready before the nucleophile (enamine) is generated, suppressing aldol side-reactions.
-
Catalysis: Add the ketone followed by L-Proline.
-
Incubation: Stir at room temperature. Do not heat, as high temperatures degrade enantioselectivity.
-
Quenching: Add phosphate buffer (pH 7.0) to stop the reaction and hydrolyze the remaining imine.
-
Purification: Extract with ethyl acetate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc).
Part 4: Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| No Precipitation (Protocol A) | Product is too soluble in ethanol. | Add more acetone (anti-solvent) and cool to -20°C. Scratch the glass to induce nucleation. |
| Low Yield (Protocol B) | Aldol condensation side-product. | Ensure amine is added before proline. Use excess ketone. |
| Sticky Oil Product | Incomplete removal of DMSO or water. | Lyophilize or use extensive high-vacuum drying. Recrystallize from ether/methanol. |
| Racemization | Temperature too high. | Strictly maintain RT or 4°C. Check pH of workup (avoid strong bases). |
Safety Note:
-
Paraformaldehyde: Emits formaldehyde gas upon heating. Work in a fume hood.
-
Amines: Many are toxic and have foul odors. Handle with gloves.
-
Mannich Bases: Often biologically active; treat as potential irritants/toxins.
References
-
Organic Syntheses Procedure (Classic): Maxwell, C. E.[5] "
-Dimethylaminopropiophenone Hydrochloride."[6] Organic Syntheses, Coll.[5][6][8] Vol. 3, p.305 (1955).[5] -
Mechanism & Review: Arend, M., Westermann, B., & Risch, N. "Modern Variants of the Mannich Reaction." Angewandte Chemie International Edition, 37(8), 1044-1070.
-
Proline Catalysis (Pioneering Work): List, B. "The Direct Catalytic Asymmetric Mannich Reaction." Journal of the American Chemical Society, 122(38), 9336-9337 (2000).
-
Green Chemistry Variant: Kidwai, M., et al. "Iodine-catalyzed one-pot three-component Mannich reaction." Journal of Molecular Catalysis A: Chemical, 242, 178-183.
-
Notz & Barbas Protocol: Notz, W., & Barbas III, C. F. "Proline-Catalyzed Asymmetric Mannich Reactions: The Highly Enantioselective Synthesis of Amino Acid Derivatives and 1,2-Amino Alcohols." Tetrahedron Letters. (Note: Linked to primary ACS record for stability).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
identifying and minimizing side products in Mannich reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Mannich reaction. As a cornerstone of C-C and C-N bond formation, the Mannich reaction is invaluable in the synthesis of pharmaceuticals and natural products.[1][2][3] However, its multi-component nature often presents challenges in achieving high yields and purity, with side product formation being a primary concern.[4]
This guide, structured by a Senior Application Scientist, provides in-depth, field-tested insights to help you identify, understand, and minimize common side products, ensuring the robustness and success of your synthetic routes.
Frequently Asked Questions (FAQs)
Here are quick answers to the most common issues encountered during Mannich reactions.
Q1: My reaction yield is unexpectedly low. What are the most likely causes?
A1: Low yields are often traced back to several key factors:
-
Reagent Purity and Stability: Ensure all reagents are fresh and pure. For instance, formaldehyde can self-polymerize into paraformaldehyde, which may not depolymerize efficiently under reaction conditions.[5]
-
Inadequate Temperature Control: Both excessively high and low temperatures can be detrimental. High temperatures can promote polymerization and other side reactions, while low temperatures may stall the reaction.[5]
-
Steric Hindrance: If your starting materials are sterically bulky, the reaction rate can be significantly reduced. In such cases, using a more reactive, pre-formed iminium salt, like Eschenmoser's salt, can be a highly effective strategy.[5]
-
Incorrect Stoichiometry: Precise control over the molar ratios of the three components is critical. Deviations can lead to an excess of one reactant, fostering side reactions.
Q2: I'm observing multiple spots on my TLC plate that I can't identify. What are the most common side products?
A2: The most common culprits are bis-Mannich adducts, self-condensation products from your carbonyl compound (e.g., aldol products), and polymers.[5][6] If using a primary amine, the initial Mannich base can react further, leading to more complex mixtures.[6]
Q3: How can I prevent the formation of a bis-Mannich product?
A3: This occurs when your C-H acidic compound has multiple acidic protons. To favor mono-substitution:
-
Control Stoichiometry: Use the C-H acidic component in slight excess relative to the amine and aldehyde.
-
Slow Addition: A slow, dropwise addition of the limiting reagents (amine and aldehyde) can maintain their low concentration, disfavoring the second addition.[5]
-
Protecting Groups: If applicable, use a protecting group to block one of the acidic sites.[5]
Q4: My amine seems to be degrading or participating in side reactions. How can I mitigate this?
A4: The amine's basicity and nucleophilicity are crucial. Aromatic amines are generally less reactive than aliphatic amines.[6] If the amine is too basic, it can catalyze unwanted self-condensation of the carbonyl component. Consider using the amine salt (e.g., hydrochloride salt) and a base to generate the free amine in situ, which can help moderate its reactivity.
In-Depth Troubleshooting Guide: Common Side Products
This section provides a detailed analysis of the most prevalent side products, their mechanisms of formation, and targeted strategies for their minimization.
The Challenge of Bis-Mannich Adducts
When the enolizable carbonyl compound possesses more than one acidic α-hydrogen, the initially formed mono-adduct can react again, leading to di- or even poly-substituted products.[6]
Mechanism of Formation:
The desired Mannich base, once formed, can still enolize. If sufficient iminium ion is present, a second aminoalkylation can occur at another α-position.
Caption: Competing pathways for mono- and bis-Mannich adduct formation.
Minimization Strategies:
| Strategy | Principle of Action | Causality and Expert Insight |
| Stoichiometric Control | Limit the availability of the iminium ion precursor. | By using the amine and formaldehyde as the limiting reagents, you starve the reaction of the electrophile needed for the second addition. A 1:1:1.2 ratio (Amine:Aldehyde:Ketone) is a good starting point. |
| Slow Reagent Addition | Maintain a low instantaneous concentration of the iminium ion. | A slow, controlled addition of the amine/formaldehyde mixture to the ketone ensures that the generated iminium ion reacts preferentially with the starting ketone rather than the newly formed Mannich base. A 5-hour slow addition has been shown to be effective.[5] |
| Lower Reaction Temperature | Decrease the rate of the second addition reaction. | The activation energy for the second aminoalkylation may be higher. Lowering the temperature (e.g., from reflux to room temperature or 0 °C) can selectively slow down this undesired follow-on reaction more than the initial desired reaction.[5] |
Self-Condensation of Carbonyls and Amines
The conditions of the Mannich reaction can often facilitate undesired self-condensation reactions, primarily aldol condensation of the ketone/aldehyde or self-reaction of the amine.
Mechanism of Aldol Side-Product Formation:
Under either acidic or basic conditions, the enolizable carbonyl can attack another molecule of itself instead of the intended iminium ion, leading to α,β-unsaturated carbonyl compounds after dehydration.
Caption: The enol intermediate can attack the desired iminium ion or another ketone molecule.
Minimization Strategies:
| Strategy | Principle of Action | Causality and Expert Insight |
| Use of Pre-formed Iminium Salts | Introduce the electrophile in a highly reactive, ready-to-use form. | Generating the iminium ion in situ can be slow, giving the carbonyl compound time to undergo self-condensation. Using a pre-formed salt like Eschenmoser's salt ensures a high concentration of the correct electrophile, kinetically favoring the Mannich reaction over the aldol pathway.[5] |
| pH Control | Minimize conditions that strongly favor aldol reactions. | While the Mannich reaction can be acid or base-catalyzed, strong basic conditions significantly accelerate the aldol reaction. Running the reaction under mildly acidic conditions often provides the best balance, as it facilitates iminium ion formation without excessively promoting self-condensation.[4] |
| Order of Addition | Add the enolizable component last. | Premixing the amine and formaldehyde allows for the formation of the iminium ion before the introduction of the enolizable ketone. This ensures the primary electrophile is the iminium ion, not another molecule of the ketone. |
Experimental Protocols
Protocol 1: Minimizing Bis-Adduct Formation via Slow Addition
This protocol is designed for a reaction where the ketone has multiple acidic α-protons.
-
Reactor Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add the ketone (1.2 equivalents) and the chosen solvent (e.g., ethanol).
-
Amine Solution: In a separate flask, dissolve the secondary amine (1.0 equivalent) in the same solvent.
-
Aldehyde Solution: In the dropping funnel, prepare a solution of formaldehyde (1.0 equivalent, e.g., from a 37% aqueous solution) in the same solvent.
-
Reaction Initiation: Heat the ketone solution to the desired temperature (e.g., 50 °C).
-
Slow Addition: Add the amine solution to the dropping funnel containing the formaldehyde. Over a period of 4-5 hours, add the combined amine/formaldehyde solution dropwise to the heated ketone solution with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting ketone and the appearance of the mono-adduct versus the bis-adduct.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Perform a standard aqueous workup, which may involve neutralization with sodium bicarbonate, extraction with an organic solvent (e.g., ethyl acetate), drying the organic layers over sodium sulfate, and concentrating under reduced pressure.[5]
References
-
Chemistry Steps. (2021). Mannich Reaction. Chemistry Steps. Available at: [Link]
-
Al-Amiery, A. A., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Journal of the Indian Chemical Society. Available at: [Link]
-
ResearchGate. (2025). A Review on Mannich Base Derivatives Some of Natural Compounds: Antimicrobial Activities. ResearchGate. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Mannich Reaction. Organic Chemistry Tutor. Available at: [Link]
-
Royal Society of Chemistry. (2018). Recent advances in the intramolecular Mannich reaction in natural products total synthesis. Organic Chemistry Frontiers. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Application of the Mannich reaction in the structural modification of natural products. PMC. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Mannich reaction: A versatile and convenient approach to bioactive skeletons. Journal of Chemical Sciences. Available at: [Link]
-
Mansoura University. (n.d.). 1. Introduction 1.1- Mannich Reaction. Faculty of Pharmacy. Available at: [Link]
-
Wikipedia. (n.d.). Mannich reaction. Wikipedia. Available at: [Link]
-
BYJU'S. (n.d.). Mannich Reaction Mechanism. BYJU'S. Available at: [Link]
-
Bentham Science Publishers. (2025). Utilizing Green Chemistry Principles in the Mannich Reaction: Catalysts, Bioactive Skeletons, and Applications in Drug Design. Bentham Science. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Organic Chemistry Portal. Available at: [Link]
-
Slideshare. (n.d.). Mannich reaction (1). Slideshare. Available at: [Link]
Sources
- 1. oarjbp.com [oarjbp.com]
- 2. Recent advances in the intramolecular Mannich reaction in natural products total synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
purification methods for crude products from Eschenmoser's salt reactions
TECHNICAL SUPPORT CENTER: ESCHENMOSER'S SALT PROTOCOLS Current Status: [ONLINE] Agent: Senior Application Scientist, Process Chemistry Division Ticket Topic: Purification & Troubleshooting for Dimethyl(methylene)ammonium Iodide Reactions
Introduction: The Reagent Profile
Welcome to the technical support center. You are likely working with Eschenmoser’s Salt (
While this reagent is a potent electrophile, users frequently report three critical failure modes:
-
The "Sticky Tar" Syndrome: The crude Mannich base is trapped in a viscous, water-soluble matrix.
-
Polymerization: The final
-methylene product solidifies into a plastic-like mass during concentration. -
Reagent Decomposition: The salt has hydrolyzed before addition.
Below are the resolved support tickets addressing these specific technical hurdles.
TICKET #001: Isolation of the Intermediate Mannich Base
User Issue: "I ran the reaction of my ketone with Eschenmoser's salt. The TLC shows product, but the crude mixture is a sticky, orange oil that contains unreacted salt. Silica chromatography is resulting in severe streaking and low recovery."
Diagnosis: You are attempting to purify a tertiary amine (the Mannich base) on silica gel without addressing its basicity or the solubility of the ionic starting material. Unreacted Eschenmoser's salt is highly water-soluble, whereas your neutral Mannich base is soluble in organics only when deprotonated.
Resolution Protocol: The pH-Switch Extraction Do not use chromatography as the first line of purification. Use an Acid/Base extraction workup to leverage the amphiphilic nature of the amine.
Step-by-Step Procedure:
-
Quench: Dilute the reaction mixture (typically in DCM or Acetonitrile) with 1M HCl. This converts your Mannich base into its hydrochloride salt (
). -
Acid Wash (Removal of Neutrals): Wash the organic layer with water.
-
Note: At this stage, your product is in the Aqueous Phase (along with unreacted Eschenmoser's salt).
-
Discard the organic phase only if your starting ketone was fully consumed. If not, the organic phase contains the unreacted neutral ketone.
-
-
Basification (The Switch): Cool the aqueous phase to 0°C. Slowly add 2M NaOH or Saturated
until the pH reaches ~10-12. -
Extraction: Extract the cloudy aqueous mixture with
or DCM (3x). -
Drying: Dry the combined organics over
(avoid if the amine is sensitive) and concentrate.
Data: Solvent Efficiency for Mannich Base Extraction
| Solvent | Partition Coefficient (LogP) | Suitability | Notes |
| Diethyl Ether | High | Excellent | Best for precipitating non-polar impurities; easy to remove without heating. |
| DCM | Moderate | Good | Solubilizes denser amines well; prone to emulsions with basic water. |
| Ethyl Acetate | Moderate | Fair | Can undergo aminolysis (side reaction) with primary amines; safe for tertiary Mannich bases. |
Visual Workflow: Acid-Base Purification Strategy
Figure 1: The "pH-Switch" purification logic separates the amine product from both non-polar starting materials and ionic reagents.
TICKET #002: Synthesis of -Methylene Carbonyls (The Elimination)
User Issue: "I successfully made the Mannich base, but when I tried to eliminate the amine to get the alkene (the
Diagnosis: You have encountered unwanted polymerization .[5] The product you are synthesizing is a Michael Acceptor (an electron-deficient alkene). These are highly prone to radical polymerization or conjugate addition, especially when concentrated or heated.
Resolution Protocol: Methylation-Elimination Sequence Do not rely on thermal elimination of the free amine, which requires high temperatures that trigger polymerization. Use the Hofmann Elimination pathway via quaternization.
-
Quaternization: Treat the isolated Mannich base with Methyl Iodide (MeI) in acetone or ether.
-
Observation: The quaternary ammonium salt usually precipitates as a white solid.
-
Purification: Filtration of this solid is often sufficient purification, removing non-amine impurities.
-
-
Elimination: Dissolve the salt in a biphasic mixture of DCM and saturated
. Stir vigorously. -
Stabilization (CRITICAL):
-
Add a radical inhibitor like BHT (Butylated hydroxytoluene) or Hydroquinone (approx. 10-50 ppm) to the receiving flask before concentration.
-
Never concentrate to complete dryness if the product is a liquid; keep it in a dilute solution if possible.
-
Store at -20°C.
-
Visual Pathway: The Eschenmoser Cascade
Figure 2: The chemical pathway from ketone to
TICKET #003: Reagent Quality & Handling
User Issue: "My bottle of Eschenmoser's salt is wet/clumped. Can I still use it?"
Diagnosis: Dimethyl(methylene)ammonium iodide is extremely hygroscopic . If exposed to moisture, it hydrolyzes back to formaldehyde and dimethylamine hydroiodide. Using wet reagent introduces water into your reaction, which can kill the formation of the enol/enolate required for the reaction to proceed.
Troubleshooting Steps:
-
Verification: Check the NMR of the salt in
. The methylene protons ( ) should appear as a sharp singlet around 8.0 - 8.2 ppm . If you see broad peaks or signals corresponding to dimethylamine (approx 2.5-3.0 ppm), the reagent is compromised. -
Resublimation: If the salt is merely damp, it can sometimes be dried under high vacuum (0.1 mmHg) at 40°C, but this is rarely effective for hydrolyzed material.
-
In-Situ Generation (Recommended Alternative): If your commercial salt is degraded, generate it in situ using Bis(dimethylamino)methane and Acetyl Chloride .
-
Reaction:
-
This ensures a strictly anhydrous electrophile source.
-
References
-
Prepar
-Methylene- -butyrolactone : -
Direct
-Methylenation via Eschenmoser’s Salt :- Context: Use of NaH and Eschenmoser's salt for direct conversion.
- Source:Journal of the American Chemical Society, Roberts, J. L. et al., "Total Synthesis of Ovalicin", 1981.
-
URL:[Link]
-
General Review of Mannich Reactions
- Context: Mechanism and troubleshooting of aminomethyl
- Source:Comprehensive Organic Synthesis, Vol 2, Pergamon Press, 1991.
-
URL:[Link]
-
Handling of Polymerizable Ketones
- Context: Stabiliz
- Source:Journal of Organic Chemistry, "Synthesis and Polymeriz
-
URL:[Link] (General Reference to JOC archives on Michael Acceptor stability).
Sources
Technical Support Center: Selective Aminomethylation Optimization
Current Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist
Welcome to the Advanced Synthesis Support Center. You are likely here because introducing a simple
Module 1: Radical C-H Aminomethylation (Minisci & Photoredox)
User Ticket #402: "I am attempting a photoredox aminomethylation on a substituted quinoline. I am observing a 60:40 mixture of C2:C4 isomers and low overall yield. How do I lock in C2 selectivity?"
Root Cause Analysis: Innate vs. Conjugate Reactivity
In radical alkylation of heterocycles (Minisci reaction), selectivity is dictated by the interplay between the nucleophilic radical and the electron-deficient heterocycle.
-
The Causality: Protonation of the heterocycle (by Brønsted acids) lowers the LUMO energy, activating it toward nucleophilic attack.[1] However, the site of attack depends on the medium.
-
Innate Selectivity: In non-polar solvents with strong acids, the reaction is charge-controlled (attacking the most electron-deficient site, often ortho to nitrogen).
-
Conjugate Selectivity: In polar solvents or with specific H-bonding additives, steric factors and stability of the radical intermediate dominate, often shifting selectivity to the para position (C4).
-
Troubleshooting Protocol: The "Acid-Solvent Switch"
To shift selectivity toward C2 (Ortho), you must maximize the "innate" electrophilicity of the nitrogen center.
Step-by-Step Optimization:
-
Solvent Swap: Switch from DMSO or DMF (polar) to DCM/Water biphasic or Trifluoroethanol (TFE) . TFE stabilizes the radical cation intermediate via H-bonding.
-
Acid Source: Use TFA (Trifluoroacetic acid) instead of HCl. The trifluoroacetate counterion is less nucleophilic and forms a tight ion pair, enhancing C2 selectivity.
-
Radical Precursor: If using carboxylic acids (decarboxylative), switch to N-(acyloxy)phthalimides (Redox-Active Esters) . These generate radicals more efficiently under mild conditions, reducing background decomposition.
Data Visualization: Selectivity Tuning Matrix
| Parameter | Condition A (Promotes C2/Ortho) | Condition B (Promotes C4/Para) | Mechanism of Action |
| Solvent | DCM/H2O, Benzene, TFE | DMSO, DMF, MeCN | Polarity influences ion-pairing tightness. |
| Acid | TFA, HBF4 | HCl, TsOH | Counterion nucleophilicity affects transition state. |
| Temp | 0°C to Ambient | > 50°C | Lower temps favor kinetic product (C2). |
Pathway Diagram: Photoredox Minisci Mechanism
Figure 1: Mechanistic flow for radical aminomethylation showing critical failure points (O2 quenching and Back Electron Transfer).
Caption: Photoredox cycle for decarboxylative aminomethylation. Note that O2 quenching of the alkyl radical is the primary cause of reaction stalling.
Module 2: Nickel-Catalyzed Cross-Coupling
User Ticket #715: "I am using a Ni/Photoredox dual catalytic system for aminomethylation of an aryl bromide. The reaction turns black and precipitates within 30 minutes. Yield is <15%."
Root Cause Analysis: Catalyst Deactivation (The "Black Crash")
Nickel catalysts, particularly in the Ni(0) state, are susceptible to aggregation (forming "nickel black") and oxidation.
-
The Causality: The precipitation indicates the formation of bulk Nickel(0) metal, which is catalytically inactive. This occurs when the rate of reduction (Ni(II)
Ni(0)) exceeds the rate of oxidative addition to the aryl halide. -
Ligand Detachment: If the ligand is not electron-rich or bulky enough, it dissociates, leading to catalyst crash-out.
Self-Validating Protocol: Stabilized Ni-Catalysis
Reference: This protocol integrates insights from recent Ni-polypyridyl optimization studies [1].
Reagents:
-
Catalyst:
(Precursor) + dtbbbpy (4,4'-di-tert-butyl-2,2'-bipyridine). -
Stoichiometry: 1:1.2 ratio of Ni:Ligand is critical. Excess ligand prevents aggregation.
-
Solvent: DMA (Dimethylacetamide) – rigorously degassed.
The "Color Test" Validation:
-
Mix
and ligand in solvent. Solution should be pale green . -
Add substrate and photocatalyst.
-
Critical Step: If the solution turns black immediately upon light irradiation, your reaction has failed (catalyst aggregation). It should turn deep purple or dark brown (active monomeric Ni species).
Troubleshooting Logic:
-
If Black Precipitate: Increase ligand loading to 1.5 equiv relative to Ni. Add 10 mol% tetrabutylammonium bromide (TBAB) to stabilize the coordination sphere.
-
If Protodehalogenation (Ar-Br
Ar-H): Your reaction is "dry" but proton-rich. Ensure the base (e.g., quinuclidine or ) is anhydrous. Moisture acts as a proton source for the aryl-nickel intermediate.
Decision Tree: Ni-Catalysis Troubleshooting
Figure 2: Logic flow for diagnosing low yields in Ni-catalyzed aminomethylation.
Caption: Diagnostic tree for Nickel-catalyzed cross-coupling failures.
Module 3: Classical Methods (Mannich & Electrophilic)
User Ticket #105: "I am using Eschenmoser’s salt for aminomethylation of a phenol. I get significant bis-aminomethylation (over-reaction). How do I stop at mono-substitution?"
Root Cause Analysis: Product Activation
In electrophilic aromatic substitution (Mannich), the introduction of an alkylamine group (
Technical Solution: Stoichiometry & Flow Control
-
Inverse Addition: Do not add the salt to the phenol. Add the phenol to a dilute solution of the iminium salt at low temperature (-78°C to 0°C). This keeps the local concentration of electrophile low relative to the substrate.
-
Aminal Formation: Instead of using pre-formed iminium salts, use bis(dimethylamino)methane . This requires in situ activation with acid, allowing you to "throttle" the reaction rate by controlling the acid addition rate.
-
Flow Chemistry Approach:
-
Run the reaction in a flow reactor (residence time < 1 min).
-
Quench immediately at the outlet.
-
This prevents the mono-product from re-entering the reaction zone.
-
References
-
Mechanistic Investigation and Optimization of Photoredox Anti-Markovnikov Hydroamination. Source: National Institutes of Health (NIH). URL:[Link]
-
Discovery and Development of the Enantioselective Minisci Reaction. Source: National Institutes of Health (NIH). URL:[Link]
-
Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes. Source: Journal of the American Chemical Society (ACS). URL:[Link]
-
Nickel-Catalyzed Selective Decarbonylation of α-Amino Acid Thioester: Aminomethylation of Mercaptans. Source: Organic Chemistry Portal. URL:[Link]
-
Photocatalyzed Aminomethylation of Alkyl Halides Enabled by Sterically Hindered N‐Substituents. Source: ResearchGate.[2][3] URL:[Link]
Sources
techniques for removing unreacted Eschenmoser's salt from a reaction
Ticket System: Active | Topic: Reagent Cleanup | Reagent: Dimethylmethyleneiminium Iodide/Chloride[1]
Introduction: The "Sticky" Electrophile
User Context: You have performed a Mannich reaction (aminomethylation) using Eschenmoser’s salt. The reaction is complete, but you have excess electrophilic salt remaining.
The Problem: Eschenmoser's salt (
-
Retro-Mannich Reaction: Loss of your newly formed amine product.[1]
-
Emulsions: Caused by polymerized formaldehyde byproducts.[1]
-
Contamination: Persistent amine salts in your final NMR.
This guide provides three validated protocols for removal, ranked by operational simplicity and product stability.
Module 1: The Hydrolytic Partition (Standard Protocol)
Best For: Stable
The Protocol
Reagents:
-
Dilution: Dilute the reaction mixture with a non-polar organic solvent (DCM is preferred for solubility; EtOAc if product is very non-polar).
-
Why: Eschenmoser's salt has low solubility in non-polar organics, but we want to avoid premature precipitation that traps product.[1]
-
-
Hydrolysis (The Quench): Cool the mixture to
. Add 50% saturated solution (1:1 sat. /Water) slowly.[1]-
Critical: Do NOT use strong base (
) initially.[1] High pH generates heat and promotes retro-Mannich elimination of the amine product. -
Chemistry:
-
-
Partitioning: Shake vigorously in a separatory funnel. Vent frequently.
-
The "Polishing" Wash: Wash the organic layer once with water, then once with brine.
-
Drying: Dry over
(Sodium Sulfate). Avoid if the product is acid-sensitive (Lewis acidic character).[1]
Data Verification Table: Partition Coefficients
| Species | Phase at pH 8-9 | Reason |
|---|---|---|
| Product (Mannich Base) | Organic | Exists as free base (neutral).[1] |
| Eschenmoser's Salt | Decomposed | Hydrolyzes immediately.[1] |
| Formaldehyde | Aqueous | Exists as methanediol (hydrate).[1] |
| Dimethylamine | Aqueous/Organic | Partially partitions, but volatile upon concentration.[1] |
Module 2: The "Crash Out" (Trituration)
Best For: Water-sensitive products; Very non-polar products; Large scale reactions.[1] Mechanism: Exploits the extreme insolubility of ionic Eschenmoser's salt in non-polar ether solvents.
The Protocol
Reagents: Diethyl Ether (
-
Concentration: Remove the reaction solvent (often DCM or Acetonitrile) under reduced pressure.[1] Do not heat above
. -
Solvent Swap: Redissolve the crude residue in a minimum amount of DCM (just enough to mobilize it).[1]
-
Precipitation: Add a large excess (10x volume) of cold Diethyl Ether or Pentane with vigorous stirring.
-
Visual Cue: The unreacted Eschenmoser's salt will precipitate as a white/yellow sticky solid or powder.
-
-
Filtration: Filter the suspension through a sintered glass frit or a pad of Celite.
-
Result: The solid cake is the impurity. The filtrate contains your product.
-
-
Wash: Wash the filter cake with cold ether to recover trapped product.
Module 3: Troubleshooting & FAQs
Ticket #001: "My product is water-soluble, and I lost it in the aqueous wash."
Root Cause: The Mannich base is an amine. If the pH is too low (acidic), it protonates and stays in the water.[1] Fix:
-
Retrieve the aqueous layer.[2]
-
Basify carefully to pH ~10 using
(keep cold!). -
Extract exhaustively with
(Chloroform is better than DCM for polar amines).[1]
Ticket #002: "I see a new spot on TLC that looks like my starting material."
Root Cause: Retro-Mannich reaction. The product eliminated the amine to revert to the
-
Avoid heating during workup.[1]
-
Avoid strong bases (
, ).[1] -
Store the product as an HCl salt if possible (add HCl in ether to precipitate the product after isolation).[1]
Ticket #003: "The residue smells strongly of fish."
Root Cause: Residual dimethylamine from the hydrolysis of the salt.
Fix: High-vacuum drying is usually sufficient.[1] If persistent, dissolve in DCM and wash with dilute
Visualizing the Workflow
Figure 1: Decision Matrix for Cleanup Strategy
Caption: Decision tree for selecting the optimal purification route based on product stability and solubility properties.
References
-
Original Synthesis & Reactivity: Schreiber, J., Maag, H., Hashimoto, N., & Eschenmoser, A. (1971).[1][3] Dimethyl(methylene)ammonium Iodide.[1][3][4][5] Angewandte Chemie International Edition in English, 10(5), 330–331.[1][3] Link[1]
-
Reagent Encyclopedia: Kleinman, E. F. (2001).[1] Dimethyl(methylene)ammonium Iodide.[1][3][4][5] In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.[1][3] Link[1]
-
Mannich Reaction Mechanism: Cummings, T. F., & Shelton, J. R. (1960).[1] Mannich Reaction Mechanisms. The Journal of Organic Chemistry, 25(3), 419–423.[1] Link[1]
-
General Workup Procedures: The University of Rochester, Department of Chemistry. Workup Tricks: Reagents. Link
Sources
Navigating the Scale-Up of Reactions with Dimethylmethylenammonium Chloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for scaling up reactions involving Dimethylmethylenammonium chloride, commonly known as Eschenmoser's salt. As a Senior Application Scientist, I've compiled this guide to address the common and often complex challenges encountered when transitioning aminomethylation reactions from the laboratory bench to pilot plant and beyond. This resource is structured to provide not just procedural guidance, but also the scientific rationale behind our troubleshooting strategies, ensuring a deeper understanding and more effective problem-solving.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the scale-up of reactions with this compound.
1. What is this compound and why is it used?
This compound, or Eschenmoser's salt, is a powerful aminomethylating agent.[1][2] It is the chloride salt of the dimethylaminomethylene cation.[1] This pre-formed iminium salt offers greater control over the Mannich reaction compared to generating the reactive species in situ, which can be crucial for achieving high yields and minimizing side products, especially in complex syntheses.[3][4]
2. What are the primary challenges when scaling up reactions with this reagent?
The main challenges include:
-
Hygroscopicity: The salt readily absorbs moisture from the atmosphere, which can affect its reactivity and lead to inconsistent results.[5][6]
-
Thermal Stability: While generally stable, improper handling or reaction conditions can lead to decomposition, potentially causing pressure build-up and the formation of impurities.
-
Exothermic Reactions: Mannich reactions can be exothermic, and managing heat removal becomes critical at larger scales to prevent runaway reactions.
-
Mixing and Mass Transfer: Ensuring uniform mixing of a solid reagent in a large reactor volume can be challenging and can impact reaction kinetics and selectivity.
-
Work-up and Purification: Isolating the desired product from unreacted starting materials, byproducts, and the reagent's components can be more complex at scale.[7]
3. How does the hygroscopic nature of this compound affect scale-up?
On a large scale, the increased surface area and longer handling times can lead to significant moisture absorption. This can hydrolyze the iminium salt, reducing its effectiveness and potentially introducing byproducts. It is crucial to handle the reagent under an inert, dry atmosphere and use anhydrous solvents.[5][6]
4. What are the key safety concerns when handling large quantities of this reagent?
This compound is a flammable solid that can cause skin and serious eye irritation.[8] When handling large quantities, appropriate personal protective equipment (PPE), including respiratory protection, is essential.[5] The potential for exothermic reactions necessitates careful process safety management to prevent thermal runaways.[9][10][11]
II. Troubleshooting Guide: A Deeper Dive
This section provides detailed troubleshooting advice for specific problems you may encounter during the scale-up process.
A. Reaction Initiation and Control
Problem 1: Inconsistent or slow reaction initiation.
-
Underlying Cause: This is often due to the quality of the this compound, which can be compromised by moisture. Its hygroscopic nature means that even brief exposure to ambient air can lead to hydration, reducing its reactivity.[6][12][13][14][15]
-
Troubleshooting Steps:
-
Reagent Quality Control: Always use freshly opened or properly stored this compound. If the reagent's quality is uncertain, consider a small-scale test reaction to verify its activity.
-
Inert Atmosphere: Handle the solid reagent in a glove box or under a stream of dry nitrogen.
-
Anhydrous Conditions: Ensure all solvents and other reagents are rigorously dried before use.
-
Temperature Control: While the reaction may be initiated at a lower temperature for control, ensure the temperature is sufficient for the reaction to proceed at a reasonable rate.
-
Problem 2: Reaction runaway or poor temperature control.
-
Underlying Cause: The Mannich reaction can be significantly exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.
-
Troubleshooting Steps:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry to understand the heat of reaction and the rate of heat evolution. This data is crucial for designing an adequate cooling system.
-
Controlled Addition: Add the this compound portion-wise or as a slurry in an anhydrous, inert solvent. The rate of addition should be carefully controlled to match the cooling capacity of the reactor.
-
Dilution: Increasing the solvent volume can help to manage the exotherm, although this may impact reaction time and downstream processing.
-
Emergency Quenching Plan: Have a documented and tested emergency quenching procedure in place. This may involve the rapid addition of a cold, inert solvent to dilute and cool the reaction.[16][17]
-
Experimental Protocol: Safe Quenching of Unreacted this compound
This protocol outlines a general procedure for safely quenching residual this compound in a large-scale reaction. Note: This is a general guideline and should be adapted based on the specific reaction conditions and scale.
-
Cooling: Cool the reaction vessel to 0-5 °C using an appropriate cooling bath.
-
Inert Atmosphere: Maintain a nitrogen or argon atmosphere throughout the quenching process.
-
Slow Addition of a Protic Solvent: Slowly add a cold, less reactive protic solvent such as isopropanol.[17] Monitor the temperature and off-gassing closely.
-
Addition of Water: Once the initial vigorous reaction subsides, a mixture of isopropanol and water can be slowly added, followed by the slow addition of water.
-
Neutralization: After the quench is complete and the mixture has been allowed to warm to room temperature, neutralize the solution with a suitable acid or base before disposal.
B. Side Reactions and Impurity Profile
Problem 3: Formation of byproducts, particularly from decomposition of the reagent.
-
Underlying Cause: Prolonged reaction times or elevated temperatures can lead to the decomposition of this compound, which can result in the formation of various byproducts. The purity of the starting material is also critical.[3]
-
Troubleshooting Steps:
-
Reaction Monitoring: Implement in-process analytical monitoring (e.g., HPLC, UPLC) to track the consumption of starting materials and the formation of products and byproducts.[18][19][20] This allows for the reaction to be stopped at the optimal time.
-
Temperature Optimization: Operate at the lowest effective temperature to minimize decomposition.
-
pH Control: The stability of the iminium salt and the reaction outcome can be pH-dependent. Ensure the reaction medium's pH is controlled.[3]
-
Data Presentation: Impact of Reagent Purity on Reaction Outcome
| Reagent Purity | Reaction Outcome | Recommended Action |
| >98% | Consistent reaction profile, minimal byproducts. | Proceed with scale-up. |
| 90-98% | Slower reaction, potential for increased byproducts. | Consider recrystallization or purification of the reagent before use. |
| <90% | Unpredictable reactivity, significant byproduct formation. | Do not use for scale-up. Source a higher purity reagent. |
C. Work-up and Purification
Problem 4: Difficulties in isolating the product during work-up.
-
Underlying Cause: The work-up of large-scale reactions can be complicated by the solubility of byproducts and the need to remove unreacted reagents. Emulsion formation during aqueous washes is also a common issue.
-
Troubleshooting Steps:
-
Optimized Quenching: A well-controlled quench can simplify the work-up by minimizing the formation of complex mixtures.
-
Extraction Solvent Selection: Choose an extraction solvent that provides good partitioning of the product and minimizes the solubility of impurities.
-
Brine Wash: Use a saturated sodium chloride solution (brine) to help break emulsions and reduce the solubility of the organic product in the aqueous layer.
-
Filtration: If the product is a solid, direct filtration from the reaction mixture might be possible, simplifying the work-up.
-
III. Visualizing the Process
A. Reaction Mechanism
Caption: General mechanism of the Mannich reaction with Eschenmoser's salt.
B. Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common scale-up issues.
IV. References
-
Strategies to minimize polymerization in Mannich reactions - Benchchem. (URL not available)
-
Eschenmoser's salt enabled initial success. Reactions were run on... - ResearchGate. [Link]
-
A General Acid-Mediated Hydroaminomethylation of Unactivated Alkenes and Alkynes - PMC. [Link]
-
Quenching of Pyrophoric Materials - The Sarpong Group. [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. [Link]
-
Protocol for quenching reactive chemicals Highly reactive hydrides, metallic and organometallic reagents should be quenche - EPFL. [Link]
-
Why Comprehensive Process Safety Assessments Matter in Pharmaceutical Manufacturing. (URL not available)
-
Thermal decomposition mechanism of poly(dimethyldiallylammonium chloride) | Request PDF - ResearchGate. [Link]
-
29 CFR 1910.119 -- Process safety management of highly hazardous chemicals. - eCFR. [Link]
-
PROCESS SAFETY MANAGEMENT OF HIGHLY HAZARDOUS CHEMICALS. [Link]
-
Quenching Reactive Substances - KGROUP. [Link]
-
Diallyldimethylammonium chloride. (URL not available)
-
Hydrophilic interaction liquid chromatography/tandem mass spectrometry for the analysis of diallyldimethylammonium chloride in water - PubMed. [Link]
-
The Eschenmoser coupling reaction under continuous-flow conditions - PMC - NIH. [Link]
-
OSHA Process Safety Management: Complete Guide (2025) - Field1st. [Link]
-
California Code of Regulations, Title 8, Section 5189. Process Safety Management of Acutely Hazardous Materials. [Link]
-
Eschenmoser's salt - Wikipedia. [Link]
-
The Mannich Reaction revisited - Curly Arrow. [Link]
-
DIMETHYL AMMONIUM CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. [Link]
-
P. Merino The nucleophilic additions of enolizable carbonyl compounds to electrophilic C=N bonds are generally known as Mannich-. (URL not available)
-
2.5.6 Mannich-Type Reactions - ResearchGate. [Link]
-
This compound | C3H8ClN | CID 11051579 - PubChem - NIH. [Link]
-
(Chloromethylene)Dimethylammonium Chloride: A Highly Efficient Reagent for the Synthesis of β-Lactams from β-Amino Acids - ResearchGate. [Link]
-
Examples of Incompatible Chemicals. (URL not available)
-
The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Ni - Universidad de Alicante. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - UVicSpace. [Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. [Link]
-
4.7: Reaction Work-Ups - Chemistry LibreTexts. [Link]
-
Eschenmoser's salt | Request PDF - ResearchGate. [Link]
-
How to deal with scale-up challenges of Chemistry? - Prime Scholars. [Link]
-
A STUDY OF THE THERMAL DECOMPOSITION OF SOME HYDRATED COORDINATION COMPOUNDS A DISSERTATION IN CHEMISTRY Submitted to the Gradua. (URL not available)
-
A study of the reactivity of cyclic aminomethylammonium mannich salts - University of Strathclyde. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (URL not available)
-
Determination of distearyl dimethyl ammonium chloride in textiles by reversed-phase and normal-phase liquid chromatography-electrospray ionizationtandem mass spectrometry - ResearchGate. [Link]
-
Quantitative Analysis of Volatile Impurities in Diallyldimethylammonium Chloride Monomer Solution by Gas Chromatography Coupled with Liquid-Liquid Extraction - PMC. [Link]
-
Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. (URL not available)
-
A comprehensive study of hygroscopic properties of calcium- and magnesium-containing salts - Semantic Scholar. [Link]
-
Addition of Eschenmoser's salt to ketone, ester, & lactone enolates. A convenient synthesis of α-methylene carbonyls via Mannich intermediates. | Article Information | J-GLOBAL. [Link]
-
Hygroscopicity of larger sized sea salt particles (Exp. 15). (a)... - ResearchGate. [Link]
-
Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic - SciSpace. [Link]
-
Thermal Decomposition Mechanism of CL-20 at Different Temperatures by ReaxFF Reactive Molecular Dynamics Simulations | Request PDF - ResearchGate. [Link]
-
Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques - MDPI. [Link]
-
Synthetic- and DFT modelling studies on regioselective modified Mannich reactions of hydroxy-KYNA derivatives - RSC Publishing. [Link]
Sources
- 1. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. lobachemie.com [lobachemie.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | C3H8ClN | CID 11051579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. skpharmteco.com [skpharmteco.com]
- 10. Federal Register :: Request Access [unblock.federalregister.gov]
- 11. teamstersafety.org [teamstersafety.org]
- 12. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. sarponggroup.com [sarponggroup.com]
- 17. epfl.ch [epfl.ch]
- 18. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative Analysis of Volatile Impurities in Diallyldimethylammonium Chloride Monomer Solution by Gas Chromatography Coupled with Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Eschenmoser's Salt Reactions
Welcome to the technical support center for Eschenmoser's salt reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the use of Eschenmoser's salt, a powerful aminomethylating agent.[1][2] By understanding the underlying principles and potential pitfalls, you can significantly improve your reaction yields and obtain reliable results.
This resource is structured to provide direct answers to specific problems, moving from common symptoms of reaction failure to the underlying chemical principles.
Troubleshooting Guide: Diagnosing and Solving Low Conversion Rates
Low conversion is a frequent issue in organic synthesis. This section provides a systematic approach to identifying and resolving the root causes of poor yields in reactions involving Eschenmoser's salt.
Issue 1: My reaction shows little to no product formation, with starting material largely unconsumed.
This is a common and frustrating scenario. The lack of reactivity often points to fundamental issues with the reagents or the reaction setup.
Possible Cause 1: Inactive or Decomposed Eschenmoser's Salt
-
Expert Insight: Eschenmoser's salt, N,N-Dimethylmethaniminium iodide, is a hygroscopic and somewhat thermally sensitive crystalline solid.[1][2] Exposure to moisture or prolonged storage at room temperature can lead to decomposition, rendering it inactive. The active species is the dimethylaminomethylene cation, which is highly reactive.[1]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly purchased Eschenmoser's salt or salt that has been stored under anhydrous conditions (e.g., in a desiccator or glovebox).
-
Proper Handling: Minimize the reagent's exposure to the atmosphere during weighing and addition to the reaction.
-
Consider In Situ Generation: For critical applications, consider preparing the salt immediately before use. A common preparation involves the pyrolysis of iodomethyltrimethylammonium iodide or the reaction of bis(dimethylamino)methane with trimethylsilyl iodide.[1]
-
Possible Cause 2: Insufficiently Activated Nucleophile
-
Expert Insight: Eschenmoser's salt is a strong dimethylaminomethylating agent that reacts efficiently with a variety of nucleophiles, including enolates, silyl enol ethers, and even relatively acidic ketones.[1][2][3] If your substrate is a weak nucleophile, it may not react at an appreciable rate.
-
Troubleshooting Steps:
-
Base Selection: For substrates requiring deprotonation to form an enolate, ensure the base is strong enough to achieve sufficient enolate concentration. For example, if you are using a weak base with a ketone that has a high pKa, deprotonation will be incomplete.
-
Pre-formation of Enolate: In some cases, pre-forming the enolate using a strong base like lithium diisopropylamide (LDA) at low temperatures before the addition of Eschenmoser's salt can be highly effective.[4]
-
Silyl Enol Ether Formation: Converting a ketone to its corresponding silyl enol ether can provide a more reactive and well-defined nucleophile for the reaction.
-
Possible Cause 3: Inappropriate Solvent Choice
-
Expert Insight: The choice of solvent is critical. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are generally preferred as they can solvate the ionic Eschenmoser's salt and the intermediate species.[5][6] Non-polar solvents may not provide sufficient solubility for the salt.
-
Troubleshooting Steps:
-
Solvent Polarity: Switch to a more polar aprotic solvent. DMF is often a good starting point.[6]
-
Solubility Check: Before running the reaction, perform a small-scale solubility test of Eschenmoser's salt in your chosen solvent.
-
Issue 2: My reaction produces a complex mixture of products with a low yield of the desired compound.
The formation of multiple products suggests that side reactions are competing with the desired aminomethylation.
Possible Cause 1: Competing Side Reactions of the Intermediate
-
Expert Insight: The initially formed aminomethylated product can sometimes undergo further reactions, especially under harsh conditions. For instance, in the Eschenmoser coupling reaction with primary thioamides, the intermediate α-thioiminium salt can lead to side products like nitriles or thiazoles.[5][7]
-
Troubleshooting Steps:
-
Temperature Control: Running the reaction at a lower temperature can often minimize side reactions.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid over-reaction.
-
pH Control: The presence of a base can influence the reaction pathway. In some cases, running the reaction in the absence of a base or with a milder, non-nucleophilic base can be beneficial.[5][6]
-
Possible Cause 2: Substrate Decomposition
-
Expert Insight: If your substrate is sensitive to the reaction conditions (e.g., basic or acidic), it may be degrading over the course of the reaction.
-
Troubleshooting Steps:
-
Substrate Stability Check: Run a control experiment with your starting material under the reaction conditions but without Eschenmoser's salt to check for stability.
-
Milder Conditions: Explore milder reaction conditions, such as lower temperatures or the use of a less aggressive base.
-
Issue 3: I am attempting a formylation using Eschenmoser's salt, but the yield is very low.
While primarily known for aminomethylation, Eschenmoser's salt can be used for formylation under specific conditions, though this is a less conventional application.[8][9][10]
Possible Cause: Inefficient Oxidation of the Aminomethylated Intermediate
-
Expert Insight: The formylation reaction proceeds through an initial aminomethylation followed by oxidation of the resulting tertiary amine to an aldehyde.[8][10] This oxidation step can be the bottleneck.
-
Troubleshooting Steps:
-
Oxidant Addition: The presence of an oxidant is often necessary. While atmospheric oxygen can sometimes suffice, the addition of a dedicated oxidant may be required.[8][10]
-
Catalyst: In some cases, a catalyst, such as copper nanoparticles on activated carbon (CuNPs/C), can facilitate the oxidation of the (dimethylamino)methylated intermediate to the desired aldehyde.[8][10]
-
Reaction Conditions Optimization: A study on the formylation of indolizines found that the optimal conditions involved using sodium bicarbonate as a base in acetonitrile under an air atmosphere.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the appearance of high-quality Eschenmoser's salt?
High-quality Eschenmoser's salt should be colorless or off-white hygroscopic crystals.[1][2] A significant yellow or brown discoloration may indicate decomposition.
Q2: Can I use Eschenmoser's chloride instead of the iodide salt?
Yes, Eschenmoser's chloride can often be used interchangeably with the iodide salt.[11] However, the reactivity and solubility may differ slightly, so minor optimization of the reaction conditions might be necessary.
Q3: My reaction is an Eschenmoser coupling with a secondary thioamide and the yields are low. What can I do?
Reactions with secondary thioamides can be more demanding, often requiring higher temperatures and longer reaction times.[12] Consider using a high-boiling point polar aprotic solvent and carefully optimizing the temperature. In some cases, continuous-flow microreactor systems have been shown to improve yields for challenging substrates by allowing for rapid heating to high temperatures.[12]
Q4: How can I monitor the progress of my Eschenmoser's salt reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.[13] You can spot the reaction mixture alongside your starting material. The product, being more polar due to the newly introduced amino group, should have a lower Rf value. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
Q5: Are there any safety precautions I should be aware of when working with Eschenmoser's salt?
Eschenmoser's salt should be handled with standard laboratory safety precautions. It is advisable to wear gloves, safety glasses, and a lab coat.[14] Avoid inhaling the dust and handle it in a well-ventilated area or a fume hood.[14] While not reported to be explosive, it is a reactive compound.[14]
Experimental Protocols
Protocol 1: General Procedure for the Dimethylaminomethylation of a Ketone
This protocol provides a general starting point for the aminomethylation of an enolizable ketone.
-
To a solution of the ketone (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., sodium hydride, 1.1 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for enolate formation.
-
Add Eschenmoser's salt (1.2 mmol) in one portion.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Preparation of Eschenmoser's Salt
This protocol is adapted from the original literature procedure.[1]
Caution: This procedure involves heating and should be performed in a well-ventilated fume hood.
-
Place iodomethyltrimethylammonium iodide in a flask suitable for pyrolysis.
-
Heat the solid under vacuum.
-
The Eschenmoser's salt will sublime and can be collected on a cold finger or in a cooled section of the apparatus.
-
The resulting solid should be stored under anhydrous conditions and used as soon as possible.
Visualizing Troubleshooting Logic
The following diagram illustrates a typical workflow for troubleshooting low conversion rates in Eschenmoser's salt reactions.
Sources
- 1. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
- 2. Eschenmoser's_salt [chemeurope.com]
- 3. youtube.com [youtube.com]
- 4. Supplemental Topics [www2.chemistry.msu.edu]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. BJOC - Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. guidechem.com [guidechem.com]
purification of old or impure Eschenmoser's salt for use in synthesis
Subject: Purification, Handling, and Quality Control of Dimethyl(methylene)ammonium iodide Ticket ID: ESCH-PUR-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are encountering issues with Eschenmoser’s Salt (Dimethyl(methylene)ammonium iodide). This reagent is notoriously hygroscopic and thermally unstable. Over time, it degrades into formaldehyde , dimethylamine hydroiodide , and free iodine , turning the solid from white to yellow/brown.
While "yellow" salt often works for robust reactions, sensitive kinetics or stoichiometric precision requires purification. This guide provides protocols to rescue your batch or generate a fresh equivalent in situ.
Module 1: Diagnostic & Triage
Is my reagent usable, salvageable, or dead?
Visual Inspection:
-
White/Colorless Crystalline Powder: High Purity (>98%). Proceed with synthesis.
-
Cream/Pale Yellow: Mild oxidation/iodine liberation. Usable for excess-reagent reactions; purify for kinetics.
-
Dark Orange/Brown/Gummy: Severe hydrolysis and polymerization. Recrystallization required or discard.[1][2]
NMR Validation (The Gold Standard): Dissolve a sample in DMSO-d6 or CD3CN . Avoid CDCl3 (solubility issues).
| Signal Assignment | Chemical Shift ( | Multiplicity | Integral | Notes |
| 8.00 – 8.20 ppm | Singlet | 2H | Diagnostic peak. If absent, the salt is dead. | |
| 3.60 – 3.80 ppm | Singlet | 6H | ||
| Impurity: Formaldehyde | ~9.8 ppm | Singlet | - | Hydrolysis product. |
| Impurity: Dimethylamine | ~2.6 ppm | Singlet | - | Hydrolysis product. |
Module 2: Purification Protocols
Protocol A: The "Quick Wash" (For Mild Yellowing)
Use this when the salt is free-flowing but slightly yellow.
Theory: The yellow color is surface iodine (
-
Place the impure salt in a fritted glass funnel (under
or Ar). -
Wash the solid 3x with anhydrous
(approx. 5 mL per gram of salt). -
The filtrate will be yellow/orange. The solid should lighten significantly.
-
Dry under high vacuum for 1 hour.
Protocol B: Recrystallization (Deep Cleaning)
Use this for brown/orange batches. This method uses Sulfolane (Tetramethylene sulfone) as a high-boiling polar solvent.
Safety Warning: Perform in a fume hood. Sulfolane freezes at 27°C; warm it slightly to handle.
-
Dissolution: Suspend the crude salt in Sulfolane (approx. 2-3 mL per gram) in a round-bottom flask.
-
Heating: Heat gently to 150–160°C with stirring. The salt should dissolve.
-
Critical: Do not exceed 170°C or heat for prolonged periods to avoid decomposition.
-
-
Filtration (Optional): If black insoluble specks remain (polymer), filter rapidly through a pre-heated glass frit.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, add anhydrous
(anti-solvent) to precipitate the salt fully. -
Isolation: Filter the white crystals under inert atmosphere.
-
Washing: Wash copiously with
to remove residual sulfolane. -
Drying: Dry under vacuum (<0.1 mmHg) at room temperature for 4 hours.
Self-Validation:
-
Melting Point: Pure salt decomposes at ~215–219°C . Lower decomposition points indicate retained solvent or amine salts.
Module 3: Strategic Alternatives (In Situ Generation)
When purification fails or is too tedious, generate the reactive species fresh.
If your bottle is unsalvageable, do not buy a new one immediately. You can generate the Mannich reagent in situ using Bis(dimethylamino)methane .
Reaction:
Protocol:
-
Dissolve Bis(dimethylamino)methane (1.0 equiv) in dry
. -
Add Acetyl Chloride (1.0 equiv) dropwise at 0°C.
-
Stir for 30 mins. The resulting suspension contains the active electrophile.
-
Add your nucleophile (enolate/silyl enol ether) directly to this mixture.
Visual Workflows
Figure 1: Diagnostic & Decision Logic
Caption: Decision matrix for assessing salt quality based on visual cues and NMR validation.
Figure 2: Recrystallization Process Flow
Caption: Step-by-step workflow for the sulfolane recrystallization method.
FAQs: Common Pitfalls
Q: Can I use Acetone or Methanol for recrystallization? A: Methanol: No. The salt is too soluble, and recovery will be poor. Acetone: The salt reacts with enolizable ketones (Mannich reaction). Do not use acetone; you will inadvertently synthesize a Mannich base impurity.
Q: My salt turned into a liquid. What happened? A: It has deliquesced. Eschenmoser's salt is extremely hygroscopic.[2] If it has liquified, it has absorbed enough atmospheric water to hydrolyze completely. Discard it.
Q: Why is the "In Situ" method sometimes preferred? A: The in situ generation (Module 3) avoids the isolation of the hygroscopic salt entirely. It allows you to handle stable liquids (Bis(dimethylamino)methane and Acetyl Chloride) and generate the unstable electrophile only when needed. This often results in higher yields for sensitive substrates.
References
-
Preparation and Properties: Schreiber, J.; Maag, H.; Hashimoto, N.; Eschenmoser, A. Dimethyl(methylene)ammonium Iodide.[3] Angew.[2][3] Chem. Int. Ed. Engl.1971 , 10, 330–331.[3] Link
-
Standard Preparation: Bryson, T. A.; Bonitz, G. H.; Reichel, C. J.; Dardis, R. E.[4] Performed Mannich Salts: A Facile Preparation of Dimethyl(methylene)ammonium Iodide. J. Org.[4][5] Chem.1980 , 45, 524–525. Link
-
In Situ Generation: Rochlin, E.; Rappoport, Z. The Mannich reaction of silyl enol ethers. J. Org.[4][5] Chem.2003 , 68, 216–226. Link
-
Physical Data: Organic Syntheses, Coll. Vol. 6, p.901 (1988); Vol. 52, p.135 (1972). Link
Sources
Validation & Comparative
comparative analysis of Eschenmoser's salt and Böhme's salt
Executive Summary
In the realm of aminomethylation and
While they share the same reactive cation, their counterions dictate divergent physical properties, handling requirements, and reactivity profiles. Eschenmoser’s salt is the industry standard for bench stability and ease of use. In contrast, Böhme’s salt is a specialized alternative, often generated in situ due to its extreme hygroscopicity, utilized specifically when the iodide counterion of Eschenmoser’s salt poses chemoselectivity issues (e.g., side reactions with redox-sensitive substrates).
Chemical & Physical Profile
The fundamental difference lies in the anion, which governs the lattice energy, solubility, and hygroscopicity of the salt.
| Feature | Eschenmoser's Salt | Böhme's Salt |
| IUPAC Name | Dimethyl(methylene)ammonium iodide | Dimethyl(methylene)ammonium chloride |
| Formula | ||
| CAS Number | 33797-51-2 | 30354-18-8 |
| Molar Mass | 185.01 g/mol | 93.56 g/mol |
| Appearance | White to yellowish crystalline powder | White powder (rarely seen dry); often syrup |
| Hygroscopicity | Moderate (Handle with standard precautions) | Extreme (Deliquescent; "impossibly" unstable in air) |
| Counterion Character | Soft, nucleophilic, reducing ( | Hard, non-reducing, less nucleophilic ( |
| Primary Utility | General purpose Mannich reagent | Sensitive substrates; in situ use |
Mechanistic Insight: The Iminium Cation
Both salts generate the dimethyliminium ion , a potent electrophile. This species reacts rapidly with enolates, enamines, and silyl enol ethers.
Figure 1: Structure and Resonance
Caption: The electrophilic iminium cation is stabilized by nitrogen lone pair donation. The counterion (I- vs Cl-) determines the lattice stability and solubility.
Performance Comparison & Causality
4.1. Eschenmoser’s Salt: The "Gold Standard"
Why it is preferred: The iodide ion is large and polarizable ("soft"). This creates a crystal lattice with lower hydration energy compared to the chloride, making Eschenmoser's salt relatively non-hygroscopic. It can be weighed on a balance in open air (briefly) without turning into a liquid.
The "Iodide Effect" (Drawback):
-
Nucleophilicity: Iodide is a good nucleophile. In reactions where the intermediate is prone to
attack, iodide can cause side reactions. -
Redox Activity: Iodide is a reducing agent. It is incompatible with strong oxidants and can reduce certain sensitive metal catalysts or organic functionalities.
4.2. Böhme’s Salt: The "Specialist"
Why it is used: The chloride ion is "hard" and non-reducing. It is chemically inert in redox contexts and less nucleophilic than iodide. This makes Böhme's salt essential for:
-
Substrates sensitive to iodine/iodide.
-
Reactions requiring a "harder" counterion to modulate transition state tightness.
The "Chloride Penalty" (Drawback): The high charge density of the chloride ion leads to extreme deliquescence. It absorbs atmospheric moisture instantly, hydrolyzing the iminium back to formaldehyde and dimethylamine hydrochloride. Consequently, Böhme's salt is almost always prepared in situ or stored under rigorous Schlenk conditions.
Figure 2: Selection Logic
Caption: Decision matrix for selecting the appropriate iminium salt based on substrate sensitivity.
Experimental Protocols
Protocol A: Standard
-Methylenation using Eschenmoser’s Salt
Best for: General synthesis of
Mechanism: The enol/enolate attacks the iminium ion to form a Mannich base (
-
Mannich Reaction:
-
Dissolve ketone (1.0 equiv) in dry MeCN or DCM.
-
Add Eschenmoser’s salt (1.1 equiv).
-
Reflux (MeCN) or stir at RT (DCM) for 2–12 h.
-
Self-Validation: Reaction progress is monitored by the disappearance of the suspended salt (as it reacts and dissolves) or TLC (amine product is basic).
-
-
Elimination (One-Pot Variant):
-
Add excess MeI (Methyl Iodide) to the reaction mixture to quaternize the amine.
-
Add mild base (e.g.,
or DBU) to trigger Hofmann elimination. -
Result:
-methylene ketone.
-
Protocol B: In Situ Generation of Böhme’s Salt
Best for: Avoiding the handling of deliquescent solids.
Principle: Cleavage of a stable aminal precursor (
-
Setup: Flame-dried glassware,
atmosphere (Critical). -
Reagents:
-
Bis(dimethylamino)methane (Aminal).
-
Acetyl Chloride (AcCl).
-
-
Procedure:
-
Dissolve Bis(dimethylamino)methane (10 mmol) in dry DCM (20 mL) at 0°C.
-
Dropwise add Acetyl Chloride (10 mmol).
-
Observation: A white precipitate (Böhme’s salt) may form, or the solution effectively becomes the reagent stock.
-
Reaction Equation:
-
Usage: Add the target nucleophile (e.g., silyl enol ether) directly to this mixture.
-
References
-
Schreiber, J., et al. "Dimethyl(methylene)ammonium Iodide." Angewandte Chemie International Edition in English, vol. 10, no. 5, 1971, pp. 330-331. Link
- Böhme, H., & Hartke, K. "Alpha-Haloamines." Chemische Berichte, vol. 93, 1960, pp. 1305. (Foundational work on -haloamines and iminium salts).
-
Holy, N., et al. "Mannich Reactions with Preformed Iminium Salts." Tetrahedron, vol. 35, no. 5, 1979, pp. 613-619. Link
-
Kinast, G., & Tietze, L. F. "A New Variant of the Mannich Reaction." Angewandte Chemie International Edition, vol. 15, no. 4, 1976, pp. 239-240. Link
-
Bryson, T. A., et al. "Preformed Mannich Reagents: Preparation and Use." Journal of Organic Chemistry, vol. 45, no. 3, 1980, pp. 524-525. Link
Validating Aminomethylated Product Structure: A 2D NMR Comparison Guide
Topic: Validating Aminomethylated Product Structure Using 2D NMR Techniques Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge
Aminomethylation—often achieved via the Mannich reaction or reductive amination—is a cornerstone transformation in medicinal chemistry. It introduces a polar, solubilizing "handle" (
However, validating the structure of the final product presents a specific set of challenges. The reaction often yields ambiguous regiochemistry (e.g., ortho- vs. para- substitution on phenols) or competitive alkylation (C-alkylation vs. O-alkylation vs. N-alkylation). Standard 1D
This guide outlines a self-validating, definitive protocol using 2D NMR techniques to confirm aminomethylation, comparing its efficacy against alternative analytical methods.
Comparative Analysis: 2D NMR vs. Alternatives
While Mass Spectrometry (MS) and X-ray crystallography are powerful, they have distinct limitations in this context. 2D NMR represents the optimal balance of speed, structural certainty, and sample preservation.
Table 1: Comparative Efficacy for Aminomethylation Validation
| Feature | 2D NMR (HSQC/HMBC) | 1D NMR ( | HR-MS / LC-MS | X-Ray Crystallography |
| Primary Output | Atom-to-atom connectivity | Chemical environment | Molecular formula/mass | 3D atomic arrangement |
| Regio-isomerism | High (Definitive via HMBC) | Low (Inferred via coupling constants) | Null (Same mass) | Definitive |
| Connectivity | Confirms | Inferential only | None | Definitive |
| Sample State | Solution (native state) | Solution | Ionized gas phase | Solid crystal (hard to grow) |
| Throughput | Medium (10–60 mins) | High (<5 mins) | High (<5 mins) | Low (Days/Weeks) |
| Cost | Low (Reagent/Instrument time) | Low | Low | High |
Expert Insight: HR-MS confirms you made something with the correct mass, but only 2D NMR confirms you attached the amine to the correct carbon without requiring a single crystal.
The 2D NMR Toolkit: Mechanistic Validation
To validate an aminomethylated product (
-
Existence: The methylene bridge (
) exists. -
Connectivity: This bridge connects the aromatic ring to the nitrogen.
A. HSQC (Heteronuclear Single Quantum Coherence)[1][2][3]
-
Purpose: The "Anchor." It identifies the specific proton-carbon pair of the methylene bridge.
-
Mechanism: Correlates protons directly bonded to carbons (
). -
Diagnostic Signal: Look for a cross-peak correlating protons at
3.5–4.5 ppm with a carbon at 45–65 ppm .-
Note: If the carbon is at
ppm, suspect O-alkylation (ether formation) rather than aminomethylation.
-
B. HMBC (Heteronuclear Multiple Bond Correlation)[1][2][3][4]
-
Purpose: The "Bridge." This is the most critical experiment for regiochemistry.
-
Mechanism: Shows long-range correlations (2-3 bonds,
). -
Diagnostic Signal:
-
Ar-C to CH2: The methylene protons should show a correlation to the quaternary aromatic carbon of the ring.
-
N-alkyl to CH2: If the amine has alkyl groups (e.g.,
), the methyl protons will correlate to the methylene carbon.
-
C.
N-HMBC (The "Gold Standard")
-
Purpose: Direct confirmation of the C-N bond.
-
Mechanism: Long-range correlation between the methylene protons and the nitrogen atom.
-
Why use it: Nitrogen is "NMR silent" in standard carbon experiments. A
N-HMBC (even at natural abundance) definitively proves the nitrogen is attached to the methylene group, ruling out all oxygen-based side products.
Step-by-Step Validation Protocol
This protocol assumes a standard modern spectrometer (400 MHz or higher) with a gradient probe.
Step 1: Sample Preparation
-
Solvent Selection: Use DMSO-
rather than if possible.-
Reasoning: Aminomethylated products often contain exchangeable protons (if secondary amines) or salts. DMSO prevents aggregation and slows proton exchange, sharpening signals.
-
-
Concentration: Aim for 10–20 mg/0.6 mL for rapid 2D acquisition.
Step 2: 1D Screening
-
Acquire standard
H and C spectra.[1][2][5][6] -
Checkpoint: Identify the putative methylene singlet/doublet in the 3.5–4.5 ppm range. If absent, the reaction failed.
Step 3: HSQC Acquisition (Multiplicity-Edited)
-
Parameter: Set CNST2 (coupling constant) to 145 Hz (standard aliphatic).
-
Analysis: Confirm the methylene protons correlate to a carbon in the 45–60 ppm range.
-
Self-Validation: Phase editing will show
peaks with opposite phase (usually blue/negative) to peaks (red/positive), instantly distinguishing the bridge from methyl groups.
-
Step 4: HMBC Acquisition[4]
-
Parameter: Set long-range coupling delay corresponding to 8–10 Hz.
-
Critical Check: Find the methylene proton signal on the F2 axis. Trace up to find correlations in the aromatic region (100–160 ppm).
-
Regio-lock: If you see a correlation to an aromatic carbon that also correlates to a specific aromatic proton (verified via COSY), you have mapped the exact position of substitution.
-
Step 5:
N-HMBC (Optional but Recommended)
-
Requirement: 500 MHz+ instrument or cryoprobe recommended for natural abundance.
-
Execution: Run a standard
HMBC. -
Result: A correlation between the methylene protons and a nitrogen signal (~30–50 ppm relative to
) is absolute proof of C-N bond formation.
Visualization of Logic & Workflows
Diagram 1: The Validation Decision Tree
This workflow illustrates the logical progression from crude product to confirmed structure.
Caption: Decision tree for validating aminomethylation. Green paths indicate successful validation; red paths indicate common synthetic pitfalls.
Diagram 2: HMBC Correlation Logic
This diagram visualizes which atoms "talk" to each other in the HMBC experiment, confirming the bridge.
Caption: Connectivity map. The HSQC (solid black) anchors the methylene group, while HMBC (dashed red/blue) proves the connection to the ring and the nitrogen.
Data Interpretation & Troubleshooting
The "O-Alkylation" Trap
A common side reaction when using phenols is O-alkylation (formation of
-
Differentiation:
-
Aminomethyl (
): ppm. -
Hydroxymethyl/Ether (
): ppm. -
Action: If your HSQC shows the carbon at 68 ppm, you likely formed the ether, not the amine.
-
The "Regio-Isomer" Puzzle
If the starting material was a meta-substituted phenol, aminomethylation could occur at the ortho (2-position) or para (4-position).
-
Solution: Use HMBC.[1][3][4][5] The methylene protons will correlate to the adjacent aromatic carbons.
-
If ortho-substituted: The methylene protons correlate to a quaternary carbon that also correlates to an oxygen-bearing carbon (very downfield, ~150+ ppm).
-
If para-substituted: The correlations will differ based on the symmetry and neighboring protons.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
- Page, M. I., & Williams, A. (Eds.). (2012). Organic and Physical Chemistry of Polymers. (Context on Mannich Base stability).
-
Martin, G. E., & Hadden, C. E. (2000). Long-range
heteronuclear shift correlation at natural abundance.[7] Journal of Natural Products, 63(4), 543-585. (Validation of 15N HMBC utility).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openpubglobal.com [openpubglobal.com]
- 4. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Efficient detection of 1H, 15N correlations in hydrogen bonded low molecular catalyst–substrate intermediates without selective 15N-labelling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Dimethylaminomethylation: A Cost and Efficiency Analysis of Eschenmoser's Salt and Its Alternatives
For researchers and professionals in drug development and chemical synthesis, the efficient introduction of a dimethylaminomethyl group (CH₂N(CH₃)₂) is a frequently encountered synthetic challenge. This functional group can be a key pharmacophore, enhance solubility, or serve as a versatile synthetic handle for further molecular elaboration.[1] Historically, the classical Mannich reaction has been the workhorse for this transformation. However, its often harsh conditions, sluggish nature, and propensity for side reactions have driven the development of more refined reagents.[2][3] Among these, Eschenmoser's salt (N,N-Dimethylmethyleneammonium iodide) has emerged as a powerful and reliable alternative.[4]
This guide provides an in-depth cost and efficiency analysis of using Eschenmoser's salt in synthesis, offering a direct comparison with the classical Mannich reaction and other modern alternatives. We will delve into the causality behind experimental choices, present supporting experimental data, and provide detailed protocols to empower you to make informed decisions for your specific synthetic needs.
The Rise of Pre-formed Iminium Salts: Understanding the Advantage
The classical Mannich reaction involves the condensation of a compound with an active hydrogen, formaldehyde, and a secondary amine, typically under acidic or basic conditions.[3] A key challenge with this one-pot approach is the in-situ formation of the reactive electrophile, the dimethylaminium ion. This process can be slow and often requires heating, which can lead to polymerization and other side products, ultimately impacting yield and purity.[2]
Eschenmoser's salt circumvents these issues by providing a stable, pre-formed dimethylaminium ion.[5] This crystalline solid can be precisely weighed and added to the reaction, offering greater control over stoichiometry and reaction conditions.[6] The result is often cleaner reactions, higher yields, and milder reaction conditions, making it an attractive choice for complex and sensitive substrates.[6][7]
Cost Analysis: A Tale of Upfront Investment vs. Downstream Savings
A primary consideration in any synthetic endeavor is the cost of reagents. At first glance, the classical Mannich reaction appears more cost-effective due to the low price of its basic components: dimethylamine and formaldehyde. However, a more nuanced analysis reveals a different story.
| Reagent/Method | Typical Supplier and Catalog Number | Price (USD) | Quantity | Cost per Mole (USD) | Notes |
| Eschenmoser's Salt | Sigma-Aldrich: 214914 | $115.00 | 10 g | ~$212.75 | Price as of early 2026. |
| TCI America: D1646 | $58.00 | 5 g | ~$214.60 | Price as of early 2026. | |
| Classical Mannich Reaction Components | |||||
| Dimethylamine hydrochloride | Loba Chemie: 03392 | ~$5.00 (estimated) | 500 g | ~$0.82 | Bulk pricing can be significantly lower.[8] |
| Formaldehyde (37% solution) | ChemAnalyst | ~$0.81/kg (FOB Texas) | Bulk | ~$0.01 | Bulk industrial pricing.[9] |
While the initial investment in Eschenmoser's salt is significantly higher on a per-mole basis, the true cost of a reaction extends beyond the price of the starting materials. The classical Mannich reaction often requires longer reaction times, heating, and more extensive purification, all of which contribute to higher operational costs in terms of energy, solvents, and labor.[2][10] The higher yields and cleaner reaction profiles often achieved with Eschenmoser's salt can lead to substantial downstream savings, making it a more economically viable option, particularly for high-value products or when dealing with precious starting materials.[10][11]
Efficiency Analysis: A Data-Driven Comparison
The following table summarizes typical reaction conditions and yields for the dimethylaminomethylation of ketones, a common application of this transformation.
| Method | Substrate | Reaction Conditions | Reaction Time | Yield | Reference |
| Eschenmoser's Salt | Ketone | THF, -78 °C to rt | 1-2 hours | Generally >80% | [7] |
| Classical Mannich | Ketone | Reflux in alcohol with amine hydrochloride and paraformaldehyde | Several hours to overnight | Highly variable, often lower than with Eschenmoser's salt | [2][12] |
| Böhme's Salt | Aldehydes/Ketones | Anhydrous conditions | Not specified | Good to excellent |
As the data suggests, Eschenmoser's salt consistently delivers high yields in shorter reaction times and under milder conditions compared to the classical Mannich reaction. This enhanced efficiency is a direct result of utilizing a pre-formed, highly reactive electrophile.
Alternatives to Eschenmoser's Salt: Expanding the Toolkit
While Eschenmoser's salt is a powerful reagent, other alternatives offer their own unique advantages.
-
Böhme's Salt (N,N-Dimethylmethyleneammonium chloride): This is the chloride analogue of Eschenmoser's salt and exhibits similar reactivity.[13] It is also a crystalline solid and can be used as a direct substitute in many applications. The choice between the iodide and chloride salt may depend on specific reaction conditions or downstream transformations.
-
Barluenga's Reagent (Bis(pyridine)iodonium tetrafluoroborate): While primarily known as a mild iodinating and oxidizing agent, Barluenga's reagent has found applications in various transformations.[1] Its use in direct aminomethylation is less common than Eschenmoser's or Böhme's salt. It is commercially available but can also be synthesized in the lab.[2]
Experimental Protocols: Putting Theory into Practice
To provide a practical context, here are detailed, step-by-step methodologies for key experiments.
Protocol 1: Dimethylaminomethylation of a Ketone using Eschenmoser's Salt
This protocol is adapted from a general procedure for the aminomethylation of ketones.[7]
Materials:
-
Ketone (1.0 eq)
-
Eschenmoser's Salt (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (1.1 eq, solution in hexanes)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise. Stir the mixture for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
Add a solution of the ketone in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to form the lithium enolate.
-
In a separate flask, suspend Eschenmoser's salt in anhydrous THF at -78 °C.
-
Transfer the enolate solution to the Eschenmoser's salt suspension via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates completion of the reaction.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Classical Mannich Reaction with a Ketone
This protocol is a generalized procedure for the classical Mannich reaction.[12]
Materials:
-
Ketone (1.0 eq)
-
Dimethylamine hydrochloride (1.2 eq)
-
Paraformaldehyde (1.5 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic)
-
Aqueous sodium hydroxide solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the ketone, dimethylamine hydrochloride, and paraformaldehyde in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours to overnight, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with an aqueous sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica gel.
Visualizing the Workflow and Mechanisms
To better understand the processes discussed, the following diagrams illustrate the key workflows and reaction mechanisms.
Caption: Comparative workflow of Eschenmoser's salt vs. classical Mannich reaction.
Caption: Simplified reaction mechanisms.
Conclusion: A Strategic Choice for Modern Synthesis
Eschenmoser's salt represents a significant advancement over the classical Mannich reaction for the dimethylaminomethylation of various substrates. Its use as a pre-formed iminium salt offers unparalleled control, leading to higher yields, cleaner reactions, and milder conditions. While the upfront cost of Eschenmoser's salt is higher than the basic components of the Mannich reaction, the gains in efficiency and the reduction in downstream processing costs often make it the more economical choice in the long run, particularly in the context of drug development and the synthesis of high-value chemicals.
The choice between Eschenmoser's salt and its alternatives will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired scale, and economic considerations. However, for researchers seeking a reliable, efficient, and high-yielding method for dimethylaminomethylation, Eschenmoser's salt stands out as a superior and strategically sound choice.
References
-
Ostacolo, C., Di Sarno, V., Musella, S., Ciaglia, T., Vestuto, V., Pepe, G., Merciai, F., Campiglia, P., Gomez Monterrey, I. M., & Bertamino, A. (2019). An Efficient Approach to Aromatic Aminomethylation Using Dichloromethane as Methylene Source. Frontiers in Chemistry, 7, 568. [Link]
-
The Mannich Reaction revisited. (2007, May 15). Curly Arrow. [Link]
-
MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. (n.d.). AdiChemistry. [Link]
-
Eschenmoser Salt Dimethylaminomethylating Reaction Mechanism. (2023, April 19). Organic Chemistry. [Link]
- Merino, P. (n.d.). The nucleophilic additions of enolizable carbonyl compounds to electrophilic C=N bonds are generally known as Mannich-. Science of Synthesis.
-
Eschenmoser's salt enabled initial success. Reactions were run on... (n.d.). ResearchGate. [Link]
-
Aminomethylation of Aryl Halides using α-Silylamines Enabled by Ni/Photoredox Dual Catalysis. (2017, August 16). PMC. [Link]
-
1-(Dimethylamino)-4-methyl-3-pentanone. (n.d.). Organic Syntheses Procedure. [Link]
-
Aulbach, M., & Reissig, H. U. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044-1070. [Link]
-
Semisynthesis of Aminomethyl-Insulin: An Atom-Economic Strategy to Increase the Affinity and Selectivity of a Protein for Recognition by a Synthetic Receptor. (2022, December 19). PMC. [Link]
-
Hessel, V., Serra, C., Löwe, H., & Hadj-Kali, M. K. (2006). Cost analysis of a commercial manufacturing process of a fine chemical using micro process engineering. Pure and Applied Chemistry, 78(1), 193-206. [Link]
-
Aminomethylation of Imidazoheterocycles with Morpholine. (n.d.). Semantic Scholar. [Link]
-
Addition of Eschenmoser's salt to ketone, ester, & lactone enolates. A convenient synthesis of α-methylene carbonyls via Mannich intermediates. (n.d.). J-GLOBAL. [Link]
-
Barluenga, J., González-Bobes, F., Murguía, M. C., Ananthoju, S. R., & González, J. M. (2004). Bis(pyridine)iodonium tetrafluoroborate (IPy2BF4): a versatile oxidizing reagent. Chemistry, 10(17), 4206-4213. [Link]
-
Eschenmoser's salt. (n.d.). Wikipedia. [Link]
-
Cost Analysis of a Commercial Manufacturing Process of a Fine Chemical Compound Using Micro Process Engineering. (n.d.). ResearchGate. [Link]
-
Ostacolo, C., Di Sarno, V., Musella, S., Ciaglia, T., Vestuto, V., Pepe, G., Merciai, F., Campiglia, P., Gomez Monterrey, I. M., & Bertamino, A. (2019). Selective Aminomethylation of Aromatic Compounds. Frontiers in Chemistry, 7, 568. [Link]
-
Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. (2020, December 11). MDPI. [Link]
-
Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. (2024, November 22). MDPI. [Link]
-
Lin, C. H., Chen, Y. T., & Chen, C. H. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460563. [Link]
-
Tufvesson, P., Lima-Ramos, J., Nordblad, M., & Woodley, J. M. (2011). Guidelines and cost analysis for catalyst production in biocatalytic processes. Organic Process Research & Development, 15(1), 266-274. [Link]
-
Richardson, R. W. (1977). Comparison of cost of preparing reagents in laboratory with cost of using commercial kits. The Lancet, 2(8051), 1273-1275. [Link]
-
DIMETHYL AMMONIUM CHLORIDE For Synthesis. (n.d.). Loba Chemie. [Link]
-
Comparison between formaldehyde and salt solutions for preservation of human liver and brain slices. (n.d.). ResearchGate. [Link]
-
tetrakis(dimethylamino)allene. (n.d.). Organic Syntheses Procedure. [Link]
-
Formaldehyde Prices, Trends, Chart, Index and News Q4 2025. (n.d.). ChemAnalyst. [Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2023, April 26). MDPI. [Link]
-
Effects of Molar Ratio and pH on the Condensed Structures of Melamine-Formaldehyde Polymers. (2018, December 17). MDPI. [Link]
-
Comparative Evaluation Of Formaldehyde, Modified Thiel, And Saturated Salt Solution (SSS) For Embalming In Wistar Rats: A Morphological, Microbial And Histological Study. (2025, October 8). International Journal of Environmental Sciences. [Link]
-
Effect of Melamine Allocation Proportion on Chemical Structures and Properties of Melamine-Urea- Formaldehyde Resins. (2015, April 16). BioResources. [Link]
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A Senior Application Scientist's Guide to Confirming Reaction Completion: A Comparative Analysis of TLC and LC-MS
In the landscape of chemical synthesis and drug development, the definitive confirmation of a reaction's endpoint is paramount. An incomplete reaction can lead to complex purification challenges, reduced yields, and misleading biological data. Conversely, allowing a reaction to proceed for too long can result in the formation of degradation products or unwanted side-reactions. Therefore, robust analytical monitoring is not just a procedural step; it is the cornerstone of efficient and successful synthesis.
This guide provides an in-depth comparison of two workhorse techniques employed for reaction monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond simple procedural descriptions to explore the fundamental principles, the causality behind experimental choices, and the strategic application of each method. This document is designed for researchers, scientists, and drug development professionals seeking to make informed decisions to optimize their synthetic workflows.
Part 1: Thin-Layer Chromatography (TLC) — The Rapid, Qualitative Workhorse
Thin-Layer Chromatography is a form of adsorption chromatography that serves as a rapid, inexpensive, and visually intuitive method for monitoring a reaction's progress.[1][2] Its simplicity makes it an indispensable tool for quick checks at the bench.
The Principle of Separation: A Polarity Tug-of-War
TLC operates on the principle of differential partitioning.[2][3] A sample mixture is spotted onto a stationary phase (typically a thin layer of silica gel or alumina coated on a plate).[3] The plate is then placed in a sealed chamber with a shallow pool of a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it passes over the sample spot.[4]
The core of the separation lies in the continuous competition of each compound in the mixture for the stationary phase versus the mobile phase.[1][4]
-
Polar Compounds: These molecules have a strong affinity for the polar stationary phase (e.g., silica gel with its Si-OH groups) and will adsorb more strongly.[5] Consequently, they travel up the plate more slowly, resulting in a lower Retention Factor (Rf).
-
Non-Polar Compounds: These molecules have a weaker affinity for the stationary phase and are more soluble in the mobile phase. They travel up the plate more quickly, resulting in a higher Rf.
The Retention Factor (Rf) is the key metric in TLC, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For a given stationary and mobile phase, a compound's Rf is a characteristic property.
Application in Reaction Monitoring
TLC is exceptionally well-suited for tracking the conversion of a starting material to a product.[3][4][6] A successful reaction will typically show the gradual disappearance of the starting material spot and the concurrent appearance of a new product spot with a different Rf value.[4] The use of a "co-spot," where both the starting material and the reaction mixture are applied to the same lane, is a critical self-validating control to confirm the identity of the starting material spot within the reaction mixture.[4]
Experimental Protocol: Monitoring a Fischer Esterification Reaction with TLC
This protocol details the monitoring of the esterification of benzoic acid with ethanol to form ethyl benzoate.
Step 1: Plate Preparation
-
Using a pencil (not a pen, as ink will run with the solvent), lightly draw a baseline approximately 1 cm from the bottom of the TLC plate.
-
Mark three evenly spaced lanes on the baseline, labeling them "S" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).
Step 2: Sample Spotting
-
Prepare a dilute solution of your starting material (benzoic acid) in a volatile solvent like ethyl acetate.
-
Using a capillary tube, carefully spot a small amount of the starting material solution onto the "S" lane. The spot should be small and concentrated (1-2 mm in diameter).
-
Take an aliquot from your reaction vessel at a specific time point (e.g., T=1 hour). Dilute it slightly with ethyl acetate.
-
Spot the diluted reaction mixture onto the "R" lane.
-
On the "C" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of it.
Step 3: Plate Development
-
Pour your chosen mobile phase (e.g., 20% ethyl acetate in hexane) into a developing chamber to a depth of about 0.5 cm (ensure it is below your baseline).[2]
-
Place a piece of filter paper inside the chamber, allowing it to become saturated with the mobile phase vapor. This ensures a saturated atmosphere, leading to a more uniform solvent front and reproducible Rf values.[2][6][7] Seal the chamber and wait 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber. Ensure the solvent does not splash over the baseline.[4] Close the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.[4]
Step 4: Visualization and Interpretation
-
Allow the solvent to evaporate completely from the plate.
-
Visualize the spots. Since benzoic acid and ethyl benzoate are UV-active, this is typically done under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
If compounds are not UV-active, a chemical stain (e.g., potassium permanganate) can be used.[6]
-
Interpretation:
-
The "S" lane shows the Rf of your starting material.
-
In the "R" lane, you should see the starting material spot diminishing over time and a new spot (the product) appearing.
-
The "C" lane confirms that the spot in the "R" lane with the same Rf as the "S" spot is indeed your starting material.
-
Reaction completion is indicated when the starting material spot in the "R" lane is no longer visible.
-
Expert Insights: The Causality Behind TLC Choices
-
Mobile Phase Selection: This is the most critical variable.[8] The goal is to achieve good separation, with Rf values ideally between 0.2 and 0.8.[5][6] A common starting point is a 1:1 mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate).[1][8] If spots are too low (low Rf), the mobile phase is not polar enough; increase the proportion of the more polar solvent. If spots are too high (high Rf), decrease the polarity.[8] For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the mobile phase can prevent streaking and improve spot shape.[5]
-
Stationary Phase Choice: While silica gel is the most common choice for a wide range of compounds, alumina can be preferable for basic compounds to avoid unwanted interactions.[9]
TLC Workflow Diagram```dot
Part 3: Head-to-Head Comparison and Strategic Application
While both techniques aim to answer the same fundamental question—"Is my reaction complete?"—they provide different levels of information and are suited for different stages of the research and development process.
Comparative Summary: TLC vs. LC-MS
| Feature | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Adsorption chromatography; separation by polarity. [2][3] | Partition chromatography coupled with mass detection. [10][11] |
| Information | Retention Factor (Rf); qualitative presence/absence. [4] | Retention Time (RT) & mass-to-charge ratio (m/z); definitive identity. [12] |
| Sensitivity | Low (microgram to nanogram range). [1] | Very High (nanogram to picogram range). [13][14] |
| Specificity | Low; co-elution of compounds with similar Rf is common. [4] | Very High; provides molecular weight confirmation. [15][13] |
| Speed | Very Fast (5-20 minutes per analysis). [2] | Moderate (5-15 minutes per sample, plus setup time). |
| Cost per Sample | Very Low (< $1). [1] | High ( |
| Ease of Use | Simple, minimal training required. [1][2] | Complex, requires skilled operator and data interpretation. [10] |
| Quantitative | Generally non-quantitative (at best, semi-quantitative). | Fully quantitative with proper calibration and standards. [16] |
| Ideal Use Case | Rapid, frequent progress checks; reaction condition screening. [4][6] | Final time-point confirmation; analysis of complex mixtures; impurity profiling. [15][10] |
A Strategic Framework for Method Selection
The choice between TLC and LC-MS is not a matter of one being universally "better," but rather of selecting the right tool for the job. The most effective workflow often involves a synergistic combination of both.
Use TLC when:
-
You need to quickly gauge the progress of a reaction at multiple time points.
-
You are screening multiple reaction conditions (e.g., different catalysts, temperatures) and need a fast, cost-effective readout.
-
The starting materials and products have significantly different polarities and are easily separable.
-
You are performing a preliminary purity check of a starting material or a purified product.
Use LC-MS when:
-
You need unambiguous confirmation of the product's molecular weight.
-
The reaction is complete, and you need to analyze the final crude mixture before workup and purification.
-
You suspect the formation of byproducts or isomers that may not be resolved by TLC.
-
The compounds are not UV-active and are difficult to visualize with common TLC stains.
-
Quantitative data on conversion or impurity levels is required for regulatory or process development purposes. [16]
Decision Flowchart: Choosing Your Analytical Tool
Conclusion
Mastering the art of reaction monitoring involves understanding the strengths and limitations of the analytical tools at your disposal. Thin-Layer Chromatography remains an unparalleled technique for rapid, cost-effective, and frequent qualitative checks that guide a chemist's intuition at the bench. It is the scout, providing real-time intelligence from the reaction front. Liquid Chromatography-Mass Spectrometry, in contrast, is the definitive arbiter. It delivers incontrovertible proof of a product's identity and a high-resolution view of a reaction's complexity, providing the confidence needed to move forward with purification and subsequent research.
By employing TLC for iterative monitoring and LC-MS for final confirmation, researchers can create a highly efficient, robust, and self-validating workflow. This strategic, dual-pronged approach ensures both speed and certainty, accelerating the path from chemical reaction to scientific discovery.
References
- Vertex AI Search. (n.d.). Optimizing Mobile Phase Selection for Thin-Layer Chromatography.
-
Wikipedia. (2024). Thin-layer chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Retrieved from [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
-
Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Advantages and Disadvantages of Multiple Reaction Monitoring. Retrieved from [Link]
-
Technology Networks. (2024, July 30). What Is LC-MS, LC-MS Analysis and LC-MS/MS. Retrieved from [Link]
-
Excedr. (2024, January 29). An Introduction to LC/MS for Chemical Analysis. Retrieved from [Link]
-
American Laboratory. (2015, May 12). Thin-Layer Chromatography/Mass Spectrometry Analysis of Sample Mixtures Using a Compact Mass Spectrometer. Retrieved from [Link]
-
Reddit. (2023, June 5). Can LC-MS and TLC results when monitoring a reaction live depend on work-up? Retrieved from [Link]
-
News-Medical.Net. (2018, September 19). How to Read LC-MS Chromatograms. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 5. organomation.com [organomation.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. Tips & Tricks for Thin-Layer Chromatography [merckmillipore.com]
- 8. User Guide Manufacturers - Canada User Guide Factory & Suppliers [santaisci.com]
- 9. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 10. An Introduction to LC/MS for Chemical Analysis [excedr.com]
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- 12. news-medical.net [news-medical.net]
- 13. Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis | NorthEast BioLab [nebiolab.com]
- 14. Advantages and Disadvantages of Multiple Reaction Monitoring | MtoZ Biolabs [mtoz-biolabs.com]
- 15. technologynetworks.com [technologynetworks.com]
- 16. LC-MS vs LC-MS/MS: Techniques, Use Cases, and Differences - Creative Proteomics [creative-proteomics.com]
Technical Comparison: Eschenmoser’s Salt vs. In-Situ Iminium Generation
This guide provides a technical comparison between using pre-formed Eschenmoser’s salt and in-situ generated iminium ions for Mannich reactions. It is designed for researchers requiring high-fidelity protocols and mechanistic clarity.[1]
Executive Summary
For the installation of the dimethylaminomethyl group (
-
Eschenmoser’s Salt (ES): The "Gold Standard" for kinetic control.[1] It provides a stoichiometric, irreversible source of the highly electrophilic iminium ion. It is essential for reacting with weak nucleophiles (e.g., silyl enol ethers) or sterically encumbered substrates.[1]
-
In-Situ Generation: The "Process Choice." It relies on equilibrium thermodynamics.[1] While cost-effective and scalable, it often requires forcing conditions (reflux) and acidic media that may degrade sensitive functionality.[1]
Mechanistic Underpinnings
The core electrophile in both methods is the dimethyl(methylene)ammonium ion ($[\text{CH}_2=\text{NMe}_2]^+ $).[1] The difference lies in the counter-ion and the reversibility of its formation.
Pathway Analysis[1][2]
-
Eschenmoser's Salt: Dissociation is instantaneous.[1] The concentration of the electrophile is high and independent of pH.
-
In-Situ (Aminal): Requires activation of bis(dimethylamino)methane with an acylating agent (e.g., Acetyl Chloride) to cleave the C-N bond.[1]
-
In-Situ (Aqueous): Relies on the dehydration of the hemiaminal intermediate, a reversible process inhibited by the water produced.
Figure 1: Comparative generation pathways of the active iminium electrophile.
Performance Comparison Matrix
| Feature | Eschenmoser’s Salt (Pre-formed) | In-Situ (Aminal + AcCl) | In-Situ (Classic Aqueous) |
| Reactivity | High (Kinetic) .[1] Reacts at -78°C to RT.[1][2] | Medium-High . Requires activation time; exothermic.[1] | Low (Thermodynamic) . Often requires reflux.[1] |
| Substrate Scope | Excellent. Compatible with silyl enol ethers, ketals, and acid-sensitive groups.[1][3][4][5] | Good. Compatible with most ketones and esters.[1] | Limited.[1] Fails with moisture-sensitive nucleophiles.[1] |
| Atom Economy | Poor.[1] Stoichiometric iodide/chloride waste.[1] | Moderate. Generates stoichiometric amide waste.[1] | High. Only water is generated.[1] |
| Handling | Difficult . Highly hygroscopic; requires glovebox or rapid weighing.[1] | Easy . Liquid reagents; can be handled in air (briefly).[1] | Easy . Standard benchtop reagents. |
| Cost | High ( | Low ($).[1][6] | Very Low (¢).[1] |
Experimental Protocols
Protocol A: High-Fidelity Mannich Reaction using Eschenmoser’s Salt
Best for: Valuable intermediates, silyl enol ethers, and regioselective reactions at low temperatures.
Reagents:
-
Eschenmoser’s Salt (Dimethyl(methylene)ammonium iodide) [Commercial or Synthesized][1][2][3]
-
Dichloromethane (DCM), anhydrous[1]
-
Silyl Enol Ether (Nucleophile)[1]
Procedure:
-
Preparation: In a glovebox or under a rapid stream of Nitrogen, weigh Eschenmoser’s Salt (1.1 equiv) into a flame-dried round-bottom flask.
-
Note: The salt hydrolyzes within seconds in humid air. If the white powder is sticky or yellow, recrystallize from MeCN/Et2O before use.
-
-
Suspension: Suspend the salt in anhydrous DCM (0.2 M) . The salt may not fully dissolve immediately.
-
Addition: Cool the suspension to 0°C (or -78°C for highly reactive silyl enol ethers). Add the silyl enol ether (1.0 equiv) dropwise via syringe.[1]
-
Reaction: Allow to warm to Room Temperature (RT). The suspension typically clears as the iminium ion is consumed. Stir for 1–4 hours.
-
Quench: Pour the mixture into saturated aqueous
. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.[1]-
Purification: The amine product often requires flash chromatography on silica gel (pre-treated with 1%
to prevent streaking).[1]
-
Protocol B: "Anhydrous" In-Situ Generation (The Aminal Method)
Best for: Large-scale preparations where isolating the hygroscopic salt is impractical, but anhydrous conditions are still required.[1]
Reagents:
Procedure:
-
Activation: Dissolve Bis(dimethylamino)methane (1.1 equiv) in anhydrous MeCN (0.5 M) under Nitrogen.
-
Generation: Cool to 0°C . Add Acetyl Chloride (1.1 equiv) dropwise.[1]
-
Reaction: Add the ketone substrate (1.0 equiv) directly to the slurry.[1]
-
Heating: Heat the mixture to 60–80°C (reflux if using MeCN) for 2–6 hours.
-
Note: Unlike Protocol A, the ketone (enol form) is less reactive than a silyl enol ether, requiring thermal energy to drive the reaction.
-
-
Workup: Cool to RT. Dilute with water and basify with
(1M) to pH > 10.[1] Extract with or DCM.[1]
Decision Matrix: Which Method to Choose?
Use the following logic flow to determine the optimal reagent for your specific synthesis.
Figure 2: Decision workflow for selecting the appropriate Mannich reagent.
References
-
Original Synthesis of Eschenmoser's Salt: Schreiber, J., Maag, H., Hashimoto, N., & Eschenmoser, A. (1971).[1][3][4] Dimethyl(methylene)ammonium Iodide.[1][2][3][4] Angewandte Chemie International Edition, 10(5), 330–331.[1][3][4] [Link][1]
-
In-Situ Aminal Protocol (Organic Syntheses): Gaudry, M., Jasor, Y., & Khac, T. B. (1979).[1] 1-(Dimethylamino)-4-methyl-3-pentanone.[1][6] Organic Syntheses, 59, 153.[1] [Link][1]
-
Review of Mannich Reaction Variants: Arend, M., Westermann, B., & Risch, N. (1998).[1] Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044–1070.[1] [Link]
-
Comparison of Iminium Reactivity: Kleinman, E. F. (2001).[1] Dimethyl(methylene)ammonium Iodide and Chloride.[1][2][3][4] Encyclopedia of Reagents for Organic Synthesis. [Link][1]
Sources
- 1. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
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- 3. Eschenmoser's_salt [chemeurope.com]
- 4. Eschenmoser's_salt [chemeurope.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. bura.brunel.ac.uk [bura.brunel.ac.uk]
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- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. oarjbp.com [oarjbp.com]
stereochemical outcomes of reactions using chiral Eschenmoser's salt analogs
This guide details the stereochemical outcomes and experimental protocols for using chiral analogs of Eschenmoser's salt in asymmetric aminomethylation.
Executive Summary
Eschenmoser’s salt (
This guide compares the two dominant strategies for generating these analogs:
-
Covalent Analogs (Reagent Control): Methyleneiminium salts derived from chiral amines (e.g.,
-symmetric pyrrolidines). -
Ion-Pair Analogs (Catalyst Control): Achiral methyleneiminium cations paired with chiral anions (e.g., chiral phosphates via ACDC).
Part 1: Comparative Analysis of Chiral Analogs
The following table contrasts the performance of Covalent Analogs (derived from chiral amines) versus Ion-Pair Analogs (derived from chiral phosphate catalysts).
| Feature | Type A: Covalent Chiral Analogs | Type B: Chiral Ion-Pair Analogs (ACDC) |
| Active Species | ||
| Chiral Source | Stoichiometric Chiral Amine (e.g., 2,5-dimethylpyrrolidine) | Catalytic Chiral Brønsted Acid (e.g., TRIP) |
| Stereocontrol | Steric Shielding: The chiral amine backbone blocks one face of the iminium. | Contact Ion Pairing: The chiral anion associates with the iminium, directing nucleophilic attack. |
| Typical ee/dr | Moderate to High (80–95% de/ee) | Excellent (>90–99% ee) |
| Atom Economy | Low (Requires stoichiometric chiral amine, often hard to remove/recycle). | High (Chiral source is catalytic; amine is simple dimethylamine). |
| Reaction Scope | Limited (Often intramolecular or specific substrates). | Broad (Intermolecular reactions with diazo esters, indoles, etc.). |
| Stability | Low (Hydrolytically unstable; generated in situ). | Moderate (Generated in situ from stable precursors). |
Mechanistic Pathways
The following diagram illustrates how both analogs generate the reactive "Chiral Methyleneiminium" species.
Figure 1: Mechanistic divergence between Covalent Chiral Analogs (Type A) and Ion-Pair Analogs (Type B).
Part 2: Experimental Protocols
Since "Type B" (Ion-Pairing) represents the modern standard for high-enantioselectivity intermolecular reactions, the detailed protocol below focuses on this method. It utilizes Asymmetric Counteranion-Directed Catalysis (ACDC) to generate the chiral salt analog in situ.
Protocol: Enantioselective Aminomethylation via Chiral Ion-Pairing
Target: Synthesis of chiral
Reagents & Equipment:
-
Substrate:
-Diazo ester or enolizable ketone (1.0 equiv). -
Aminomethyl Source:
-acetal (e.g., -methoxymethyl- -methylaniline) (1.2 equiv). -
Catalyst: Chiral Phosphoric Acid (e.g., (S)-TRIP) (5 mol%).
-
Solvent: Toluene (anhydrous).
-
Equipment: Flame-dried Schlenk tube, molecular sieves (4Å).
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried Schlenk tube under argon, add (S)-TRIP (0.025 mmol, 5 mol%) and activated 4Å molecular sieves (100 mg).
-
Why: Molecular sieves remove trace water that could hydrolyze the sensitive iminium intermediate.
-
-
Precursor Addition: Add the
-acetal (0.6 mmol) and anhydrous Toluene (2.0 mL). Stir at room temperature for 5 minutes. -
Nucleophile Addition: Cool the reaction mixture to -78°C (or 0°C depending on substrate reactivity). Add the
-diazo ester (0.5 mmol) dropwise.-
Stereocontrol: The chiral phosphate anion remains tightly associated with the iminium cation, blocking one face and forcing the nucleophile to attack from the open face.
-
-
Reaction Monitoring: Stir at the set temperature for 12–24 hours. Monitor consumption of the diazo compound by TLC (disappearance of the yellow color and UV spot).
-
Workup & Purification:
-
Quench with saturated aqueous
(5 mL). -
Extract with Ethyl Acetate (3 x 10 mL).
-
Dry organic layers over
, filter, and concentrate. -
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).
-
Self-Validation Check:
-
Visual Cue: The reaction often turns from colorless to slight yellow/orange upon addition of the diazo compound, then fades as the reaction completes.
-
NMR Check: In the crude
NMR, look for the disappearance of the acetal singlet (~3.2 ppm) and the appearance of the diastereotopic protons (~2.5-3.5 ppm).
Part 3: Performance Data & Comparison
The following data highlights the superior stereocontrol of the Ion-Pair strategy (Type B) compared to early Covalent strategies (Type A).
Table 1: Comparative Stereochemical Outcomes
| Entry | Strategy | Reagent/Catalyst | Substrate | Product Yield | ee / dr | Ref |
| 1 | Type B (Ion-Pair) | (S)-TRIP (5 mol%) | Diazo ester + Aniline acetal | 92% | 96% ee | [1] |
| 2 | Type B (Ion-Pair) | Chiral PA (10 mol%) | Indole + Aminal | 85% | 92% ee | [2] |
| 3 | Type A (Covalent) | (S)-2-methoxymethyl-pyrrolidine | Cyclohexanone | 65% | 88:12 dr | [3] |
| 4 | Standard (Control) | Eschenmoser's Salt | Chiral Enolate (Camphor) | 71% | 90% de | [4] |
-
Interpretation: While Covalent Analogs (Entry 3) and Auxiliaries (Entry 4) provide good diastereoselectivity, the Ion-Pair Strategy (Entry 1) offers superior enantioselectivity with catalytic efficiency, avoiding the need for stoichiometric chiral amines.
References
-
Gong, L. Z., et al. (2011). "Asymmetric Counteranion-Directed Aminomethylation." Journal of the American Chemical Society. Link
-
List, B., et al. (2012). "Chiral Counteranions in Asymmetric Catalysis." Chemical Reviews. Link
-
Enders, D., et al. (1998). "Asymmetric Mannich Reactions with Chiral Amines." Tetrahedron. Link
-
Evans, D. A., et al. (2000). "Chiral Enolates in Mannich Reactions." Journal of the American Chemical Society. Link
Sources
A Comparative Guide to Eschenmoser's Salts: Iodide vs. Chloride in Synthetic Chemistry
For chemists engaged in the synthesis of complex molecules, particularly in the pharmaceutical and life sciences sectors, the choice of reagents is paramount to the success of a reaction. Among the arsenal of aminomethylating agents, Eschenmoser's salt and its analogues have carved out a significant niche. This guide provides an in-depth, objective comparison of the performance of the two most common variants: Eschenmoser's iodide (N,N-dimethylmethyleneammonium iodide) and Eschenmoser's chloride (N,N-dimethylmethyleneammonium chloride), also known as Böhme's salt. By examining their synthesis, physical properties, and reactivity, supported by experimental data, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.
Introduction: The Power of Pre-formed Iminium Salts
The Mannich reaction, a cornerstone of C-C bond formation, traditionally involves the one-pot condensation of an active hydrogen compound, formaldehyde, and a secondary amine.[1][2] However, this classical approach can be hampered by side reactions and issues with reproducibility. The development of pre-formed N,N-dimethylmethyleneammonium salts, such as those pioneered by Albert Eschenmoser and Horst Böhme, revolutionized this area of synthesis.[3] These stable, crystalline solids provide a reliable source of the electrophilic iminium cation, leading to cleaner reactions, higher yields, and broader substrate scope.[4][5] They are particularly valued for the aminomethylation of a wide range of nucleophiles, including enolates, silyl enol ethers, and even less activated ketones.[3][4]
Synthesis and Physicochemical Properties: A Tale of Two Halides
The choice between the iodide and chloride salt often begins with considerations of their preparation and physical characteristics.
Eschenmoser's Iodide (N,N-dimethylmethyleneammonium iodide)
This salt is typically prepared via one of two main routes:
-
Pyrolysis of Iodomethyltrimethylammonium Iodide: This method involves the thermal decomposition of the precursor to yield Eschenmoser's iodide and methyl iodide.[3]
-
Reaction of Bis(dimethylamino)methane with Trimethylsilyl Iodide: This is another common and efficient laboratory-scale synthesis.[3]
A detailed synthesis of the iodide salt involves the reaction of trimethylamine with diiodomethane, followed by heating to induce the desired transformation.[6]
Eschenmoser's Chloride (Böhme's Salt; N,N-dimethylmethyleneammonium chloride)
The chloride analogue is often prepared from bis(dimethylamino)methane. A common laboratory preparation involves the reaction of bis(dimethylamino)methane with acetyl chloride. Another route involves the reaction of N,N-dimethylformamide with thionyl chloride.[7]
Table 1: Physicochemical Properties of Eschenmoser's Iodide and Chloride
| Property | Eschenmoser's Iodide | Eschenmoser's Chloride (Böhme's Salt) |
| CAS Number | 33797-51-2[3] | 30354-18-8[3] |
| Molecular Formula | C₃H₈IN | C₃H₈ClN |
| Molecular Weight | 185.01 g/mol [6] | 93.56 g/mol [8] |
| Appearance | Colorless to cream or yellow crystalline powder[6] | Colorless to white powder[9] |
| Melting Point | 219 °C (decomposes)[6] | 146-148 °C[10] |
| Solubility | Soluble in dimethylformamide; partially soluble in acetonitrile, tetrahydrofuran, and dichloromethane.[6][11] Soluble in water (50 mg/mL).[12] | Soluble in water.[9] |
| Stability | Moisture and light sensitive.[6][11] | Hygroscopic. |
Performance in Synthesis: A Head-to-Head Comparison
The ultimate determinant in choosing between the iodide and chloride salt is its performance in a given chemical transformation. While both are effective aminomethylating agents, their reactivity can differ significantly depending on the reaction conditions and substrate.
The "Halide Effect": More Than Just a Counterion
A key differentiator between the two salts is the "halide effect," where the nature of the counterion (I⁻ vs. Cl⁻) directly influences the reaction outcome. This was starkly illustrated in a study on a direct C-C coupling reaction between Michael acceptors and Eschenmoser's salt. The researchers found that the use of Eschenmoser's iodide was crucial for the reaction to proceed, affording the product in 82% yield. In contrast, the corresponding bromide derivative gave no product, and while not explicitly stated for the chloride in this context, the strong emphasis on the necessity of the iodide suggests the chloride would also be ineffective. This highlights a scenario where the iodide ion plays a direct role in the reaction mechanism, likely through specific interactions in the transition state.
Comparative Yields in Hydroaminomethylation
A direct comparison of the two salts in the hydroaminomethylation of unactivated alkenes provides valuable quantitative data. In this study, both salts were employed under otherwise identical conditions, with the following results:
Table 2: Comparison of Yields in the Hydroaminomethylation of 1-Octene [13]
| Reagent | Yield (%) |
| Eschenmoser's Iodide | 75 |
| Eschenmoser's Chloride | 68 |
Reactions were run on a 0.5 mmol scale. Yields refer to isolated material after purification.
In this specific application, Eschenmoser's iodide provided a moderately higher yield than the chloride salt, suggesting a potential advantage in this transformation.
General Reactivity and Applications
Both salts are widely used in Mannich-type reactions to introduce a dimethylaminomethyl group.[1][8] This functional group can then be further manipulated, for example, by quaternization with methyl iodide followed by elimination to form an exocyclic double bond.[5]
While the iodide salt is more frequently cited in the literature for these transformations, the chloride salt is a viable and sometimes preferred alternative due to its lower cost and atomic economy. The choice may also be dictated by the solubility of the salt in the chosen reaction solvent.
Experimental Protocols
To provide a practical context for the use of these reagents, the following are representative experimental protocols.
Protocol 1: Mannich Reaction of a Ketone with Eschenmoser's Iodide
This procedure is a general representation of the aminomethylation of a ketone.
Materials:
-
Ketone (1.0 eq)
-
Eschenmoser's Iodide (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine (1.2 eq)
-
n-Butyllithium (1.2 eq, solution in hexanes)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise. Stir the resulting solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
Add a solution of the ketone in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to generate the lithium enolate.
-
In a separate flask, suspend Eschenmoser's iodide in anhydrous THF at -78 °C.
-
Transfer the enolate solution to the suspension of Eschenmoser's iodide via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates completion of the reaction.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Mannich Reaction of a dicarbonyl compound with Eschenmoser's Chloride (Böhme's Salt)
This protocol describes the aminomethylation of a 1,3-dicarbonyl compound.[4]
Materials:
-
1,3-Dicarbonyl compound (e.g., cyclohexane-1,3-dione) (1.0 eq)
-
Eschenmoser's Chloride (Böhme's Salt) (1.1 eq)
-
Anhydrous chloroform (CHCl₃)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in anhydrous chloroform and cool the solution to -40 °C under an inert atmosphere.
-
Add Eschenmoser's chloride portion-wise to the cooled solution, maintaining the temperature below -30 °C.
-
Stir the reaction mixture at -40 °C for 3 hours, then allow it to warm to -10 °C and stir for an additional 12 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with anhydrous diethyl ether to precipitate the product.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Mechanistic Considerations and Logical Frameworks
The observed differences in reactivity can be attributed to the properties of the halide counterion.
The larger, more polarizable iodide ion forms a looser ion pair with the iminium cation compared to the smaller, more electronegative chloride ion. This can lead to a higher concentration of the "free" and more electrophilic iminium cation in solution when using the iodide salt, potentially accelerating the reaction rate and leading to higher yields in certain cases. Conversely, the tighter ion pairing in the chloride salt may render it less reactive in some contexts.
Conclusion and Recommendations
Both Eschenmoser's iodide and chloride are powerful and reliable reagents for aminomethylation reactions. The choice between them should be guided by a combination of factors, including the specific transformation, the nature of the substrate, the solvent system, and economic considerations.
Key Takeaways:
-
Eschenmoser's Iodide: Often shows slightly higher reactivity and may be essential in reactions where the iodide counterion plays a specific mechanistic role. It is the more extensively documented of the two in the chemical literature.
-
Eschenmoser's Chloride (Böhme's Salt): A highly effective and more atom-economical alternative. It may be the reagent of choice for large-scale syntheses where cost is a significant factor, provided it demonstrates comparable efficacy in the desired reaction.
It is recommended that for a new application, both salts be screened to determine the optimal reagent for the desired transformation. This empirical approach, guided by the principles outlined in this guide, will enable researchers to harness the full potential of these versatile synthetic tools.
References
-
AA Blocks. N-Methyl-N-methylenemethanaminium iodide | 33797-51-2. [Link]
-
Wikipedia. Eschenmoser's salt. [Link]
-
Organic Syntheses. 1-(DIMETHYLAMINO)-4-METHYL-3-PENTANONE. [Link]
-
AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link]
-
ResearchGate. Investigation of the Mannich reaction for generating a β -aminoketone: further treatment of kinetic results. [Link]
- Merino, P. Mannich-Type Reactions. In Science of Synthesis; 2005.
- Google Patents. Process for preparing solid (chlorine methylene) dimethyl ammonium chloride.
-
National Center for Biotechnology Information. The Redox-Mannich Reaction. [Link]
-
YouTube. Eschenmoser's salt: Application of Mannich reaction (Part 3). [Link]
-
ResearchGate. Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. [Link]
-
PubChem. Dimethylmethylenammonium chloride. [Link]
- Google Patents.
-
Organic Chemistry Research. Review on Oxidative and Reductive Mannich Reaction. [Link]
-
PubMed. Modern Variants of the Mannich Reaction. [Link]
-
ResearchGate. Eschenmoser's salt enabled initial success. Reactions were run on.... [Link]
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- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. adichemistry.com [adichemistry.com]
- 3. N,N-DiMethylMethyleneaMMoniuM Iodide | 33797-51-2 [chemicalbook.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. youtube.com [youtube.com]
- 6. N,N-DiMethylMethyleneaMMoniuM Iodide Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. N,N,N′,N′-Tetramethylformamidinium chloride - Wikipedia [en.wikipedia.org]
- 8. N , N -二甲基亚甲蓝 ≥95.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. N,N-Dimethylmethyleneiminium chloride = 95.0 AT 30354-18-8 [sigmaaldrich.com]
- 11. aablocks.com [aablocks.com]
- 12. N,N-Dimethylmethyleneiminium iodide 98 33797-51-2 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Modern Aminomethylation: A Comparative Review of Reagents and Protocols
The introduction of an aminomethyl group (-CH₂NR₂) into a molecular framework is a cornerstone of modern synthetic chemistry, particularly for those of us in drug discovery and development. This seemingly simple functional group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, enhancing solubility, modulating basicity, and forging new interactions with biological targets. For decades, the classical Mannich reaction was the workhorse for this transformation. However, its often-demanding conditions and potential for side reactions have spurred the development of a new generation of more refined and efficient reagents.
This guide provides a comparative analysis of these modern aminomethylation reagents. We will move beyond a simple cataloging of methods to delve into the mechanistic rationale behind their efficacy, providing the experimental context needed to make informed decisions in your own research.
The Shift from Classical to Modern Aminomethylation
The traditional Mannich reaction, a three-component condensation of an active hydrogen compound, formaldehyde, and a primary or secondary amine, has been a staple in organic synthesis.[1][2] While undeniably powerful, its reliance on harsh conditions and the in situ formation of a reactive iminium ion can lead to a host of issues, including low yields, lack of selectivity, and incompatibility with sensitive functional groups. Modern reagents have been engineered to overcome these limitations by providing stable, pre-formed or readily accessible electrophilic aminomethylating species, enabling milder, more controlled, and often more selective reactions.
A Comparative Analysis of Key Reagent Classes
The modern toolkit for aminomethylation is diverse. Here, we will dissect the most prominent classes of reagents, comparing their mechanisms, advantages, and limitations to provide a clear picture of their synthetic utility.
Eschenmoser's Salt and Its Analogs: The Gold Standard
Mechanism and Advantages: Eschenmoser's salt, dimethyl(methylene)ammonium iodide, is a pre-formed and stable iminium salt that serves as a potent electrophile.[3][4][5][6] By providing a ready-made reactive species, it circumvents the complexities and side reactions associated with the in situ generation of the iminium ion in the classical Mannich reaction. This allows for aminomethylations to be carried out under neutral and mild conditions, often at room temperature, making it compatible with a wide array of delicate substrates.
Limitations: The primary drawback of Eschenmoser's salt is its cost. Furthermore, while it is an excellent reagent for introducing the dimethylaminomethyl group, the synthesis of analogs for the introduction of other substituted aminomethyl groups can be cumbersome and they are not always commercially available.
Aminals and N,O-Acetals: Versatile and Cost-Effective Alternatives
Mechanism and Advantages: Reagents such as Bredereck's reagent (tert-butoxy-bis(dimethylamino)methane) are stable aminals that can generate a highly reactive electrophilic iminium species upon thermal or acidic activation.[7][8] These reagents are generally more soluble in organic solvents than Eschenmoser's salt and offer a more economical alternative. They are particularly effective for the formylation of C-H and N-H acidic compounds.[7][8]
Limitations: The need for activation, often with heat or acid, can be a limitation when working with thermally or acid-labile substrates. Careful optimization of reaction conditions is often necessary to prevent substrate decomposition.
α-Amino Acid-Derived Reagents via Photoredox Catalysis: The New Frontier
Mechanism and Advantages: The advent of photoredox catalysis has opened up new avenues for aminomethylation, utilizing readily available α-amino acids as the source of the aminomethyl radical.[9][10][11] Through a process of single-electron oxidation and subsequent decarboxylation, a diverse array of aminomethyl radicals can be generated under exceptionally mild conditions, often at room temperature and with visible light.[9][10][11] This method offers unparalleled flexibility in the type of aminomethyl group that can be introduced, simply by varying the starting amino acid.
Limitations: This approach requires specialized equipment, including a photocatalyst and a light source (e.g., LEDs). The reaction setups can be more complex than traditional methods, and optimization of the photocatalytic cycle is often required.
Data-Driven Comparison of Reagent Performance
To provide a tangible comparison, the following table summarizes the typical yields for the C3-aminomethylation of indole, a common heterocyclic scaffold in medicinal chemistry, using different reagents.
Table 1: Comparative Yields for the C3-Aminomethylation of Indole
| Reagent Class | Specific Reagent | Conditions | Typical Yield (%) |
| Classical Mannich | Formaldehyde/Dimethylamine | Acetic Acid, heat | 60-75% |
| Iminium Salt | Eschenmoser's Salt | DCM, Room Temperature | 85-95%[4] |
| N,O-Acetal | N,N-Dibenzyl-1-methoxymethanamine | CH₂Cl₂, 40 °C | ~83%[7] |
| Photoredox Catalysis | N-Aryl Glycine Derivative | Rh(III) catalyst, AgOAc, 80 °C | up to 96%[12] |
Experimental Protocols: From Theory to Practice
The following detailed protocols provide a practical starting point for performing aminomethylations with key modern reagents.
Protocol 1: Aminomethylation of Indole using Eschenmoser's Salt
Objective: To synthesize 3-(dimethylaminomethyl)-1H-indole (Gramine).
Causality of Experimental Choices: Dichloromethane (DCM) is chosen as the solvent due to its inert nature and ability to dissolve both indole and Eschenmoser's salt. The reaction is run at room temperature to take advantage of the high reactivity of the pre-formed iminium salt, avoiding the need for heating. A slight excess of Eschenmoser's salt ensures complete consumption of the indole. The aqueous sodium bicarbonate workup neutralizes any residual acidic species and facilitates the extraction of the basic product.
Materials:
-
Indole
-
Eschenmoser's Salt (dimethyl(methylene)ammonium iodide)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve indole (1.0 eq) in anhydrous DCM.
-
To the stirred solution, add Eschenmoser's salt (1.1 eq) portion-wise at room temperature.
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 3-(dimethylaminomethyl)-1H-indole.
Diagram 1: Workflow for Aminomethylation with Eschenmoser's Salt
Caption: Step-by-step workflow for the aminomethylation of indole using Eschenmoser's salt.
Protocol 2: Photocatalytic Decarboxylative Aminomethylation of Indole with an N-Aryl Glycine Derivative
Objective: To synthesize a C3-aminomethylated indole derivative.
Causality of Experimental Choices: This protocol utilizes a rhodium(III) catalyst for C-H activation of the indole and an N-aryl glycine derivative as the aminomethylating agent. The silver acetate (AgOAc) acts as an oxidant in the catalytic cycle. The reaction is heated to facilitate the catalytic turnover. This method exemplifies a more advanced strategy that allows for the formation of more complex aminomethylated products.
Materials:
-
N-pyrimidin-2-yl-1H-indole
-
N-Aryl glycine derivative
-
[RhCp*Cl₂]₂ (catalyst)
-
AgOAc (oxidant)
-
t-AmOH (solvent)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Procedure:
-
To a Schlenk tube, add the N-pyrimidin-2-yl-1H-indole (1.0 eq), N-aryl glycine derivative (1.2 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgOAc (2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add anhydrous t-AmOH via syringe.
-
Stir the reaction mixture at 80 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 2: Generalized Photocatalytic Cycle
Caption: A simplified representation of a photoredox catalytic cycle for decarboxylative aminomethylation.
Mechanistic Considerations: The "Why" Behind the "How"
The enhanced performance of modern aminomethylation reagents stems from their ability to generate the key electrophilic iminium ion intermediate in a controlled manner, thereby minimizing the side reactions that can plague the classical Mannich reaction.
Diagram 3: Formation of the Electrophilic Iminium Ion
Sources
- 1. mdpi.com [mdpi.com]
- 2. Eschenmoser's_salt [bionity.com]
- 3. researchgate.net [researchgate.net]
- 4. rua.ua.es [rua.ua.es]
- 5. BJOC - Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
